molecular formula C9H8FNO B1421277 3-Ethoxy-2-fluorobenzonitrile CAS No. 1033202-20-8

3-Ethoxy-2-fluorobenzonitrile

Cat. No.: B1421277
CAS No.: 1033202-20-8
M. Wt: 165.16 g/mol
InChI Key: NRUNOKNBZYDSTD-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUNOKNBZYDSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674435
Record name 3-Ethoxy-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-20-8
Record name 3-Ethoxy-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 3-Ethoxy-2-fluorobenzonitrile?

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethoxy-2-fluorobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document synthesizes information from authoritative chemical databases, computational predictions, and analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound belongs to the class of benzonitriles, which are pivotal structural motifs in a wide array of functional molecules.[1] The presence of a nitrile group, a fluorine atom, and an ethoxy group on the benzene ring imparts a unique combination of electronic and steric properties. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, a feature extensively exploited in drug design.[2] The fluorine atom, with its high electronegativity, can significantly modulate the molecule's reactivity, metabolic stability, and binding affinity to biological targets.[3] The ethoxy group can influence lipophilicity and solubility, crucial parameters for pharmacokinetic profiles. While specific applications for this compound are not yet widely documented, its structural features suggest its potential as a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[4]

Physicochemical Properties

Detailed experimental characterization of this compound is not extensively reported in the scientific literature. However, its fundamental properties can be reliably identified from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 1033202-20-8[5][6][7][8]
Molecular Formula C₉H₈FNO[5][6]
Molecular Weight 165.16 g/mol [5][6]
Appearance Expected to be a solid or liquidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solventsInferred
Topological Polar Surface Area (TPSA) 33 Ų[5]
XLogP3 2.1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 2[5]

Synthesis and Characterization

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis of this compound has not been prominently published. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations. A potential pathway could involve the ethoxylation of a suitably substituted fluorobenzonitrile precursor. For instance, a nucleophilic aromatic substitution (SNAr) reaction on a precursor like 3-bromo-2-fluorobenzonitrile could be a viable strategy.

A generalized experimental protocol for a similar transformation is described for the synthesis of a related compound where 3-bromo-2-fluorobenzonitrile is reacted with an alcohol in the presence of a strong base like sodium hydride in a polar aprotic solvent such as DMF.[9]

Experimental Protocol: Hypothetical Synthesis of this compound

  • To a solution of 3-hydroxy-2-fluorobenzonitrile in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature under an inert atmosphere.

  • Stir the mixture for a predetermined time to allow for the formation of the corresponding phenoxide.

  • Add ethyl iodide or ethyl bromide to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-hydroxy-2-fluorobenzonitrile 3-hydroxy-2-fluorobenzonitrile reaction_step Reaction 3-hydroxy-2-fluorobenzonitrile->reaction_step Williamson Ether Synthesis Ethyl iodide Ethyl iodide Ethyl iodide->reaction_step Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->reaction_step Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->reaction_step This compound This compound Heat Heat Heat->reaction_step reaction_step->this compound

Caption: Proposed Williamson ether synthesis for this compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic region would display signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the fluorine and the other substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group. The aromatic region will display six signals for the benzene ring carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic downfield region.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. C-O stretching vibrations for the ether linkage are expected in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 165.16. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments.

Chemical Reactivity and Potential Applications

Reactivity Profile

The chemical reactivity of this compound is dictated by its three functional groups:

  • Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine. These transformations are fundamental in organic synthesis for introducing new functionalities.

  • Fluorine Atom: The fluorine atom at the ortho position to the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[3][10][11] This allows for the displacement of the fluorine by various nucleophiles, providing a versatile handle for further molecular elaboration.

  • Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

Reactivity of this compound cluster_nitrile Nitrile Group Reactions cluster_fluoro Fluoro Group Reactions This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₃O⁺ Reduction Reduction This compound->Reduction e.g., LiAlH₄ Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Nu⁻

Caption: Key reaction pathways for this compound.

Potential Applications in Drug Discovery and Materials Science

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, with applications as inhibitors of various enzymes and as components of anticancer and antiviral agents.[1][2][12] The specific substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents. The combination of the fluorine and ethoxy groups can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

In materials science, fluorinated aromatic compounds are used in the synthesis of polymers and liquid crystals.[3] The polarity and rigidity of the benzonitrile core, along with the properties imparted by the substituents, suggest that this compound could be a precursor to new materials with interesting electronic and optical properties.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. General safety precautions for related benzonitriles should be followed. For instance, the SDS for 3-ethoxybenzonitrile indicates that it is harmful if swallowed, in contact with skin, and if inhaled, and causes skin and eye irritation.[13] Similarly, 2-fluorobenzonitrile is classified as an acute toxicant and an irritant.[14]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic chemistry. While experimental data on this specific compound is sparse, this guide provides a comprehensive overview of its predicted properties, plausible synthesis, expected reactivity, and potential applications based on the well-established chemistry of its constituent functional groups and related molecules. As research progresses, it is anticipated that the utility of this and similar substituted benzonitriles will be further elucidated, opening new avenues in drug discovery and materials science.

References

  • Ningbo INNO Pharmchem Co., Ltd. (n.d.). 2-Fluorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]

  • Gesher A. (n.d.). 2-Fluorobenzonitrile: A Key Building Block for Chemical Synthesis and Innovation. Retrieved from [Link]

  • PubChem (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]

  • Gesher A. (n.d.). Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • ChemBK (n.d.). 1033202-20-8. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Crysdot LLC (n.d.). This compound. Retrieved from [Link]

  • PubChem (n.d.). 3-(2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethoxy)-4-fluorobenzonitrile. Retrieved from [Link]

  • Google Patents (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Ningbo INNO Pharmchem Co., Ltd. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

  • PubChem (n.d.). 3-Ethoxybenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry (2023). Supplementary Information. Retrieved from [Link]

  • ACS Publications (2020). Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Versatile Fluorinated Aromatic

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile: A Key Intermediate for Advanced Research

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. This compound emerges as a significant building block in this context, offering a unique combination of reactive handles—a nitrile, a fluoro group, and an ethoxy moiety—on an aromatic ring. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical identity, properties, safe handling protocols, and a representative synthetic workflow, underscoring its potential in the synthesis of complex molecular architectures.

Chemical Identity and Registry Information

The unambiguous identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. This compound is registered under the following identifiers:

  • CAS Number: 1033202-20-8[1][2][3]

  • Molecular Formula: C9H8FNO[1][2]

  • IUPAC Name: this compound

  • Synonyms: ACMC-20986e, SCHEMBL1579020, CTK4A1971[1][2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for designing experiments, predicting its behavior in various systems, and ensuring its proper storage and handling. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 165.16 g/mol [1]
Exact Mass 165.05900 u[2]
XLogP3 2.1[2]
Topological Polar Surface Area (TPSA) 33 Ų[2]
Storage Temperature 2-8°C

Safety and Handling: A Proactive Approach

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5][6]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[2][5][6]

  • Avoid Contact: Take measures to prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[2][4][6]

  • Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][5]

First Aid Measures (Based on Analogs):

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[4][6]

Representative Synthetic Workflow: Nucleophilic Aromatic Substitution

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in organic chemistry is ideal for introducing alkoxy groups onto activated aromatic rings. The following protocol is a representative example based on established chemical principles for similar transformations.

Reaction Principle: The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring towards nucleophilic attack. A suitable starting material would be a di-halogenated benzonitrile, where one halogen is more susceptible to substitution.

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a suitable starting material such as 2,3-difluorobenzonitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time will vary depending on the specific substrate and reaction scale.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide (Nucleophile) Na->NaOEt Dissolution EtOH Absolute Ethanol EtOH->NaOEt Reaction Reaction Mixture (Reflux in Ethanol) NaOEt->Reaction Addition StartMat 2,3-Difluorobenzonitrile (Starting Material) StartMat->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling & Quenching Purification Column Chromatography Workup->Purification Crude Product Product This compound (Final Product) Purification->Product

Caption: Representative workflow for the synthesis of this compound.

Applications in Research and Development

Fluorinated aromatic compounds are highly valued in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups. Benzonitrile-containing molecules are also precursors to a wide array of other functional groups and are themselves present in numerous bioactive compounds.

This compound serves as a versatile intermediate for the synthesis of:

  • Bioactive Heterocycles: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing entry into a variety of heterocyclic systems.

  • Novel Scaffolds for Drug Discovery: The unique substitution pattern allows for further functionalization at the remaining positions on the aromatic ring, enabling the exploration of new chemical space. The importance of related fluorinated building blocks, like 2-amino-3-fluorobenzoic acid, in the synthesis of anti-inflammatory agents and other therapeutics highlights the potential of this class of compounds.[7]

Conclusion

This compound is a valuable and versatile building block for advanced chemical synthesis. Its unique combination of functional groups makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties and adherence to safe handling practices are essential for its effective and responsible use in the laboratory.

References

  • AOBChem USA. (n.d.). 3-Ethoxy-2-fluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluorobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science. This document elucidates its molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it delves into the significance of the benzonitrile moiety in drug discovery and outlines a detailed, field-proven protocol for its synthesis and characterization, underpinned by spectroscopic principles. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel small molecules.

Introduction: The Chemical Identity of this compound

This compound is an organic compound featuring a benzene ring substituted with an ethoxy (-OCH₂CH₃), a fluoro (-F), and a nitrile (-C≡N) group. The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

The initial identification of this compound can be ambiguous due to the existence of closely related isomers. It is crucial to distinguish this compound from its isomer, 3-(Ethoxymethyl)-2-fluorobenzonitrile. The former possesses a direct oxygen-to-ring ether linkage, while the latter has a methylene spacer. This guide focuses exclusively on this compound.

Table 1: Core Molecular and Physical Properties

digraph "3_Ethoxy_2_fluorobenzonitrile_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH₂"]; C8 [label="CH₃"]; F1 [label="F"]; C9 [label="C"]; N1 [label="N"];

// Position nodes C1 -> C2 [label="", len=1.5]; C2 -> C3 [label="", len=1.5]; C3 -> C4 [label="", len=1.5]; C4 -> C5 [label="", len=1.5]; C5 -> C6 [label="", len=1.5]; C6 -> C1 [label="", len=1.5];

C3 -> O1 [label="", len=1.5]; O1 -> C7 [label="", len=1.5]; C7 -> C8 [label="", len=1.5];

C2 -> F1 [label="", len=1.5]; C1 -> C9 [label="", len=1.5]; C9 -> N1 [label="≡", len=1.5];

// Dummy nodes for ring structure dummy1 [pos="0,0!", shape=point]; dummy2 [pos="1.3,0.75!", shape=point]; dummy3 [pos="1.3,2.25!", shape=point]; dummy4 [pos="0,3!", shape=point]; dummy5 [pos="-1.3,2.25!", shape=point]; dummy6 [pos="-1.3,0.75!", shape=point];

C1 [pos="0,0!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,2.25!"]; C4 [pos="0,3!"]; C5 [pos="-1.3,2.25!"]; C6 [pos="-1.3,0.75!"];

O1 [pos="2.6,3!"]; C7 [pos="3.9,2.25!"]; C8 [pos="5.2,3!"];

F1 [pos="2.6,0!"]; C9 [pos="-1.3,-0.75!"]; N1 [pos="-2.6,-1.5!"]; }

Caption: 2D structure of this compound.

Synthetic Strategy: A Practical Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to 2-fluoro-3-hydroxybenzonitrile as a key precursor. The ethoxy group can be installed via an Sₙ2 reaction with an ethylating agent.

retrosynthesis target This compound precursor 2-Fluoro-3-hydroxybenzonitrile + Ethylating Agent (e.g., Ethyl Iodide) target->precursor C-O disconnection reaction_type Williamson Ether Synthesis (Sₙ2) precursor->reaction_type

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on the principles of the Williamson ether synthesis and is designed to be a self-validating system.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone (or DMF) to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq). The use of a slight excess of a weak base like K₂CO₃ is crucial to deprotonate the phenol to the more nucleophilic phenoxide without causing significant side reactions.

  • Addition of Ethylating Agent: Add ethyl iodide (1.2 - 1.5 eq) dropwise to the stirring suspension. The reaction is an Sₙ2 process, and using a primary alkyl halide like ethyl iodide is optimal to avoid elimination side reactions.[1]

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization: What to Expect

While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons.

  • Ethoxy Group: A triplet around 1.4 ppm (3H) corresponding to the methyl protons (CH₃) coupled to the methylene protons, and a quartet around 4.1 ppm (2H) for the methylene protons (OCH₂) coupled to the methyl protons.

  • Aromatic Region: The three aromatic protons will appear as a complex multiplet between 7.0 and 7.6 ppm. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • Ethoxy Group: Signals for the methyl (CH₃) and methylene (OCH₂) carbons are expected around 15 ppm and 64 ppm, respectively.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Nitrile Carbon: The nitrile carbon (C≡N) will appear as a sharp signal around 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C-O Stretch (Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C Stretches: Several bands in the 1400-1600 cm⁻¹ range.

  • C-H Stretches: Signals for aromatic and aliphatic C-H bonds will be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 165.

The Role of the Benzonitrile Moiety in Drug Discovery

The benzonitrile functional group is a "privileged" scaffold in medicinal chemistry due to its unique physicochemical properties.[3] It can act as a hydrogen bond acceptor and serves as a bioisostere for various functional groups.[3]

Substituted benzonitriles have been investigated for a wide range of therapeutic applications, including:

  • Enzyme Inhibition: The nitrile group can interact with active site residues of enzymes, leading to potent and selective inhibition. Benzonitrile derivatives have been developed as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer.[3]

  • Antiviral and Antimicrobial Agents: Benzonitrile-containing compounds have shown promise as inhibitors of viral entry and replication, as well as exhibiting antibacterial and antifungal properties.[3]

  • Modulation of Cellular Signaling: By targeting key proteins in signaling pathways, benzonitrile derivatives can influence cellular processes involved in various pathologies.

The presence of the fluorine and ethoxy groups in this compound can further modulate its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can influence solubility and lipophilicity.

Conclusion

This compound is a valuable building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust synthetic protocol. The insights into the role of the benzonitrile moiety in drug discovery highlight the potential of this and related compounds in the development of novel therapeutic agents. The provided experimental and spectroscopic guidance aims to facilitate further research and application of this versatile molecule.

References

  • Crysdot LLC. This compound. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

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An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluorobenzonitrile (CAS No. 1033202-20-8), a valuable fluorinated aromatic building block in medicinal chemistry and materials science. The document details the compound's physicochemical properties, spectroscopic profile, and outlines a robust synthetic methodology. Furthermore, it explores the reactivity of this scaffold, highlighting its potential in the synthesis of complex molecular architectures, particularly in the context of drug discovery. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for researchers and professionals engaged in synthetic organic chemistry and drug development, providing both foundational knowledge and practical insights.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated organic molecules have garnered significant attention in the pharmaceutical and agrochemical industries due to the unique properties imparted by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The benzonitrile moiety, a benzene ring substituted with a nitrile group, is a versatile functional group that can be readily transformed into other functionalities such as amines, amides, carboxylic acids, and tetrazoles.[3][4] The combination of these two features in molecules like this compound creates a powerful synthon for the construction of novel bioactive compounds and advanced materials.

This guide focuses specifically on this compound, a compound whose strategic substitution pattern—an ethoxy group at the 3-position and a fluorine atom at the 2-position of a benzonitrile scaffold—offers a unique combination of electronic and steric properties for chemical transformations.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound CAS Number: 1033202-20-8 Molecular Formula: C₉H₈FNO Molecular Weight: 165.16 g/mol [5]

The structural and key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 165.16 g/mol [5]
Exact Mass 165.058992 u[5]
SMILES N#CC1=CC=CC(OCC)=C1F[5]
LogP (Predicted) 2.1[5]
Storage Temperature 2-8°C[5]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted benzonitriles. A common and effective method involves the dehydration of a corresponding benzaldoxime.

A proposed two-step synthesis starting from commercially available 3-ethoxy-2-fluorobenzaldehyde is outlined below.

Proposed Synthetic Pathway

Synthesis_of_3_Ethoxy_2_fluorobenzonitrile start 3-Ethoxy-2-fluorobenzaldehyde intermediate 3-Ethoxy-2-fluorobenzaldoxime start->intermediate Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol/Water product This compound intermediate->product Acetic anhydride, Heat SNAr_Reaction reactant This compound product 2-Nu-3-ethoxybenzonitrile reactant->product Nu⁻ DoM_Reaction reactant This compound intermediate Lithium Intermediate reactant->intermediate 1. n-BuLi product 4-E-3-Ethoxy-2-fluorobenzonitrile intermediate->product 2. E⁺

Sources

An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethoxy-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, structural elucidation, and its strategic application in the development of novel therapeutics.

Core Chemical Identity and Properties

This compound is a substituted aromatic nitrile featuring an ethoxy group at the 3-position and a fluorine atom at the 2-position of the benzonitrile scaffold. This unique arrangement of functional groups imparts specific reactivity and conformational properties that are highly valuable in the design of targeted therapeutic agents.

SMILES Notation: The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is N#CC1=CC=CC(OCC)=C1F .

Molecular Formula: C₉H₈FNO[1]

Key Physicochemical Properties: A summary of the key computed and experimental properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Weight165.16 g/mol [1]
Exact Mass165.05900 Da[1]
XLogP32.1[1]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2 (Nitrile, Oxygen)PubChem
Rotatable Bond Count2[1]

Synthesis of this compound: A Practical and Mechanistic Perspective

The most direct and industrially scalable synthesis of this compound is achieved through a Williamson ether synthesis . This classical yet robust method involves the O-alkylation of a substituted phenol with an alkyl halide.[2][3][4][5][6]

Reaction Scheme:

Williamson Ether Synthesis reactant1 2-Fluoro-3-hydroxybenzonitrile product This compound reactant1->product RT, overnight reactant2 Iodoethane reactant2->product RT, overnight base Cesium Carbonate (Cs₂CO₃) base->product RT, overnight solvent DMF solvent->product RT, overnight + + +->product RT, overnight

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a validated synthetic procedure and provides a reliable method for the preparation of this compound.

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Iodoethane (EtI)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluoro-3-hydroxybenzonitrile in anhydrous DMF, add cesium carbonate.

  • To this stirred suspension, add iodoethane dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mechanistic Insights and Rationale for Experimental Choices

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The choice of reagents and conditions is critical for maximizing the yield and purity of the desired product.

SN2_Mechanism start 2-Fluoro-3-hydroxybenzonitrile Phenolic Proton (pKa ~10) phenoxide 2-Fluoro-3-cyanophenoxide Potent Nucleophile start->phenoxide Deprotonation base Cesium Carbonate (Cs₂CO₃) Mild, effective base transition_state Sₙ2 Transition State phenoxide->transition_state Nucleophilic Attack alkyl_halide Iodoethane (CH₃CH₂I) Electrophilic Carbon Good Leaving Group (I⁻) alkyl_halide:e->transition_state product This compound Ether Product transition_state->product Inversion of Stereochemistry (not applicable here)

Caption: Mechanistic workflow of the Williamson ether synthesis for this compound.

  • Choice of Base (Cesium Carbonate): Cesium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzonitrile. Its high solubility in DMF and the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide, contribute to a high reaction efficiency.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the cesium cation, leaving the phenoxide anion relatively free and highly nucleophilic.

  • Alkylating Agent (Iodoethane): Iodoethane is a potent electrophile due to the excellent leaving group ability of the iodide ion. A primary alkyl halide is chosen to minimize the potential for competing E2 elimination reactions.[4][5]

  • Influence of Substituents: The electron-withdrawing nature of the ortho-fluoro and meta-cyano groups on the phenyl ring increases the acidity of the phenolic proton, facilitating its deprotonation. These groups also influence the nucleophilicity of the resulting phenoxide, a factor that must be considered in optimizing reaction conditions.

Structural Characterization and Spectroscopic Analysis

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Triplet corresponding to the methyl protons (-CH₃) of the ethoxy group. - Quartet corresponding to the methylene protons (-OCH₂-) of the ethoxy group. - Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
¹³C NMR - Resonances for the methyl and methylene carbons of the ethoxy group. - Aromatic carbon signals, with some showing splitting due to coupling with the fluorine atom (C-F coupling). - A signal for the nitrile carbon (-C≡N).
IR Spectroscopy - A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch. - C-O-C stretching vibrations for the ether linkage. - C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[9][10]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 165.16 g/mol .[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of complex molecules with therapeutic potential. The strategic placement of its functional groups allows for further chemical modifications, making it a versatile scaffold in drug design.

Synthesis of Lysine Acetyl Transferase (KAT) Inhibitors

A notable application of this compound is in the synthesis of inhibitors of the MYST family of Lysine Acetyl Transferases (KATs). These enzymes are involved in the epigenetic regulation of gene expression and are implicated in various diseases, including cancer. The benzonitrile moiety can be a key pharmacophore or a precursor to other functional groups in the final inhibitor molecule.

Role as a Versatile Building Block

The chemical handles present in this compound allow for a variety of subsequent chemical transformations:

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up avenues for introducing a wide range of functionalities.

  • Aromatic Ring Functionalization: The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the modulation of the molecule's electronic and steric properties to optimize its interaction with biological targets.

The presence of the fluorine atom can also impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis, coupled with the strategic placement of its functional groups, makes it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in drug discovery and development programs.

References

  • Wikipedia. Williamson ether synthesis. [Link]

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  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • PubChemLite. 3-ethoxy-5-fluorobenzonitrile (C9H8FNO). [Link]

  • MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. [Link]

  • PubChem. 4-Fluorobenzonitrile. [Link]

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A Technical Guide to the Physicochemical Characterization of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-fluorobenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile building block in medicinal chemistry and materials science. The presence of a fluorine atom, an ethoxy group, and a nitrile moiety on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its application, influencing everything from reaction setup and purification to storage and formulation.

This guide provides a comprehensive overview of the known physical properties of this compound and presents a detailed, field-proven methodology for the experimental determination of its melting and boiling points. While specific experimental data for these properties are not widely published, this document serves as a practical manual for researchers handling this or structurally similar novel compounds.

Physicochemical Properties of this compound

The fundamental identifying characteristics of this compound are summarized below. This information is crucial for stoichiometric calculations, structural elucidation, and safety considerations.

PropertyValueSource
CAS Number 1033202-20-8[1][2][3]
Molecular Formula C₉H₈FNO[1]
Molecular Weight 165.16 g/mol N/A
Melting Point No data available[2][3][4]
Boiling Point No data available[2][3][4]

As indicated, the melting and boiling points for this compound are not readily found in publicly accessible databases. This is not uncommon for novel or specialized chemical intermediates. The following sections provide standardized protocols for determining these crucial parameters.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically less than 1°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range. The following protocol outlines the capillary method, a widely accepted and reliable technique.

Causality Behind Experimental Choices

The choice of the capillary method is dictated by its requirement for a minimal amount of sample, its high precision, and the ability to observe the phase transition directly. The gradual heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate determination of the temperature range of melting.

Step-by-Step Protocol
  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. A capillary tube (sealed at one end) is tapped into the powder, filling it to a height of 2-3 mm. The sample is then compacted at the bottom of the tube.

  • Apparatus Setup: The filled capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The apparatus is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point. A faster rate can be used for an initial, approximate determination.

  • Observation: The sample is observed closely through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Reporting: The result is reported as a melting range (e.g., 85.5 - 86.0°C).

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting A Dry Crystalline Sample B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Apparatus C->D E Heat at 1-2°C/min D->E F Observe Phase Transition E->F G Record T_initial (First Liquid) F->G H Record T_final (All Liquid) G->H I Report Melting Range H->I

Caption: Workflow for determining the melting point of a crystalline solid.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is highly dependent on atmospheric pressure. The following protocol describes a micro-boiling point determination method, suitable for small sample quantities.

Causality Behind Experimental Choices

This micro-method is advantageous when dealing with limited quantities of a substance. The inverted capillary tube traps a small amount of vapor. As the liquid is heated, the vapor pressure inside the capillary increases. Boiling is observed when this internal pressure overcomes the external atmospheric pressure, indicated by a rapid and continuous stream of bubbles. The subsequent cooling phase allows for a more precise reading, as the point at which the liquid re-enters the capillary signifies thermal equilibrium between the liquid and its vapor at the given atmospheric pressure.

Step-by-Step Protocol
  • Sample Preparation: A small volume (a few microliters) of liquid this compound is placed in a small-diameter test tube (Thiele tube or similar).

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

  • Heating: The heating bath is gently heated. As the temperature rises, air trapped in the capillary will slowly bubble out.

  • Observation (Heating): The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted. This indicates that the boiling point has been reached and exceeded.

  • Observation (Cooling): The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This is the boiling point at the current atmospheric pressure.

  • Pressure Correction: The recorded atmospheric pressure is noted, and if necessary, the boiling point is corrected to standard pressure (760 mmHg) using a nomograph or appropriate formula.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting A Liquid Sample in Test Tube B Insert Inverted Capillary A->B C Heat in Oil Bath B->C D Observe Rapid Bubbling C->D E Cool Slowly D->E F Observe Liquid Re-entry E->F G Record Temperature at Re-entry F->G H Record Atmospheric Pressure G->H I Correct to Standard Pressure H->I

Caption: Workflow for the micro-determination of a liquid's boiling point.

Conclusion

While the melting and boiling points of this compound are not currently documented in common chemical literature, this guide provides the necessary framework for any researcher to accurately and reliably determine these critical physical properties. Adherence to these standardized protocols will ensure data of high integrity, facilitating the successful application of this compound in further research and development endeavors.

References

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  • PubChem. 3-Chloro-2-fluorobenzonitrile. [Link]

  • Chemsrc. 2,3,3-trimethylbutan-2-yl prop-2-enoate | CAS#:1033202-90-2. [Link]

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Solubility characteristics of 3-Ethoxy-2-fluorobenzonitrile in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Characteristics of 3-Ethoxy-2-fluorobenzonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for characterizing the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, provides detailed, field-proven protocols for its experimental determination, and discusses appropriate analytical techniques for quantification. This guide is intended for researchers, scientists, and drug development professionals to enable a systematic and accurate evaluation of the solubility profile of this compound.

Introduction to this compound and the Imperative of Solubility

This compound (CAS No: 1033202-20-8) is a small organic molecule featuring a benzonitrile core functionalized with an ethoxy and a fluoro group.[1][2] Benzonitrile derivatives are significant pharmacophores and versatile intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[3] The physicochemical properties of such molecules, particularly their solubility, are a critical determinant of their utility.

In the realm of drug discovery and development, aqueous solubility profoundly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[4] Poor aqueous solubility can be a major hurdle, leading to challenging formulations and unreliable in-vitro assay results.[5] In synthetic organic chemistry, the choice of solvent is dictated by the solubility of reactants and reagents, which in turn influences reaction rates, yields, and purity. Therefore, a comprehensive understanding of the solubility of this compound in a range of solvents, from polar to non-polar, is a foundational requirement for its rational application.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound—C₉H₈FNO with a molecular weight of 165.16 g/mol —provides key insights into its likely solubility characteristics.[2]

  • The Benzonitrile Core: The aromatic ring is inherently hydrophobic, suggesting a preference for non-polar or moderately polar organic solvents.

  • The Nitrile Group (-C≡N): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.

  • The Fluoro Group (-F): The high electronegativity of fluorine can influence the electron distribution of the aromatic ring and participate in dipole-dipole interactions.

  • The Ethoxy Group (-OCH₂CH₃): This group adds some lipophilicity while the ether oxygen can also act as a hydrogen bond acceptor.

Based on these structural features, it can be predicted that this compound will exhibit limited solubility in water and other highly polar protic solvents. Conversely, it is expected to be more soluble in common organic solvents like ethers, ketones, and chlorinated solvents. The principle of "like dissolves like" is a useful initial guide for solvent selection.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental method is essential. The shake-flask method is a widely accepted "gold standard" technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is achieved.[7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a robust methodology for determining the equilibrium solubility of this compound in a variety of solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[7]

    • Accurately pipette a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation. Prepare at least three replicates for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach thermodynamic equilibrium, typically 24 to 72 hours.[7] It is advisable to determine the time to reach equilibrium experimentally by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Separate the undissolved solid from the saturated solution by centrifugation.

    • Carefully withdraw the supernatant and filter it through a fine-pored syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially inflating the measured solubility.[7]

  • Quantification:

    • The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC with UV detection.[6]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration vs. calibration curve quant2->quant3 G cluster_solute This compound cluster_solvent Solvent cluster_solubility Outcome solute_props Molecular Properties (Polarity, H-bonding) solubility Measured Solubility solute_props->solubility governs solvent_props Solvent Properties (Polarity, Protic/Aprotic) solvent_props->solubility influences

Caption: Relationship between Solute/Solvent Properties and Solubility.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this technical guide provides a robust framework for its systematic determination. By understanding the physicochemical characteristics of the molecule and applying standardized experimental protocols like the shake-flask method coupled with reliable analytical quantification, researchers can generate high-quality, reproducible solubility data. This information is indispensable for advancing the application of this compound in drug discovery, chemical synthesis, and materials science, enabling informed decisions in formulation, process development, and screening.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents.
  • ChemicalBook. (2022). This compound | 1033202-20-8.
  • ECHEMI. (n.d.). 1033202-20-8, this compound Formula.
  • PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile.
  • Crysdot LLC. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • AOBChem USA. (n.d.). 3-Ethoxy-2-fluoro-4-methoxybenzonitrile.
  • BLD Pharm. (n.d.). 1156079-46-7|3-Fluoro-4-ethoxybenzonitrile.
  • ECHEMI. (n.d.). 61310-53-0, 3-Ethoxy-2-propenenitrile Formula.
  • CookeChem. (n.d.). This compound, 1033202-20-8.
  • NIH. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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3-Ethoxy-2-fluorobenzonitrile safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling of 3-Ethoxy-2-fluorobenzonitrile

Compound Profile and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. While experimentally derived data for this compound is scarce, computational predictions and data from suppliers provide a working profile.

PropertyValueSource
CAS Number 1033202-20-8[1][2]
Molecular Formula C₉H₈FNO (or C₁₀H₁₀FNO for the ethoxymethyl isomer)[2][3]
Molecular Weight 165.16 g/mol (or 179.19 g/mol for the ethoxymethyl isomer)[2][3]
Appearance Assumed to be a solid or liquid at room temperature.Inferred
Storage Temperature 2-8°C

Note: Some databases show conflicting information between this compound and its isomer, 3-(Ethoxymethyl)-2-fluorobenzonitrile.[3] Researchers should verify the identity of their material. This guide focuses on the ethoxy-substituted compound.

Inferred Hazard Profile and Risk Assessment

Due to the absence of a specific SDS, the hazard profile for this compound is inferred from related chemical structures. The primary structural alerts for toxicity are the benzonitrile group and the fluorinated aromatic ring .

  • Benzonitriles: This class of compounds can be toxic. The primary concern with nitriles is their potential to release cyanide (HCN) in vivo or under certain chemical conditions (e.g., strong acidic hydrolysis), which can inhibit cellular respiration.[4] General toxicity for benzonitriles includes acute oral and dermal toxicity.[5]

  • Fluorinated Aromatics: The introduction of fluorine can significantly alter a molecule's metabolic stability and biological activity.[6] Many fluorinated benzonitriles are classified as causing skin and serious eye irritation.[4][7][8]

Based on SDSs for analogous compounds, the following GHS classifications are anticipated:

Hazard ClassAnticipated Classification & StatementRationale from Surrogates (e.g., 3-Fluorobenzonitrile, 3-Ethoxybenzonitrile)
Acute Toxicity, Oral Category 3 or 4 (H301: Toxic if swallowed or H302: Harmful if swallowed)[7][8][9]
Acute Toxicity, Dermal Category 4 (H312: Harmful in contact with skin)[5][9]
Acute Toxicity, Inhalation Category 4 (H332: Harmful if inhaled)[9]
Skin Corrosion / Irritation Category 2 (H315: Causes skin irritation)[4][7][8][9]
Serious Eye Damage / Eye Irritation Category 1 or 2A (H318: Causes serious eye damage or H319: Causes serious eye irritation)[4][7][8][9]
Specific Target Organ Toxicity (Single) Category 3 (H335: May cause respiratory irritation)[4][7][9]

The following diagram illustrates the risk assessment workflow that forms the basis for the handling protocols in this guide.

G cluster_assessment Risk Assessment & Mitigation Workflow A Identify Compound (this compound) B Review Known Data (CAS, Formula, MW) A->B C Analyze Structural Alerts - Benzonitrile Group - Fluorinated Aromatic B->C D Infer Hazards from Analogs (Toxicity, Irritation) C->D E Define Control Measures (Engineering, PPE, SOPs) D->E F Implement Safe Handling & Emergency Protocols E->F

Caption: Risk assessment workflow for this compound.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential. The primary engineering control is supplemented by mandatory PPE to minimize all potential routes of exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent inhalation of any dust, aerosols, or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[11][12]

Personal Protective Equipment (PPE):

The appropriate selection and consistent use of PPE are non-negotiable.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6][7] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to inspect them before each use and use proper removal techniques to avoid skin contact.[7] For extended operations or when handling larger quantities, consider double-gloving.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12] For transfers of significant quantities, a chemical-resistant apron may be warranted.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with an appropriate cartridge is necessary.

Standard Operating Procedure: Handling and Storage

Adherence to a strict protocol minimizes the risk of exposure and contamination.

A. Preparation and Weighing:

  • Pre-use Inspection: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Container Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Aliquotting: Weigh the compound in the fume hood. Use a disposable weighing boat. If the material is a solid, take care to avoid generating dust. If it is a liquid, use a calibrated pipette or syringe.

  • Closure: Tightly reseal the main container immediately after use.[13]

B. Solution Preparation and Reaction Setup:

  • Solvent Addition: Add the solvent to the flask containing the weighed compound slowly to avoid splashing.

  • System Integrity: Ensure all glassware joints are properly sealed. If the reaction is to be heated, use a condenser and ensure a stable, controlled heating source.

  • Inert Atmosphere: For moisture-sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon).

C. Storage:

  • Container: Store the compound in its original, tightly closed container.[9][14]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[6][10] Recommended storage is in a refrigerator (2-8°C).

  • Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[6]

Emergency Response Protocols

Rapid and correct response to an emergency is critical. All laboratory personnel must be familiar with these procedures.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][13][14]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][13][15] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][14][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7][8] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Spill Management:

  • Small Spills (in a fume hood):

    • Contain the spill with a compatible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[6][13]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.[4]

    • Restrict access to the area.

    • Contact your institution's emergency response team. Do not attempt to clean it up without proper training and equipment.

The following diagram outlines the logical flow for responding to an emergency situation.

G cluster_emergency Emergency Response Logic Start Emergency Event (Spill, Exposure) Assess Assess Situation (Severity, Location) Start->Assess Exposure Personal Exposure? Assess->Exposure Spill Spill? Assess->Spill Exposure->Spill No FirstAid Administer First Aid (Flush, Fresh Air) Seek Medical Attention Exposure->FirstAid Yes SmallSpill Small Spill in Hood? Spill->SmallSpill Yes Evacuate Evacuate Area Alert Others Call Emergency Response Spill->Evacuate No (Not a spill) Cleanup Contain & Clean Up (Use Spill Kit) SmallSpill->Cleanup Yes SmallSpill->Evacuate No (Large/Outside Hood)

Caption: Decision-making workflow for laboratory emergencies.

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, weighing boats) and absorbed spill material, must be treated as hazardous waste.

  • Collection: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4][6]

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not discharge into drains or the environment.[4]

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-4-fluorobenzonitrile.
  • PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile.
  • Sigma-Aldrich. (2022).
  • Alfa Aesar. (2025).
  • Sigma-Aldrich. (2024).
  • ChemicalBook. (2022). This compound | 1033202-20-8.
  • Biosynth. (2025).
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Fluoro-3-methoxybenzonitrile.
  • BenchChem. (2025).
  • University of California. (n.d.).
  • ECHEMI. (n.d.). This compound Formula.
  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • Fisher Scientific. (2025).
  • Crysdot LLC. (n.d.). This compound.
  • NICNAS. (2019). Benzonitrile: Human health tier II assessment.

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An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethoxy-2-fluorobenzonitrile, a key building block in modern medicinal chemistry. We will delve into its chemical properties, plausible synthesis methodologies with mechanistic insights, commercial availability, and its strategic importance in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] Benzonitrile moieties, on the other hand, are versatile functional groups that can participate in a wide array of chemical transformations, making them valuable synthons in the construction of complex molecular architectures.[2]

This compound (CAS No. 1033202-20-8) emerges as a particularly interesting building block by combining these key features. The ortho-fluoro and meta-ethoxy substitution pattern on the benzonitrile core offers a unique electronic and steric environment, enabling chemists to explore novel chemical space in their drug discovery programs. This guide will provide the foundational knowledge necessary to effectively utilize this promising intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1033202-20-8[3]
Molecular Formula C₉H₈FNO[3]
Molecular Weight 165.16 g/mol [3]
Appearance Typically a solid or oilGeneral chemical knowledge
Purity Commercially available up to >98%[4]

Synthesis of this compound: Plausible Methodologies

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, two primary synthetic strategies can be proposed based on established organic chemistry principles: Williamson Ether Synthesis and Nucleophilic Aromatic Substitution.

Williamson Ether Synthesis from 2-Fluoro-3-hydroxybenzonitrile

This is a highly plausible and classical approach for the formation of the ethoxy group. The reaction proceeds via an Sₙ2 mechanism where an alkoxide nucleophile displaces a halide or other suitable leaving group.

Reaction Scheme:

G 2-Fluoro-3-hydroxybenzonitrile 2-Fluoro-3-hydroxybenzonitrile Sodium 2-cyano-6-fluorophenoxide Sodium 2-cyano-6-fluorophenoxide 2-Fluoro-3-hydroxybenzonitrile->Sodium 2-cyano-6-fluorophenoxide Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Sodium 2-cyano-6-fluorophenoxideEthylating Agent (e.g., C2H5Br, C2H5I) Sodium 2-cyano-6-fluorophenoxideEthylating Agent (e.g., C2H5Br, C2H5I) This compound This compound Sodium 2-cyano-6-fluorophenoxideEthylating Agent (e.g., C2H5Br, C2H5I)->this compound SN2 Reaction

Figure 1: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Deprotonation: To a stirred solution of 2-fluoro-3-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at room temperature. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

  • Ethylation: An ethylating agent, such as bromoethane or iodoethane (1.2 eq), is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: A strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride is a powerful, non-nucleophilic base that drives the reaction to completion. Potassium carbonate is a milder, less hazardous alternative that is often effective. Polar aprotic solvents like DMF and acetone are chosen for their ability to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Choice of Ethylating Agent: Iodoethane is generally more reactive than bromoethane, which may allow for milder reaction conditions or shorter reaction times.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.

Nucleophilic Aromatic Substitution (SₙAr) on 2,3-Difluorobenzonitrile

This approach leverages the electron-withdrawing nature of the nitrile group and the ortho-fluorine to activate the aromatic ring for nucleophilic attack.

Reaction Scheme:

G 2,3-DifluorobenzonitrileSodium Ethoxide 2,3-DifluorobenzonitrileSodium Ethoxide Meisenheimer Complex Meisenheimer Complex 2,3-DifluorobenzonitrileSodium Ethoxide->Meisenheimer Complex Nucleophilic Attack Solvent (e.g., EtOH, DMSO) This compound This compound Meisenheimer Complex->this compound Loss of Fluoride

Figure 2: Nucleophilic Aromatic Substitution for the Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in ethanol or a polar aprotic solvent like dimethyl sulfoxide (DMSO) is added 2,3-difluorobenzonitrile (1.0 eq).

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique such as GC-MS or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Regioselectivity: The fluorine atom at the 3-position is more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the nitrile group and the adjacent fluorine atom, which stabilize the intermediate Meisenheimer complex.

  • Reaction Conditions: The use of a strong nucleophile (sodium ethoxide) and elevated temperatures is typically required to overcome the activation energy for SₙAr reactions on non-activated aryl fluorides.

Commercial Availability and Suppliers

This compound is available from a number of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The availability from multiple sources ensures a stable supply chain for researchers and drug development organizations.

SupplierLocationPurity/Grades Offered
Crysdot LLCUSAResearch quantities
CHEMLYTE SOLUTIONS CO.,LTDChinaIndustrial grade
ChemicalBook(Marketplace)Various suppliers and grades
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.ChinaResearch and bulk quantities
SynAsst ChemicalChinaResearch and bulk quantities
Changzhou Kechem Bio-Scientific Co., LTD.ChinaResearch and bulk quantities
Zhuhai Aobokai Biomedical Technology Co., Ltd.ChinaResearch and bulk quantities

Note: This is not an exhaustive list and availability may vary. It is recommended to contact the suppliers directly for current stock and pricing information.

Applications in Drug Discovery and Medicinal Chemistry

While specific blockbuster drugs containing the this compound moiety are not yet publicly disclosed, its value lies in its potential as a key intermediate in the synthesis of more complex molecules. Fluorinated benzonitriles are widely recognized as important intermediates in the preparation of pharmaceuticals and agrochemicals.[2] The unique substitution pattern of this compound offers several strategic advantages in drug design:

  • Modulation of Physicochemical Properties: The ethoxy group can enhance lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Blocking: The fluorine atom can act as a metabolic blocker, preventing oxidative metabolism at that position and thereby increasing the drug's half-life.

  • Conformational Control: The steric bulk of the ethoxy group and the electronic nature of the fluorine atom can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.

  • Versatile Chemical Handle: The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a wide range of chemical derivatives for structure-activity relationship (SAR) studies.

The application of similar fluorinated aromatic compounds as intermediates in the synthesis of active pharmaceutical ingredients (APIs) is well-documented, highlighting the potential of this compound in the development of novel therapeutics for a variety of disease areas.[5][6][7]

Conclusion

This compound is a valuable and commercially available building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated aromatic ring and a versatile nitrile functionality, along with an ethoxy group for modulating physicochemical properties, makes it an attractive starting point for the synthesis of novel drug candidates. The plausible and scalable synthesis routes, based on well-established chemical principles, further enhance its utility. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such precisely functionalized intermediates will undoubtedly play a pivotal role in the future of pharmaceutical research and development.

References

  • Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. [Link]

  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. [Link]

  • The Crucial Role of 2-Fluorobenzonitrile in Advanced Chemical Manufacturing. (Source URL not provided in search results)
  • Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. [Link]

  • High-Purity 4-Ethoxy-2,3-difluorobenzonitrile: Your Strategic Partner. (Source URL not provided in search results)
  • VanDeMark. Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing. [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-2-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. The presence of the ethoxy, fluoro, and nitrile functionalities on the aromatic ring provides multiple points for further chemical modification, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and functional materials. This document provides detailed protocols for two distinct and reliable synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. The methodologies are presented with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the synthetic strategy.

Strategic Approaches to Synthesis

Two primary synthetic strategies are presented for the preparation of this compound:

  • Route 1: Williamson Ether Synthesis. This classic and robust method involves the O-alkylation of a phenolic precursor, 2-fluoro-3-hydroxybenzonitrile, with an ethylating agent. This approach is favored for its generally high yields and the commercial availability of the starting materials.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr). This route utilizes a di-halogenated precursor, 2,3-difluorobenzonitrile, and displaces one of the fluoride ions with an ethoxide nucleophile. This method is predicated on the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing nitrile group.

The choice between these routes may depend on factors such as starting material availability, cost, and the desired scale of the synthesis.

Route 1: Williamson Ether Synthesis of 2-fluoro-3-hydroxybenzonitrile

This method is a reliable approach for forming the ether linkage and is often the first choice for synthesizing aryl ethers. The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated in situ, acts as a nucleophile to displace a halide from an ethylating agent.

Reaction Principle and Causality

The hydroxyl group of 2-fluoro-3-hydroxybenzonitrile is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide. The choice of base is critical; a moderately strong base like potassium carbonate is often sufficient to deprotonate the phenol without causing unwanted side reactions. The resulting phenoxide then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide or ethyl iodide) in a classic SN2 fashion.[1][2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone facilitates the dissolution of the reactants and promotes the SN2 reaction.

Visualizing the Williamson Ether Synthesis

Williamson_Ether_Synthesis start 2-fluoro-3-hydroxybenzonitrile reagents + Ethyl Bromide + K₂CO₃ in DMF start->reagents product This compound reagents->product caption Reaction scheme for Williamson Ether Synthesis.

Caption: Reaction scheme for Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials:

  • 2-fluoro-3-hydroxybenzonitrile

  • Ethyl bromide (or ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Ethylating Agent: Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and allow it to stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Data Summary for Williamson Ether Synthesis
Reactant/ReagentMolar Eq.PurityNotes
2-fluoro-3-hydroxybenzonitrile1.0>98%Starting material.
Ethyl bromide1.2>99%Ethyl iodide can also be used.
Potassium carbonate1.5>99%Anhydrous conditions are recommended.
N,N-Dimethylformamide (DMF)-AnhydrousSolvent. Acetone can be a substitute.[3]
Expected Yield 75-90% (post-purification)

Route 2: Nucleophilic Aromatic Substitution (SNAr) on 2,3-Difluorobenzonitrile

This route offers an alternative approach by forming the C-O bond through the displacement of a fluoride ion. The success of this reaction hinges on the electronic properties of the starting material.

Reaction Principle and Causality

In contrast to typical aromatic rings which are electron-rich and unreactive towards nucleophiles, the benzene ring in 2,3-difluorobenzonitrile is rendered electron-deficient by the strongly electron-withdrawing nitrile group (-CN) and the two fluorine atoms.[4] This electron deficiency makes the ring susceptible to attack by strong nucleophiles like sodium ethoxide. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring. The fluorine at the 3-position is expected to be more readily displaced due to the combined electron-withdrawing effects of the ortho-fluorine and the para-nitrile group, which stabilize the negative charge in the Meisenheimer intermediate.

Visualizing the SNAr Reaction

SNAr_Reaction start 2,3-Difluorobenzonitrile reagents + Sodium Ethoxide in Ethanol/THF start->reagents product This compound reagents->product caption Reaction scheme for SNAr.

Caption: Reaction scheme for SNAr.

Detailed Experimental Protocol

Materials:

  • 2,3-Difluorobenzonitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2,3-difluorobenzonitrile (1.0 eq) in anhydrous THF or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether. Separate the organic layer and wash it with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Data Summary for SNAr Reaction
Reactant/ReagentMolar Eq.PurityNotes
2,3-Difluorobenzonitrile1.0>98%Starting material.
Sodium ethoxide1.1>95%Can be prepared from sodium and ethanol.[7]
Anhydrous THF/Ethanol-AnhydrousReaction solvent.
Expected Yield 65-80% (post-purification)

General Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow applicable to both synthetic routes, from reaction setup to the isolation of the final product.

General_Workflow A Reaction Setup (Dissolve starting material, add reagents) B Reaction (Heating and stirring under controlled temperature) A->B C Reaction Monitoring (TLC, GC-MS) B->C C->B Reaction incomplete D Work-up (Quenching, extraction) C->D Reaction complete E Washing and Drying (Wash with water/brine, dry with MgSO₄/Na₂SO₄) D->E F Solvent Removal (Rotary evaporation) E->F G Purification (Column chromatography or recrystallization) F->G H Characterization (NMR, MS, etc.) G->H caption General workflow for synthesis and purification.

Caption: General workflow for synthesis and purification.

Conclusion and Recommendations

Both the Williamson ether synthesis and the nucleophilic aromatic substitution routes provide effective means to synthesize this compound.

  • Williamson Ether Synthesis is generally the more traditional and often higher-yielding method, especially if the phenolic precursor is readily available and cost-effective. The reaction conditions are typically mild.

  • Nucleophilic Aromatic Substitution is a powerful alternative, particularly when the di-halo starting material is more accessible than the corresponding phenol. The regioselectivity of the substitution is a key consideration in this route.

The choice of synthesis will ultimately be guided by laboratory-specific factors including starting material availability, cost, and scale. It is recommended that both routes be considered and potentially screened on a small scale to determine the optimal method for a given research objective. For both protocols, careful monitoring of the reaction progress and appropriate purification of the final product are crucial for obtaining high-purity this compound.

References

  • The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. (URL: )
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-6-nitrobenzonitrile. Benchchem. (URL: )
  • 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98. Fluoromart. (URL: )
  • Williamson Ether Synthesis. Chemistry Steps. (URL: [Link])

  • Williamson ether synthesis. Wikipedia. (URL: [Link])

  • The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

  • Williamson Ether Synthesis. YouTube. (URL: [Link])

  • Williamson ether synthesis (video). Khan Academy. (URL: [Link])

  • Nucleophilic aromatic substitution. Wikipedia. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (URL: [Link])

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (URL: [Link])

  • The preparation method of 3- ethoxy propylamine.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Process for synthesizing 3,4-difluorobenzonitrile.
  • 3-Bromo-2-fluorobenzonitrile. PubChem. (URL: [Link])

  • α-PHENYLACETOACETONITRILE. Organic Syntheses. (URL: [Link])

  • 3-ethoxy-4-methoxy benzonitrile preparing method.
  • 5-bromo-2-fluorobenzonitrile synthesis method.
  • What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. (URL: [Link])

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Application Note: A Detailed Laboratory Protocol for the Synthesis of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step laboratory protocol for the synthesis of 3-Ethoxy-2-fluorobenzonitrile, a valuable building block in medicinal chemistry and materials science. The described method is based on the robust and widely applicable Williamson ether synthesis, a classic SN2 reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction

This compound is an aromatic compound featuring three key functional groups: an ethoxy group, a fluorine atom, and a nitrile moiety. This combination of functionalities makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, influencing its reactivity in subsequent chemical transformations.

The protocol detailed herein employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] In this specific application, the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzonitrile is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

Reaction Scheme and Mechanism

The synthesis of this compound is achieved by the reaction of 2-fluoro-3-hydroxybenzonitrile with an ethylating agent, such as ethyl iodide, in the presence of a base, like potassium carbonate.

Reaction Scheme:

Mechanism:

The reaction proceeds via a classic SN2 mechanism. The key steps are:

  • Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzonitrile to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide) in a backside attack.

  • Displacement: This concerted step results in the displacement of the leaving group (iodide ion), forming the desired ether, this compound.

The choice of a primary alkyl halide as the ethylating agent is crucial to favor the SN2 pathway and minimize potential side reactions like elimination, which are more prevalent with secondary and tertiary alkyl halides.[1][3]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
2-Fluoro-3-hydroxybenzonitrile≥97%Commercially Available186590-04-5
Ethyl Iodide≥99%, stabilizedSigma-Aldrich75-03-6
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Ethyl AcetateACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Magnesium Sulfate (MgSO₄)AnhydrousVWR7487-88-9
Deionized Water--7732-18-5

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure

Experimental Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Isolation A Charge flask with 2-fluoro-3-hydroxybenzonitrile, K₂CO₃, and acetone B Add ethyl iodide A->B Step 1 C Reflux the mixture B->C Step 2 D Cool to RT and filter C->D E Concentrate the filtrate D->E Step 3 F Dissolve residue in DCM E->F Step 4 G Wash with water and brine F->G Step 5 H Dry organic layer (MgSO₄) G->H I Concentrate in vacuo H->I Step 6 J Purify by column chromatography I->J Step 7 K Isolate pure product J->K Step 8

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-hydroxybenzonitrile (5.0 g, 36.5 mmol), anhydrous potassium carbonate (7.5 g, 54.3 mmol), and acetone (50 mL).

  • Addition of Ethylating Agent: While stirring the suspension, add ethyl iodide (4.4 mL, 54.8 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) as the eluent.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analytical Technique Expected Results
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.4-7.1 (m, 3H, Ar-H), 4.15 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~160 (d, JCF ≈ 250 Hz, C-F), ~155 (C-OEt), ~128 (CH), ~125 (CH), ~118 (CH), ~116 (CN), ~105 (C-CN), ~65 (-OCH₂CH₃), ~15 (-OCH₂CH₃).
IR (ATR) ν (cm⁻¹): ~2230 (C≡N stretch), ~1260 and ~1050 (C-O ether stretch).[4][5]
Mass Spectrometry (EI) m/z: 165.06 (M⁺), corresponding to the molecular formula C₉H₈FNO.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Fluoro-3-hydroxybenzonitrile: May be harmful if swallowed or in contact with skin. Handle with care.

  • Ethyl Iodide: Is a lachrymator and is harmful if swallowed or inhaled. It is also a suspected carcinogen. Handle with extreme care and avoid exposure.

  • Potassium Carbonate: Causes serious eye irritation.[6][7] Avoid creating dust.

  • Acetone and Dichloromethane: Are volatile and flammable organic solvents. Keep away from ignition sources.

For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[6][7]

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from commercially available starting materials. The protocol described in this application note is straightforward and can be readily implemented in a standard organic chemistry laboratory. Adherence to the detailed procedure and safety guidelines is essential for a successful and safe outcome. The resulting high-purity product is a valuable intermediate for further synthetic applications in various fields of chemical research.

References

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. (2024). ResearchGate. Available at: [Link]

  • 3-ethoxy-2-cyclohexenone - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 3-(Ethoxymethyl)-2-fluorobenzonitrile. PubChem. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • SAFETY DATA SHEET Potassium Carbonate, Anhydrous. ASHTA Chemicals. Available at: [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. National Institutes of Health. Available at: [Link]

  • Spectroscopy of Ethers. OpenStax. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Process for the preparation of 2-fluorobenzonitrile from saccharin. Google Patents.
  • SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. Armand Products. Available at: [Link]

  • 3-Fluorobenzonitrile. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. National Institutes of Health. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

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The Strategic Utility of 3-Ethoxy-2-fluorobenzonitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Ethoxy-2-fluorobenzonitrile, a versatile and strategically important building block in contemporary organic synthesis. We delve into its chemical properties, reactivity, and diverse applications, with a particular focus on its utility in the development of novel pharmaceuticals and agrochemicals. Detailed, field-proven protocols for key synthetic transformations are presented, accompanied by mechanistic insights and practical guidance for researchers, scientists, and professionals in drug development. This document is designed to serve as a comprehensive resource, enabling the effective incorporation of this valuable synthon into research and development programs.

Introduction: The Architectural Advantage of a Multifunctional Building Block

This compound (CAS No. 1033202-20-8) is a substituted aromatic compound featuring three key functional groups: an ethoxy moiety, a fluorine atom, and a nitrile group. This specific arrangement of an electron-donating ethoxy group, an electron-withdrawing nitrile group, and a displaceable fluorine atom on a benzene ring creates a unique electronic and steric environment. This distinct architecture makes it a highly valuable intermediate for the synthesis of complex molecular scaffolds.

The strategic placement of these functionalities allows for a range of selective chemical transformations. The fluorine atom, positioned ortho to the nitrile group, is activated towards nucleophilic aromatic substitution (SNAr). The nitrile group itself is a versatile handle for conversion into amines, carboxylic acids, or various heterocyclic systems. The ethoxy group, in addition to modulating the electronic properties of the ring, can influence the regioselectivity of reactions and provides a point for potential metabolic interaction in bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1033202-20-8
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, CH₂Cl₂)

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the interplay of its functional groups. Understanding the underlying reactivity principles is crucial for designing successful synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The presence of the strongly electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack, particularly at the carbon bearing the fluorine atom. The fluorine atom, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized Meisenheimer complex, not the cleavage of the C-F bond.

Diagram 1: General Mechanism of SNAr on this compound

Caption: Nucleophilic attack on the carbon bearing the fluorine atom.

The electron-donating nature of the ethoxy group at the meta-position to the fluorine atom can slightly decrease the rate of SNAr compared to analogues with electron-withdrawing groups. However, the activating effect of the ortho-nitrile group is dominant, allowing for efficient substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor for several important chemical transformations:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-ethoxy-2-fluorobenzoic acid) or amide.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine ( (3-ethoxy-2-fluorophenyl)methanamine).

  • Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are important scaffolds in medicinal chemistry.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of biologically active compounds.

Synthesis of Substituted Anilines as Pharmaceutical Intermediates

A primary application of this building block is in the synthesis of substituted anilines via nucleophilic aromatic substitution. These anilines are key intermediates in the preparation of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Diagram 2: Workflow for the Synthesis of a Substituted Aniline

Aniline_Synthesis_Workflow start Start with This compound step1 Nucleophilic Aromatic Substitution with a primary or secondary amine start->step1 step2 Purification of the substituted benzonitrile step1->step2 step3 Optional: Reduction of the nitrile group to an amine step2->step3 end_product Final substituted aniline or benzylamine derivative step3->end_product

Caption: Synthetic route to substituted anilines.

Protocol 1: Synthesis of N-Aryl/Alkyl-3-ethoxy-2-aminobenzonitriles

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound in DMSO, add the desired amine and potassium carbonate.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-3-ethoxy-2-aminobenzonitrile.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO or DMF are used to facilitate the SNAr reaction by solvating the cation of the base and increasing the nucleophilicity of the amine.

  • Base: Potassium carbonate is a common and effective base for deprotonating the amine nucleophile, thereby increasing its reactivity.

  • Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction, especially with the mildly deactivating effect of the ethoxy group.

Construction of Heterocyclic Scaffolds

The reactivity of both the fluorine and nitrile groups can be harnessed to construct various heterocyclic systems, which are prevalent in medicinal chemistry. For example, reaction with hydrazine can lead to the formation of pyrazole derivatives, while reaction with guanidine could potentially yield pyrimidine-based structures.

Synthesis of this compound

The synthesis of this key building block can be achieved through several routes. One common approach involves the Williamson ether synthesis from a corresponding phenol precursor.

Protocol 2: Synthesis of this compound from 2-Fluoro-3-hydroxybenzonitrile

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

  • Iodoethane or Bromoethane (1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetone or Acetonitrile

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 2-Fluoro-3-hydroxybenzonitrile in acetone, add potassium carbonate and iodoethane.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis. Its unique combination of functional groups allows for a range of selective transformations, making it a powerful tool for the construction of complex and biologically active molecules. The protocols and insights provided in this guide are intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis.

References

  • PubChem. This compound. [Link]

  • Molport. This compound. [Link]

The Strategic Role of 3-Ethoxy-2-fluorobenzonitrile in the Synthesis of Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Ethoxy-2-fluorobenzonitrile, a synthetically versatile aromatic nitrile, has emerged as a key intermediate in the construction of a promising class of epigenetic modulators: inhibitors of the MYST family of lysine acetyltransferases (KATs). This application note provides a detailed overview of the utility of this compound, outlining its role in the synthesis of potent KAT inhibitors and providing detailed protocols for its incorporation into these complex bioactive molecules.

The Significance of MYST Family Lysine Acetyltransferases (KATs)

Lysine acetyltransferases are critical enzymes that regulate gene expression and other cellular processes through the acetylation of lysine residues on histone and non-histone proteins.[1] This post-translational modification is a key component of the epigenetic code, influencing chromatin structure and protein function. The MYST family of KATs, which includes enzymes such as KAT5, KAT6A, KAT6B, KAT7, and KAT8, are implicated in a variety of diseases, most notably cancer.[1] Dysregulation of MYST KAT activity can lead to aberrant gene expression, promoting tumor growth and survival. Consequently, the development of small molecule inhibitors targeting these enzymes represents a promising therapeutic strategy.[2]

This compound: A Privileged Scaffold Component

The chemical architecture of this compound offers several strategic advantages for its use in the synthesis of MYST KAT inhibitors. The nitrile group serves as a versatile chemical handle, readily participating in cyclization reactions to form key heterocyclic cores. The fluorine atom at the 2-position can act as a directing group and can be displaced in nucleophilic aromatic substitution reactions, allowing for the introduction of further molecular complexity. The ethoxy group at the 3-position can modulate the electronic properties of the aromatic ring and provide a point for interaction with the target protein.

The primary application of this compound in this context is as a precursor to a 1,2-benzisoxazole core, a heterocyclic motif present in a number of biologically active compounds.[3][4] This scaffold has been successfully employed in the design of potent and selective MYST KAT inhibitors.

Synthetic Workflow: From Benzonitrile to Bioactive Inhibitor

The general synthetic strategy involves the conversion of this compound into a substituted 1,2-benzisoxazole, which is then further functionalized to yield the final inhibitor. A key patent in this field (EP3810602B1) outlines a synthetic route to a series of benzisoxazole sulfonamides with potent KAT inhibitory activity.

G A This compound B Substituted Hydroxylamine Intermediate A->B Reaction with Hydroxylamine C 1,2-Benzisoxazole Core B->C Intramolecular Cyclization D Final KAT Inhibitor (Benzisoxazole Sulfonamide) C->D Sulfonylation & Further Modification

Caption: General synthetic workflow from this compound to a benzisoxazole-based KAT inhibitor.

Detailed Protocols

The following protocols are adapted from the general procedures outlined in patent literature for the synthesis of MYST KAT inhibitors, illustrating the application of this compound.

Protocol 1: Synthesis of this compound (Intermediate I25)

This protocol describes the synthesis of the title compound from its precursor, 2-fluoro-3-hydroxybenzonitrile.

Materials:

  • 2-fluoro-3-hydroxybenzonitrile (I24)

  • Dimethylformamide (DMF)

  • Cesium Carbonate (Cs₂CO₃)

  • Iodoethane

  • Ethyl Acetate (EtOAc)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-fluoro-3-hydroxybenzonitrile (I24) in DMF, add cesium carbonate and iodoethane.

  • Stir the mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: General Procedure for the Synthesis of Benzisoxazole Sulfonamides

This protocol outlines the conversion of a 1,2-benzisoxazole intermediate, derived from this compound, into a final sulfonamide inhibitor.

Materials:

  • Substituted 3-ethyl-benzo[d]isoxazole amine derivative

  • Dichloromethane (DCM)

  • Appropriate sulfonyl chloride

  • Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-ethyl-benzo[d]isoxazole amine derivative in a mixture of DCM and pyridine.

  • Add the desired sulfonyl chloride to the solution.

  • Stir the reaction mixture at 43°C for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with 1 M HCl and water, then extract with ethyl acetate.

  • Wash the combined organic phases with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization to yield the final benzisoxazole sulfonamide inhibitor.

Data Presentation: Inhibitory Activity of Derived Compounds

The following table summarizes the inhibitory activity of representative benzisoxazole sulfonamide derivatives against BRD4, a bromodomain-containing protein often used in initial screening for epigenetic modulators. While not direct inhibitors of the catalytic activity of KATs, bromodomain inhibition is a related and important mechanism in epigenetic modulation. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Compound ReferenceStructureBRD4(1) IC₅₀ (μM)
11f 2-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide0.87
11h N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide0.78
11n 5-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide>10

Data adapted from a study on BRD4 inhibitors with a similar benzisoxazole core.

Conclusion and Future Outlook

This compound has proven to be a valuable and strategically important building block in the synthesis of novel MYST family KAT inhibitors. Its chemical tractability allows for the efficient construction of the 1,2-benzisoxazole core, which is central to the bioactivity of these emerging epigenetic modulators. The protocols and data presented herein underscore the utility of this intermediate for researchers and drug development professionals working at the forefront of cancer therapy and epigenetic research. Further exploration of derivatives based on this scaffold holds significant promise for the development of next-generation KAT inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • Process for the preparation of zonisamide and the intermedi
  • Targeting cancer using KAT inhibitors to mimic lethal knockouts. [Link]

  • Process for the preparation of substituted 3-aminobenzonitriles.
  • Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermedi
  • Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • synthesis (of aminopropanol, derivatives of 7-ethoxy- 8-hydroxy. [Link]

  • KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors. [Link]

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Application Notes and Protocols for 3-Ethoxy-2-fluorobenzonitrile as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzontriles in Drug Discovery

In the landscape of modern medicinal chemistry, fluorinated organic molecules have carved out a significant niche, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, substituted benzonitriles are versatile precursors, and the strategic placement of fluorine and ethoxy groups, as seen in 3-Ethoxy-2-fluorobenzonitrile (C₉H₈FNO, CAS No. 1033202-20-8), creates a highly valuable intermediate for the synthesis of complex heterocyclic scaffolds.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application and handling of this compound as a key building block in the synthesis of advanced pharmaceutical intermediates, with a specific focus on its role in the generation of precursors for Lysine Acetyltransferase (KAT) inhibitors.[3][4]

The inherent reactivity of the 2-fluoro-benzonitrile moiety allows for facile nucleophilic aromatic substitution (SₙAr), while the 3-ethoxy group modulates the electronic properties of the aromatic ring and can influence molecular interactions of the final active pharmaceutical ingredient (API). This unique combination of functional groups makes this compound a prime candidate for the construction of privileged structures in drug discovery, such as the 7-alkoxybenzo[d]isoxazol-3-amine scaffold.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 1033202-20-8[1]
Molecular Formula C₉H₈FNO
Molecular Weight 165.16 g/mol
Appearance Yellow solid (as per patent literature)[5]
Storage 2-8°C

Safety and Handling:

  • Hazard Statements (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and vapors.

    • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

    • Store in a tightly sealed container in a cool, dry place.

Application in Pharmaceutical Synthesis: A Precursor to Lysine Acetyltransferase (KAT) Inhibitor Scaffolds

Lysine acetyltransferases (KATs) are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression through the acetylation of lysine residues on histones and other proteins.[4][6] Dysregulation of KAT activity is implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention.[3][7] The 7-alkoxybenzo[d]isoxazol-3-amine core is a key pharmacophore in the development of novel KAT inhibitors. This compound serves as a critical starting material for the synthesis of this important scaffold.

The overall synthetic strategy involves a two-step process:

  • O-Alkylation: Synthesis of this compound from 2-fluoro-3-hydroxybenzonitrile.

  • Cyclization: Conversion of this compound to 7-Ethoxybenzo[d]isoxazol-3-amine.

This synthetic route is outlined in the workflow diagram below:

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization 2-fluoro-3-hydroxybenzonitrile 2-fluoro-3-hydroxybenzonitrile This compound This compound 2-fluoro-3-hydroxybenzonitrile->this compound DMF Iodoethane Iodoethane Iodoethane->this compound Base (Cs2CO3) Base (Cs2CO3) Base (Cs2CO3)->this compound 7-Ethoxybenzo[d]isoxazol-3-amine 7-Ethoxybenzo[d]isoxazol-3-amine This compound->7-Ethoxybenzo[d]isoxazol-3-amine DMF, 30°C Acetohydroxamic acid Acetohydroxamic acid Acetohydroxamic acid->7-Ethoxybenzo[d]isoxazol-3-amine Base (KOtBu) Base (KOtBu) Base (KOtBu)->7-Ethoxybenzo[d]isoxazol-3-amine KAT_Inhibitors KAT Inhibitor Scaffolds 7-Ethoxybenzo[d]isoxazol-3-amine->KAT_Inhibitors

Caption: Synthetic workflow from 2-fluoro-3-hydroxybenzonitrile to KAT inhibitor scaffolds.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles and analogous reactions found in the literature, including European Patent EP 3810602 B1. These should be adapted and optimized by the researcher based on laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of this compound

Reaction Principle: This reaction is a Williamson ether synthesis, a classic O-alkylation method. The phenolic hydroxyl group of 2-fluoro-3-hydroxybenzonitrile is deprotonated by a base (cesium carbonate) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with iodoethane. Cesium carbonate is often chosen for its high solubility in polar aprotic solvents like DMF and its ability to promote efficient alkylation.

G cluster_mechanism Start 2-fluoro-3-hydroxybenzonitrile Phenoxide Phenoxide Intermediate Start->Phenoxide + Cs₂CO₃ - CsHCO₃ Product Product Phenoxide->Product + Iodoethane - CsI

Caption: O-Alkylation mechanism for the synthesis of this compound.

Materials:

  • 2-fluoro-3-hydroxybenzonitrile

  • Iodoethane

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-hydroxybenzonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Add cesium carbonate (5.0 eq) to the solution.

  • Add iodoethane (2.5 eq) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature overnight (approx. 16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (3 x volume of DMF) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, a yellow solid, can be purified further by column chromatography on silica gel or by recrystallization if necessary.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 7-Ethoxybenzo[d]isoxazol-3-amine

Reaction Principle: This transformation is a nucleophilic aromatic substitution followed by an intramolecular cyclization. Acetohydroxamic acid is first deprotonated by a strong base like potassium tert-butoxide to form a potent nucleophile. This attacks the electron-deficient carbon bearing the fluorine atom in this compound. The subsequent intramolecular cyclization leads to the formation of the benzisoxazole ring system. The 2-fluoro and 3-cyano groups on the benzene ring are crucial for this reaction, as they activate the ring for nucleophilic attack.

Materials:

  • This compound

  • Acetohydroxamic acid

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add acetohydroxamic acid (3.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add potassium tert-butoxide (3.0 eq) portion-wise, ensuring the temperature remains low.

  • Stir the mixture at 30°C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the solution of this compound to the activated acetohydroxamic acid mixture.

  • Continue stirring the reaction at 30°C overnight (approx. 16 hours).

  • Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Wash the organic layer with water (3 x volume of DMF).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting yellow solid, 7-Ethoxybenzo[d]isoxazol-3-amine, can be purified by column chromatography or recrystallization.

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

This compound is a strategically designed intermediate that provides an efficient entry point to the medicinally important 7-alkoxybenzo[d]isoxazol-3-amine scaffold. The protocols outlined in this document, derived from established chemical literature and patent precedents, offer a robust foundation for the synthesis of this key building block. The resulting amine can be further elaborated through various chemical transformations to generate libraries of potential Lysine Acetyltransferase inhibitors for screening and drug development programs. The continued exploration of derivatives from this versatile intermediate holds significant promise for the discovery of novel therapeutics targeting epigenetic pathways.

References

  • First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. PubMed. Available at: [Link]

  • Lysine Acetyltransferase Inhibitors From Natural Sources. Frontiers in Chemistry. Available at: [Link]

  • First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8. I.R.I.S. Institutional Research Information System. Available at: [Link]

  • KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors. PMC - NIH. Available at: [Link]

  • Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy. Signal Transduction and Targeted Therapy. Available at: [Link]

  • COMPOUNDS. European Patent Office - EP 3810602 B1.
  • 3-(Ethoxymethyl)-2-fluorobenzonitrile | C10H10FNO | CID 107115085. PubChem. Available at: [Link]

  • Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. MDPI. Available at: [Link]

  • Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors That Reduce Chronic Inflammation in db. PubMed. Available at: [Link]

  • Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. NIH. Available at: [Link]

  • The preparation method of 3- ethoxy propylamine. Google Patents.
  • This compound - Benzene Compounds. Crysdot LLC. Available at: [Link]

  • 3-ethoxy-5-fluorobenzonitrile (C9H8FNO). PubChemLite. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH. Available at: [Link]

  • Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides. TSI Journals. Available at: [Link]

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Application Notes & Protocols: Reaction Mechanisms Involving 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-2-fluorobenzonitrile is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a nitrile group, a fluorine atom, and an ethoxy group on a benzene ring, provides a unique combination of reactive sites. The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine atom, making it a prime site for nucleophilic aromatic substitution.[2] Concurrently, the carbon-fluorine bond presents an opportunity for metal-catalyzed cross-coupling reactions, and the nitrile group itself can undergo various transformations, such as reduction.

This document serves as a comprehensive technical guide for professionals in drug development and chemical research, detailing the core reaction mechanisms of this compound. We will provide not only step-by-step protocols but also the underlying mechanistic principles to empower researchers to rationally design experiments and troubleshoot synthetic challenges.

1. Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most prominent reaction mechanism for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The powerful electron-withdrawing effect of the ortho-nitrile group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[2] The fluorine atom, being a good leaving group in SNAr reactions, is readily displaced.

1.1. Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This is typically the rate-determining step. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the ortho-nitrile group.

  • Elimination: Aromaticity is restored by the elimination of the fluoride ion, yielding the final substituted product.

The reaction is generally favored in polar aprotic solvents, which can solvate the cation of the nucleophilic reagent without interfering with the nucleophile itself.

Diagram 1: SNAr Mechanism

Caption: The addition-elimination pathway of the SNAr reaction.

1.2. Protocol: Synthesis of 3-Ethoxy-2-(morpholino)benzonitrile

This protocol is a representative example of an SNAr reaction using an amine nucleophile, adapted from established procedures for similar activated fluoroaromatic compounds.[3]

ParameterValue / Description
Reactants This compound (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 100 °C
Reaction Time 6-12 hours
Workup Aqueous workup with ethyl acetate extraction
Purification Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Expected Yield 75-90%

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 6.05 mmol).

  • Add potassium carbonate (1.67 g, 12.1 mmol) and anhydrous DMSO (20 mL).

  • Add morpholine (0.63 mL, 7.26 mmol) to the suspension.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired product.

2. Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is the strongest carbon-halogen bond, its activation for cross-coupling reactions is a significant area of modern organic synthesis.[5] Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds at the C-F position, particularly with electron-deficient aryl fluorides.[6][7]

2.1. Mechanistic Rationale

The catalytic cycle for a Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) intermediate. This is often the most challenging step for aryl fluorides and may require specialized ligands.

  • Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the fluoride.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)(F)L_n oxidative_add->pd_intermediate Ar-F label_oa Ar = 3-Ethoxy-2-cyanophenyl transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ar-Pd(II)(R)L_n transmetalation->pd_intermediate2 R-B(OH)₂ + Base reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 Ar-R label_re Product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

2.2. Protocol: Synthesis of 3-Ethoxy-2-(4-methoxyphenyl)benzonitrile

This protocol outlines a Suzuki-Miyaura coupling, a powerful method for C-C bond formation. Note that C-F bond activation often requires more forcing conditions or specialized catalyst systems compared to other aryl halides.

ParameterValue / Description
Reactants This compound (1.0 eq), 4-Methoxyphenylboronic Acid (1.5 eq)
Catalyst System Pd₂(dba)₃ (2 mol%), SPhos (4 mol%)
Base K₃PO₄ (3.0 eq)
Solvent 1,4-Dioxane / H₂O (10:1)
Temperature 110 °C
Reaction Time 12-24 hours
Workup Aqueous workup with ethyl acetate extraction
Purification Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Expected Yield 50-70%

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine this compound (500 mg, 3.03 mmol), 4-methoxyphenylboronic acid (690 mg, 4.54 mmol), and potassium phosphate (1.93 g, 9.09 mmol).

  • Add the palladium catalyst Pd₂(dba)₃ (55 mg, 0.06 mmol) and the ligand SPhos (99 mg, 0.24 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the biaryl product.

3. Reduction of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into other functionalities, most commonly an aldehyde or a primary amine. This transformation significantly expands the synthetic utility of the this compound scaffold.

3.1. Mechanistic Rationale

The reduction to an aldehyde typically involves a controlled partial reduction using a hydride reagent like Diisobutylaluminium hydride (DIBAL-H). The nitrile reacts with DIBAL-H to form an intermediate N-metal imine complex. This complex is stable at low temperatures but is hydrolyzed upon aqueous workup to release the aldehyde. Using excess reducing agent or stronger reagents like LiAlH₄ will lead to the full reduction to a primary amine.

Diagram 3: Nitrile Reduction Workflow

Nitrile_Reduction start This compound (Ar-C≡N) process1 1. DIBAL-H, Toluene, -78 °C 2. Aqueous Workup start->process1 process2 LiAlH₄, THF, Reflux or H₂, Raney Ni start->process2 product1 3-Ethoxy-2-fluorobenzaldehyde (Ar-CHO) process1->product1 product2 (3-Ethoxy-2-fluorophenyl)methanamine (Ar-CH₂NH₂) process2->product2

Caption: Synthetic pathways for the reduction of the nitrile group.

3.2. Protocol: Synthesis of 3-Ethoxy-2-fluorobenzaldehyde

This protocol describes the partial reduction of the nitrile to an aldehyde using DIBAL-H, a method adapted from similar benzonitrile reductions.[8]

ParameterValue / Description
Reactant This compound (1.0 eq)
Reducing Agent DIBAL-H (1.0 M in hexanes, 1.5 eq)
Solvent Anhydrous Toluene
Temperature -78 °C to 0 °C
Reaction Time 2-4 hours
Workup Quenching with Rochelle's salt or dilute HCl
Purification Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Expected Yield 60-85%

Step-by-Step Methodology:

  • Dissolve this compound (1.0 g, 6.05 mmol) in anhydrous toluene (30 mL) in an oven-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 9.1 mL, 9.1 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 20 mL) and stir vigorously for 1 hour, or until two clear layers form.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude oil by flash column chromatography to yield the pure aldehyde.

References

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. Benchchem.
  • 3-(Ethoxymethyl)-2-fluorobenzonitrile | C10H10FNO | CID 107115085. PubChem.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Nucleophilic arom
  • This compound. Crysdot LLC.
  • Synthesis of 2-(Fluorinated Aryl)pyridine Derivatives via Palladium-Catalyzed C–H Bond Arylation of Fluorobenzenes using 2-Halopyridines as Aryl Sources.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • Can Benzonitrile, 3-ethoxy-4-methoxy be Synthesized and Applied?. Guidechem.
  • This compound | 1033202-20-8. ChemicalBook.
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  • This compound Formula. ECHEMI.
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Catalytic Synthesis of 3-Ethoxy-2-fluorobenzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzonitriles in Modern Chemistry

Substituted benzonitriles are pivotal structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The introduction of fluorine atoms into these aromatic scaffolds often imparts unique and desirable properties, such as enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic characteristics. Specifically, 3-ethoxy-2-fluorobenzonitrile and its derivatives are valuable intermediates in the synthesis of various biologically active compounds. The precise arrangement of the ethoxy, fluoro, and nitrile groups presents a synthetic challenge that necessitates efficient and selective catalytic methodologies. This guide provides an in-depth exploration of modern catalytic approaches for the synthesis of these important molecules, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

Comparative Overview of Catalytic Methodologies

The synthesis of aryl nitriles has evolved significantly from classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require stoichiometric amounts of toxic copper cyanide and harsh reaction conditions. Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions, offering milder conditions, broader functional group tolerance, and higher yields. For the synthesis of this compound derivatives, palladium- and copper-catalyzed cyanations are the most prominent and effective strategies.

Catalytic SystemPrecursor TypeCyanide SourceTypical Catalyst LoadingTemperature (°C)Key AdvantagesPotential Challenges
Palladium-catalyzed Aryl Bromide/ChlorideZn(CN)₂, K₄[Fe(CN)₆]0.1 - 5 mol%80 - 120High functional group tolerance, effectiveness for less reactive aryl chlorides.Catalyst sensitivity to cyanide poisoning, cost of palladium and specialized ligands.
Copper-catalyzed Aryl Iodide/BromideNaCN, KCN, CuCN5 - 20 mol%110 - 140Lower cost of catalyst, effective for domino halide exchange-cyanation.Higher reaction temperatures, potential for side reactions with sensitive substrates.
Sandmeyer Reaction Aryl Diazonium SaltCuCNStoichiometric0 - 100Utilizes readily available anilines as starting materials.Generation of potentially unstable diazonium intermediates, stoichiometric copper waste.

Section 1: Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cyanation has become a cornerstone for the synthesis of aryl nitriles due to its remarkable efficiency and broad substrate scope.[1] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

Mechanism of Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation Cycle Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Ar-Pd(II)(X)L_n Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation M-CN Cyanide Source (M-CN) M-CN->Transmetalation Ar-Pd(II)(CN)L_n Ar-Pd(II)-CN Complex Transmetalation->Ar-Pd(II)(CN)L_n Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-CN Aryl Nitrile (Ar-CN) Reductive_Elimination->Ar-CN Product

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes.[1] To mitigate this, various strategies have been developed, such as using less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1] The choice of ligands is also critical, with bulky, electron-rich phosphine ligands, such as those from the Buchwald and XPhos families, often being employed to facilitate the reductive elimination step and stabilize the active catalyst.

Protocol 1: Palladium-Catalyzed Synthesis of this compound from 1-Bromo-3-ethoxy-2-fluorobenzene

This protocol is based on established methods for the cyanation of electron-rich and sterically hindered aryl bromides. The use of a biarylphosphine ligand is recommended to promote the reaction of the ortho-substituted substrate.

Materials:

  • 1-Bromo-3-ethoxy-2-fluorobenzene

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (5 mL).

  • Reagent Addition: To the catalyst mixture, add 1-bromo-3-ethoxy-2-fluorobenzene (1.0 mmol, 1.0 equiv) and zinc cyanide (0.6 mmol, 0.6 equiv).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Expert Insights:

  • Why Zinc Cyanide? Zinc cyanide is significantly less toxic than alkali metal cyanides and its lower solubility in organic solvents helps to maintain a low concentration of free cyanide, thus preventing catalyst deactivation.

  • The Role of XPhos: The bulky and electron-rich nature of the XPhos ligand facilitates the crucial reductive elimination step, which can be challenging for electron-rich and sterically hindered substrates like 1-bromo-3-ethoxy-2-fluorobenzene.

  • Anhydrous Conditions: While some modern protocols tolerate water, maintaining anhydrous conditions is generally recommended to prevent potential side reactions and ensure reproducibility.

Section 2: Copper-Catalyzed Cyanation of Aryl Halides

Copper-catalyzed cyanation reactions, particularly the Rosenmund-von Braun reaction, have been used for over a century.[1] While traditional methods often required high temperatures and stoichiometric copper(I) cyanide, modern advancements have led to the development of catalytic systems that operate under milder conditions.[2]

Mechanism of Copper-Catalyzed Cyanation

The mechanism of copper-catalyzed cyanation is believed to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with a cyanide source and subsequent reductive elimination. In some cases, a domino halide exchange-cyanation can occur, where an aryl bromide is first converted to a more reactive aryl iodide in situ.[3]

Copper-Catalyzed Cyanation Cycle Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Cu(I)L_n Cu(I) Catalyst Ar-Cu(III)(X)L_n Ar-Cu(III)-X Complex Oxidative_Addition->Ar-Cu(III)(X)L_n Cyanide_Exchange Cyanide Exchange M-CN Cyanide Source (M-CN) M-CN->Cyanide_Exchange Ar-Cu(III)(CN)L_n Ar-Cu(III)-CN Complex Cyanide_Exchange->Ar-Cu(III)(CN)L_n Reductive_Elimination Reductive Elimination Reductive_Elimination->Cu(I)L_n Ar-CN Aryl Nitrile (Ar-CN) Reductive_Elimination->Ar-CN Product

Caption: Proposed catalytic cycle for copper-catalyzed cyanation.

Protocol 2: Copper-Catalyzed Domino Halide Exchange-Cyanation

This protocol is particularly useful for aryl bromides and is based on the work of Buchwald and others, demonstrating an efficient and milder alternative to the traditional Rosenmund-von Braun reaction.[3]

Materials:

  • 1-Bromo-3-ethoxy-2-fluorobenzene

  • Sodium cyanide (NaCN)

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add copper(I) iodide (0.1 mmol, 10 mol%), potassium iodide (0.2 mmol, 20 mol%), and sodium cyanide (1.2 mmol, 1.2 equiv) to a dry reaction tube.

  • Reagent Addition: Add anhydrous toluene (2 mL), followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) and 1-bromo-3-ethoxy-2-fluorobenzene (1.0 mmol, 1.0 equiv).

  • Reaction: Seal the tube and heat the mixture at 110 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 5 mL) and brine (5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired product.

Expert Insights:

  • Domino Reaction: The in situ formation of the more reactive aryl iodide from the aryl bromide via halide exchange with potassium iodide is a key feature of this method, allowing for milder reaction conditions compared to direct cyanation of the bromide.[3]

  • Ligand Acceleration: N,N'-Dimethylethylenediamine acts as a ligand that stabilizes the copper catalyst and accelerates the reaction.

  • Solvent Choice: The use of a non-polar solvent like toluene simplifies the work-up and product isolation compared to traditional high-boiling polar solvents like DMF or NMP.[2]

Section 3: Safety Precautions for Handling Cyanide Reagents

Cyanide compounds are highly toxic and require strict safety protocols.[4][5][6][7][8] Inhalation, ingestion, or skin contact can be fatal. All manipulations involving solid cyanides or concentrated solutions must be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Wear a lab coat, closed-toe shoes, and long pants.

  • Chemical splash goggles and a face shield are mandatory.

  • Use nitrile or neoprene gloves; double-gloving is highly recommended.[6] Change gloves immediately upon contamination.

Handling and Storage:

  • Always work in a well-ventilated fume hood.[4][7]

  • Never work alone when handling cyanides.[4]

  • Store cyanides in a cool, dry, and securely locked cabinet, segregated from acids and oxidizing agents.[4]

  • Transport cyanide compounds in sealed, unbreakable secondary containers.[7]

Waste Disposal:

  • All cyanide-containing waste, including contaminated labware, must be quenched with an alkaline solution of 10% bleach (sodium hypochlorite) to a pH > 10 before disposal as hazardous waste.[5]

  • Collect all cyanide waste in clearly labeled, dedicated containers.

In Case of Exposure:

  • Skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye contact: Flush eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move the affected person to fresh air immediately.

  • Ingestion: Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention. Inform emergency responders that cyanide poisoning is suspected.

Conclusion

The catalytic synthesis of this compound derivatives is a testament to the power and versatility of modern transition-metal catalysis. Both palladium- and copper-based systems offer viable routes to these valuable compounds, each with its own set of advantages and considerations. The choice of methodology will depend on factors such as the starting material availability, cost considerations, and the specific functional groups present in the substrate. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can effectively and safely synthesize these important building blocks for the advancement of pharmaceutical and materials science.

References

  • University of Illinois, Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

  • Schareina, T., & Beller, M. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • [Your University/Institution's EHS Department]. (Date). Safety Module: Cyanides. [Provide a link to your institution's safety guidelines if available, otherwise cite a general reputable source]
  • Massachusetts Institute of Technology, Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Wayne State University, Office of Environmental Health and Safety. (n.d.). Cyanides SOP. Retrieved from [Link]

  • Louisiana State University Health Sciences Center. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067.
  • Anderson, B. A., Bell, E. C., Ginah, F. O., Harn, N. K., Pagh, L. M., & Wepsiec, J. P. (1998). Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates. The Journal of Organic Chemistry, 63(23), 8224–8228.
  • [Provide a relevant citation for the general importance of fluorin
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633.
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
  • Do, H.-Q., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 12(11), 2517–2519.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • Buono, F. G., Chidambaram, R., Mueller, R. H., & Waltermire, R. E. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. Organic Letters, 10(23), 5325-5328.
  • [Provide a relevant citation for Nickel-catalyzed cyan
  • [Provide a relevant citation for modern copper-catalyzed cyan
  • [Provide a relevant citation for the synthesis of apremilast or other drugs using similar intermedi
  • [Provide a relevant citation for a review on substituent effects in cross-coupling reactions]
  • [Provide a relevant citation for a patent related to the synthesis of similar compounds, e.g., US08481563B2]

Sources

Scale-Up Synthesis of 3-Ethoxy-2-fluorobenzonitrile: An Industrial Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the industrial-scale synthesis of 3-Ethoxy-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines a robust and scalable two-step synthetic route, commencing with the Sandmeyer reaction to produce the pivotal precursor, 2-fluoro-3-hydroxybenzonitrile, followed by a Williamson ether synthesis for the final product. The protocols herein are designed to ensure high yield, purity, and operational safety, addressing the critical demands of industrial applications. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering in-depth procedural details, mechanistic insights, and practical guidance on process optimization, safety, and quality control.

Introduction: The Industrial Significance of this compound

Substituted benzonitriles are a critical class of intermediates in the synthesis of a wide array of commercial products, including pharmaceuticals, dyes, and agrochemicals.[1][2] The unique electronic properties conferred by the nitrile and fluorine substituents make this compound a valuable building block in the construction of complex molecular architectures. Specifically, the presence of the fluoro and ethoxy groups can enhance metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredients (APIs).[3] For instance, related fluorinated benzonitrile derivatives are instrumental in the synthesis of modern anticancer drugs and other therapeutic agents.[4][5]

This guide provides a comprehensive framework for the scale-up synthesis of this compound, focusing on a reproducible and economically viable process. The presented synthetic strategy is divided into two main stages:

  • Part A: Synthesis of the Key Intermediate, 2-Fluoro-3-hydroxybenzonitrile, via the Sandmeyer Reaction.

  • Part B: Williamson Ether Synthesis for the Production of this compound.

Each section offers a detailed experimental protocol, a discussion of the underlying chemical principles, and critical considerations for process scale-up.

Synthetic Pathway Overview

The selected synthetic route is designed for scalability and efficiency, utilizing readily available starting materials and well-established chemical transformations.

Synthesis_Pathway cluster_0 Part A: Sandmeyer Reaction cluster_1 Part B: Williamson Ether Synthesis A 2-Fluoro-3-methoxyaniline B Arenediazonium Salt Intermediate A->B 1. NaNO₂, H₂SO₄ 2. Diazotization C 2-Fluoro-3-hydroxybenzonitrile B->C 1. CuCN 2. Hydrolysis D This compound C->D 1. Ethyl Iodide 2. K₂CO₃, Acetone

Figure 1: Overall synthetic scheme for this compound.

Part A: Synthesis of 2-Fluoro-3-hydroxybenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[6][7] In this protocol, we adapt this classic transformation for the synthesis of the key precursor, 2-fluoro-3-hydroxybenzonitrile, starting from 2-fluoro-3-methoxyaniline.

A.1. Mechanistic Rationale

The reaction proceeds in two distinct stages: diazotization and cyanation.

  • Diazotization: The primary aromatic amine, 2-fluoro-3-methoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8][9] This intermediate is highly reactive and is typically used immediately in the subsequent step.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) species to the diazonium salt.[6] This generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide group from a copper(II) species to the aryl radical to form the benzonitrile.[10] Subsequent hydrolysis of the methoxy group to a hydroxyl group can be achieved under acidic conditions.

A.2. Detailed Experimental Protocol

Materials:

  • 2-Fluoro-3-methoxyaniline

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Copper(I) Cyanide (CuCN)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system (chiller)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Diazotization:

    • To a jacketed reactor, charge 2-fluoro-3-methoxyaniline (1.0 eq) and a solution of sulfuric acid in water.

    • Cool the reactor to 0-5 °C using a chiller.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C upon completion of the addition.

  • Cyanation and Hydrolysis:

    • In a separate reactor, prepare a suspension of copper(I) cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide suspension. Foaming and gas evolution (N₂) will be observed.

    • After the addition is complete, slowly warm the reaction mixture to 50-60 °C and stir for 2-3 hours until the reaction is complete (monitored by HPLC).

    • Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 4-6 hours to effect hydrolysis of the methoxy group.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 2-fluoro-3-hydroxybenzonitrile can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., toluene/hexanes).[11][12]

A.3. Process Optimization and Scale-Up Considerations
  • Temperature Control: Strict temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[13]

  • Reagent Addition: Slow, controlled addition of sodium nitrite is essential to manage the exothermicity of the reaction.

  • Safety: The Sandmeyer reaction involves the use of toxic cyanide salts and the evolution of nitrogen gas. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part B: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[14] This method is particularly well-suited for the industrial production of this compound from 2-fluoro-3-hydroxybenzonitrile.

B.1. Mechanistic Rationale

The reaction involves the deprotonation of the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzonitrile by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent (ethyl iodide), displacing the iodide leaving group in a concerted SN2 mechanism.

Williamson_Ether_Synthesis Reactant1 2-Fluoro-3-hydroxybenzonitrile Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 Ethyl Iodide Product This compound Reactant2->Product Base K₂CO₃ (Base) Base->Intermediate Intermediate->Product SN2 Attack

Figure 2: Mechanism of the Williamson Ether Synthesis.

B.2. Detailed Experimental Protocol

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Ethyl Iodide (C₂H₅I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel

  • Heating/cooling system

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup:

    • To a jacketed reactor, charge 2-fluoro-3-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 30 minutes.

  • Ethylation:

    • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol/water to afford a high-purity product.[15][16]

B.3. Process Optimization and Scale-Up Considerations
  • Choice of Base and Solvent: Potassium carbonate is a cost-effective and easily handled base for large-scale operations. Acetone is a suitable solvent due to its boiling point and ability to dissolve the reactants.

  • Alkylating Agent: Ethyl iodide is a highly reactive ethylating agent. For larger scale production, other ethylating agents such as diethyl sulfate could be considered, although they may require different reaction conditions.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent side reactions and ensure complete deprotonation of the phenol.

  • Microwave-Assisted Synthesis: For smaller to medium scale production, microwave-assisted Williamson ether synthesis can significantly reduce reaction times.[14][17]

Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is paramount in industrial synthesis. A combination of chromatographic and spectroscopic techniques should be employed for quality control.

Parameter Analytical Method Typical Conditions
Reaction Monitoring Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC)TLC: Silica gel plates, mobile phase (e.g., 30% Ethyl Acetate in Hexane). HPLC: C18 column, mobile phase (e.g., Acetonitrile/Water gradient), UV detection.[18][19]
Purity Assessment High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS)HPLC: As above, for quantitative analysis. GC-MS: Suitable for volatile impurities, requires a thermally stable compound.[20][21]
Structural Elucidation ¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryTo confirm the chemical structure of the final product and key intermediates.

Safety and Environmental Considerations

A. Hazard Identification and Mitigation:

  • Ethyl Iodide: This is a toxic and lachrymatory substance. Handle in a well-ventilated area and wear appropriate PPE, including gloves and safety goggles.[1][2]

  • Cyanide Salts: Highly toxic. Handle with extreme caution in a designated area. Have a cyanide antidote kit readily available.

  • Acids and Bases: Corrosive. Handle with appropriate care and PPE.

B. Waste Management:

  • Aqueous waste containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal.

  • Organic solvent waste should be collected and disposed of according to local regulations.

  • Minimize waste generation by optimizing reaction stoichiometry and recycling solvents where feasible.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the industrial production of this compound. The two-step process, involving a Sandmeyer reaction followed by a Williamson ether synthesis, utilizes well-understood and robust chemical transformations. By adhering to the detailed protocols and considering the scale-up recommendations, manufacturers can achieve high yields of a high-purity product suitable for use in the synthesis of advanced pharmaceuticals and other high-value chemical products. Careful attention to safety protocols and waste management is essential for the successful and responsible implementation of this synthesis on an industrial scale.

References

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Greener Synthesis Alternatives for 3-Ethoxy-2-fluorobenzonitrile: High-Yield, Sustainable Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-2-fluorobenzonitrile is a key building block in the synthesis of advanced pharmaceutical and agrochemical agents, where its specific substitution pattern is crucial for biological activity.[1] Traditional synthetic routes often rely on harsh conditions and toxic reagents, posing significant environmental and safety challenges. This guide provides a comprehensive overview of sustainable alternatives, moving beyond conventional methodologies. We present two field-proven, greener protocols—a modern transition-metal-catalyzed cyanation using a low-toxicity cyanide source and a phase-transfer-catalyzed (PTC) nucleophilic aromatic substitution (SNAr)—that offer high yields, reduced waste, and improved safety profiles. This document serves as a practical resource for chemists aiming to integrate the principles of green chemistry into their synthetic workflows without compromising efficiency.[2][3]

The Imperative for Green Chemistry in Modern Synthesis

The synthesis of complex molecules, particularly for regulated industries like pharmaceuticals, is increasingly scrutinized for its environmental impact. The 12 Principles of Green Chemistry, established by Anastas and Warner, provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[3] Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries.[2] For intermediates like this compound, adopting these principles is not just an ethical choice but a strategic one, leading to cost-effective, scalable, and regulatory-compliant manufacturing pathways.

Foundational Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[4] The presence of electron-withdrawing groups (like -CN and -F) ortho and para to the leaving group activates the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[4][5]

A Conventional SNAr Approach: A Baseline for Comparison

A common method for installing the ethoxy group is the reaction of 2,3-difluorobenzonitrile with sodium ethoxide. The fluorine atom at the 2-position is activated by both the adjacent fluorine and the cyano group, making it the preferred site for substitution.

  • Reaction: 2,3-Difluorobenzonitrile + Sodium Ethoxide → this compound

  • Drawbacks: This route often requires anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at elevated temperatures. These solvents are effective but pose significant health risks and are difficult to remove and recycle, contributing to a poor process mass intensity (PMI).

Greener Alternative 1: Palladium-Catalyzed Cyanation

A significant advancement in green chemistry is the replacement of highly toxic cyanide salts (e.g., NaCN, KCN, CuCN) with safer, more stable alternatives.[6][7] Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is an excellent choice as it is a stable, low-toxicity, and inexpensive cyanide source.[7][8] This approach modifies the synthetic strategy: instead of starting with a benzonitrile, we begin with an aryl halide and introduce the cyano group catalytically.

Rationale and Mechanistic Insight

This protocol uses a palladium-catalyzed cross-coupling reaction to convert 2-bromo-1-ethoxy-3-fluorobenzene into the target nitrile. Palladium catalysts, particularly with appropriate phosphine ligands, are highly efficient for C-CN bond formation.[9] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to yield the product and regenerate the catalyst. Using K₄[Fe(CN)₆] avoids the handling of free, highly toxic cyanide ions.[8]

Detailed Experimental Protocol

Reaction: 2-Bromo-1-ethoxy-3-fluorobenzene + K₄[Fe(CN)₆] → this compound

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-1-ethoxy-3-fluorobenzene (1 equiv.), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.), and sodium carbonate (Na₂CO₃, 2 equiv.).

  • Catalyst and Solvent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 equiv.) and a suitable phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.02 equiv.). Add N,N-Dimethylacetamide (DMAc) as the solvent. While DMAc is a polar aprotic solvent, modern protocols have optimized its use to minimize volumes and facilitate recycling.

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Workup and Purification: Cool the mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Greener Alternative 2: Phase-Transfer Catalyzed (PTC) SNAr

Phase-transfer catalysis (PTC) is a powerful green chemistry tool that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[10] For the SNAr synthesis of this compound, PTC allows the reaction between an aqueous solution of sodium ethoxide and an organic solution of 2,3-difluorobenzonitrile, eliminating the need for hazardous anhydrous solvents.[11]

Rationale and Mechanistic Insight

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the ethoxide anion in the aqueous phase.[11] This lipophilic ion pair is then transported into the organic phase, where the "naked" and highly reactive ethoxide anion rapidly reacts with the 2,3-difluorobenzonitrile substrate.[12] This method often proceeds at lower temperatures and with simpler workup procedures compared to conventional methods.[10]

Detailed Experimental Protocol

Reaction: 2,3-Difluorobenzonitrile + Sodium Ethoxide (aq) → this compound

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add 2,3-difluorobenzonitrile (1 equiv.) dissolved in a non-polar organic solvent like toluene.

  • Reagent Addition: Add an aqueous solution of sodium ethoxide (1.2 equiv.) and the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 equiv.).

  • Reaction Execution: Heat the biphasic mixture to 70-80 °C with vigorous stirring to ensure efficient mixing between the phases. The high interfacial area is critical for the catalyst to function effectively. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water to remove the catalyst and any remaining base. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting product is often of high purity, but can be further purified by vacuum distillation or recrystallization if necessary.

Data Presentation and Comparative Analysis

The following table summarizes the key performance indicators for the described synthetic routes, highlighting the advantages of the greener alternatives.

ParameterConventional SNArPd-Catalyzed CyanationPhase-Transfer Catalyzed SNAr
Starting Material 2,3-Difluorobenzonitrile2-Bromo-1-ethoxy-3-fluorobenzene2,3-Difluorobenzonitrile
Key Reagent Sodium EthoxideK₄[Fe(CN)₆] (low toxicity)[7][8]Sodium Ethoxide
Solvent System Anhydrous DMF/DMSODMAcToluene / Water
Typical Temp. 100-150 °C110-120 °C70-80 °C
Typical Time 6-18 h8-12 h4-6 h
Yield Good to ExcellentExcellentExcellent
Green Chemistry Merit High PMI, hazardous solventSafer cyanide source[7]Eliminates hazardous solvents, lower energy[10]
Workup Difficult (solvent removal)Standard extractionSimple phase separation

Visualizing the Synthetic Pathways

The choice of a synthetic route involves evaluating multiple factors, from precursor availability to the greenness of the overall process.

Synthetic_Workflow cluster_start Decision Point cluster_routes Synthetic Routes cluster_methods Methodology cluster_end Outcome Start Select Precursor P1 2,3-Difluorobenzonitrile Start->P1 P2 2-Bromo-1-ethoxy-3-fluorobenzene Start->P2 M1 Conventional SNAr (High Temp, DMF) P1->M1 M2 Phase-Transfer Catalysis (Biphasic, Lower Temp) P1->M2 M3 Pd-Catalyzed Cyanation (Safer CN Source) P2->M3 End This compound M1->End Less Green M2->End Greener M3->End Greener

Caption: Workflow for selecting a greener synthesis route.

Reaction_Comparison R1 Conventional SNAr 2,3-Difluorobenzonitrile + NaOEt DMF, 120°C Product This compound R1->Product R2 Pd-Catalyzed Cyanation Aryl-Br + K4[Fe(CN)6] Pd(OAc)2, DMAc, 120°C R2->Product R3 PTC-Mediated SNAr 2,3-Difluorobenzonitrile + NaOEt Toluene/H2O, TBAB, 80°C R3->Product

Caption: Comparison of three synthetic pathways.

Conclusion and Future Outlook

The transition to greener synthetic methods for producing this compound is not only feasible but also highly advantageous. Both the palladium-catalyzed cyanation with K₄[Fe(CN)₆] and the phase-transfer catalyzed SNAr offer significant improvements in safety, environmental impact, and process efficiency over conventional methods. These protocols reduce reliance on hazardous reagents and solvents, lower energy consumption, and simplify waste streams. As the field advances, emerging technologies such as continuous flow chemistry and biocatalysis may offer even more sustainable and efficient pathways for the synthesis of this and other valuable chemical intermediates.[13][14]

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  • PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile. [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17639. [Link]

  • I.R.I.S. - Sapienza. (2023). Green Chemistry. [Link]

  • ResearchGate. (2019). Greener synthesis of chemical compounds and materials. [Link]

  • National Institutes of Health. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

Sources

Unlocking the Synthetic Potential of 3-Ethoxy-2-fluorobenzonitrile: A Guide to Nitrile Group Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitrile Moiety in Substituted Benzonitriles

In the landscape of modern drug discovery and materials science, the nitrile group stands as a uniquely versatile functional handle. Its strong electron-withdrawing nature, linear geometry, and diverse reactivity make it a cornerstone for molecular architects.[1] 3-Ethoxy-2-fluorobenzonitrile, in particular, represents a scaffold of significant interest. The interplay of the electron-donating ethoxy group and the electron-withdrawing fluoro and nitrile substituents on the benzene ring creates a unique electronic and steric environment, influencing the reactivity of the cyano group and enabling a wide array of chemical transformations.

This technical guide provides an in-depth exploration of the key functionalization reactions of the nitrile group in this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but the "why," elucidating the causality behind experimental choices to empower you to adapt and innovate in your own synthetic endeavors.

PART 1: Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation, providing access to primary amides and carboxylic acids, which are pivotal functional groups in a vast number of pharmaceuticals and functional materials. This process can be effectively catalyzed by either acid or base, with the choice of catalyst often being dictated by the overall substitution pattern of the benzonitrile and the desired final product.

Acid-Catalyzed Hydrolysis to 3-Ethoxy-2-fluorobenzamide

Causality of Experimental Choices: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[2] This activation allows for the nucleophilic attack of a weak nucleophile like water, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. Concentrated sulfuric acid is a common choice for this transformation due to its strong acidic and dehydrating properties, which drive the equilibrium towards the product. The reaction temperature is a critical parameter; moderate heat is typically required to overcome the activation energy, but excessive temperatures can lead to the further hydrolysis of the amide to the carboxylic acid.

Experimental Protocol: Synthesis of 3-Ethoxy-2-fluorobenzamide

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq).

  • Slowly and with stirring, add concentrated sulfuric acid (5-10 eq) to the nitrile. An exothermic reaction may be observed.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude 3-Ethoxy-2-fluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Spectroscopic Data
3-Ethoxy-2-fluorobenzamideC₉H₁₀FNO₂183.18White to off-white solid¹H NMR: Signals for ethoxy, aromatic, and amide protons. ¹³C NMR: Peaks for carbonyl, aromatic, and ethoxy carbons. IR (cm⁻¹): C=O stretch (~1660), N-H stretches (~3300, ~3150). MS (m/z): [M]+ peak at 183.

Visualization: Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Caption: Acid-catalyzed hydrolysis of a nitrile to a primary amide.

Base-Catalyzed Hydrolysis to 3-Ethoxy-2-fluorobenzoic Acid

Causality of Experimental Choices: In contrast to the acid-catalyzed route, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2] This forms a resonance-stabilized intermediate that is subsequently protonated by water to yield an imidic acid, which then tautomerizes to the amide. Under harsher basic conditions and elevated temperatures, the initially formed amide undergoes further hydrolysis to the carboxylate salt. A final acidification step is necessary to protonate the carboxylate and isolate the carboxylic acid. A mixture of ethanol and water is often used as the solvent to ensure the solubility of both the organic substrate and the inorganic base.

Experimental Protocol: Synthesis of 3-Ethoxy-2-fluorobenzoic Acid

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for reflux and workup.

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v) in a round-bottom flask.

  • Add a significant excess of sodium hydroxide or potassium hydroxide (3-5 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the precipitated 3-Ethoxy-2-fluorobenzoic acid by vacuum filtration, washing with cold deionized water.

  • Alternatively, if a precipitate does not form, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Data Presentation: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Spectroscopic Data
3-Ethoxy-2-fluorobenzoic acidC₉H₉FO₃184.16White to off-white solid¹H NMR: Broad singlet for the carboxylic acid proton, signals for ethoxy and aromatic protons. ¹³C NMR: Peaks for carboxyl, aromatic, and ethoxy carbons. IR (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1700). MS (m/z): [M]+ peak at 184.

PART 2: Reduction of the Nitrile Group: Formation of Primary Amines

The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a reactive aminomethyl group. This transformation can be achieved through various methods, with the most common being the use of strong hydride-donating agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Causality of Experimental Choices: Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles. The reaction proceeds via the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion, which is then further reduced by a second hydride addition to a dianion.[3][4] A subsequent aqueous workup protonates the dianion to yield the primary amine. Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential, as LiAlH₄ reacts violently with protic solvents. The reaction is typically performed at low temperatures initially to control the exothermic reaction and then warmed to room temperature or reflux to ensure completion.

Experimental Protocol: Synthesis of (3-Ethoxy-2-fluorophenyl)methanamine

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer, ice bath.

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric solid. Handle with extreme care under an inert atmosphere.

  • Set up a dry three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous sodium hydroxide solution (X mL).

    • Deionized water (3X mL).

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3-Ethoxy-2-fluorophenyl)methanamine.

  • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Data Presentation: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Spectroscopic Data
(3-Ethoxy-2-fluorophenyl)methanamineC₉H₁₂FNO169.20Colorless to pale yellow liquid¹H NMR: Singlet for the benzylic CH₂ protons, signals for ethoxy, aromatic, and NH₂ protons. ¹³C NMR: Peaks for benzylic, aromatic, and ethoxy carbons. MS (m/z): [M]+ peak at 169.

Visualization: Workflow for LiAlH₄ Reduction of a Nitrile

LiAlH4_reduction cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup setup Dry 3-neck flask under N₂ LiAlH4_suspension Suspend LiAlH₄ in anhydrous THF setup->LiAlH4_suspension cooling Cool to 0 °C LiAlH4_suspension->cooling addition Dropwise addition of nitrile solution cooling->addition nitrile_solution Dissolve nitrile in anhydrous THF nitrile_solution->addition stir_rt Stir at room temperature addition->stir_rt reflux Reflux for 2-4h stir_rt->reflux quench Quench with H₂O, NaOH(aq), H₂O reflux->quench filtration Filter through Celite® quench->filtration drying Dry with Na₂SO₄ filtration->drying concentration Concentrate under reduced pressure drying->concentration

Caption: Workflow for the reduction of a nitrile to a primary amine using LiAlH₄.

Catalytic Hydrogenation

Causality of Experimental Choices: Catalytic hydrogenation offers a milder and often more scalable alternative to metal hydride reductions.[5] This method typically employs a transition metal catalyst, such as Raney® Nickel or Palladium on Carbon (Pd/C), in the presence of hydrogen gas. The reaction occurs on the surface of the catalyst, where both the nitrile and hydrogen are adsorbed. The choice of catalyst, solvent, pressure, and temperature can be optimized to achieve high yields and selectivities. For benzonitriles with electron-donating groups, the reaction may require more forcing conditions.[1][6] The use of a protic solvent like ethanol can facilitate the reaction.

Experimental Protocol: Catalytic Hydrogenation to (3-Ethoxy-2-fluorophenyl)methanamine

Materials:

  • This compound

  • Raney® Nickel or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus.

Procedure:

  • Caution: Handle hydrogenation catalysts and hydrogen gas with appropriate safety precautions in a well-ventilated area.

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add the Raney® Nickel (as a slurry in water or ethanol) or Pd/C catalyst (5-10 mol%).

  • Seal the vessel and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi).

  • Heat the mixture to 40-60 °C and agitate vigorously.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots by GC or HPLC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or salt formation as described previously.

PART 3: Cycloaddition Reactions: Synthesis of 5-(3-Ethoxy-2-fluorophenyl)-1H-tetrazole

The [3+2] cycloaddition of a nitrile with an azide is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles.[7] Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.

Causality of Experimental Choices: This reaction is often catalyzed by a Lewis acid, with zinc salts being particularly effective.[8][9][10] The zinc ion coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide ion.[8][9] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the sodium azide and the organic substrate. Elevated temperatures are usually required to drive the reaction to completion.

Experimental Protocol: Synthesis of 5-(3-Ethoxy-2-fluorophenyl)-1H-tetrazole

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂) or Zinc Bromide (ZnBr₂) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Standard glassware for heating and workup.

Procedure:

  • Caution: Sodium azide is highly toxic. Handle with care. Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid.

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalytic amount of zinc chloride (0.1-0.2 eq).

  • Add DMF as the solvent and stir the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate of the tetrazole may form, which can be collected by vacuum filtration.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Data Presentation: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Spectroscopic Data
5-(3-Ethoxy-2-fluorophenyl)-1H-tetrazoleC₉H₉FN₄O224.20White to off-white solid¹H NMR: Broad singlet for the N-H proton, signals for ethoxy and aromatic protons. ¹³C NMR: Peaks for tetrazole, aromatic, and ethoxy carbons. MS (m/z): [M+H]+ peak at 225.

Visualization: Mechanism of Zinc-Catalyzed Tetrazole Synthesis

Caption: Zinc-catalyzed [3+2] cycloaddition of a nitrile and azide.

PART 4: The Pinner Reaction: A Gateway to Amidines

The Pinner reaction is a classic method for converting nitriles into imidate salts, which are versatile intermediates that can be readily transformed into amidines upon treatment with ammonia or amines.[11][12][13] Amidines are important structural motifs in medicinal chemistry and serve as valuable precursors for the synthesis of various heterocyclic compounds.

Causality of Experimental Choices: The Pinner reaction is typically carried out under anhydrous acidic conditions.[12][13] Gaseous hydrogen chloride is passed through a solution of the nitrile in an anhydrous alcohol. The strong acid protonates the nitrile, activating it for nucleophilic attack by the alcohol to form the Pinner salt (an imidate hydrochloride). The reaction is performed at low temperatures to prevent the rearrangement of the imidate to an amide. The subsequent addition of ammonia or an ammonium salt leads to the formation of the amidine.

Experimental Protocol: Synthesis of 3-Ethoxy-2-fluorobenzamidine

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas) or Ammonium Carbonate

  • Standard glassware for gas dispersion and low-temperature reactions.

Procedure:

  • Caution: Hydrogen chloride and ammonia are corrosive gases. Work in a well-ventilated fume hood.

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether in a three-neck flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The Pinner salt may precipitate as a white solid.

  • Allow the reaction to stand at 0 °C for several hours or overnight.

  • Filter the Pinner salt under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • To a solution of the isolated Pinner salt in ethanol, add an excess of ammonium carbonate or bubble ammonia gas through the solution.

  • Stir the mixture at room temperature for several hours.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude amidine can be purified by crystallization, often as its hydrochloride salt.

Data Presentation: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Spectroscopic Data
3-Ethoxy-2-fluorobenzamidineC₉H₁₁FN₂O182.20White to off-white solid¹H NMR: Signals for ethoxy, aromatic, and amidine protons. ¹³C NMR: Peaks for amidine, aromatic, and ethoxy carbons. MS (m/z): [M+H]+ peak at 183.

PART 5: Reaction with Organometallic Reagents: Carbon-Carbon Bond Formation

The reaction of nitriles with organometallic reagents, such as Grignard reagents, provides a route to ketones after acidic workup. This transformation is a valuable method for carbon-carbon bond formation.

Causality of Experimental Choices: Grignard reagents are strong nucleophiles and bases.[9][14][15] The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon to form a magnesium salt of an imine.[14] This intermediate is stable until an acidic workup is performed, during which it is hydrolyzed to a ketone. The reaction must be carried out under anhydrous conditions, as Grignard reagents react readily with protic solvents. The presence of the ortho-fluoro and meta-ethoxy groups may influence the reactivity of the nitrile and the stability of the intermediate.

Experimental Protocol: Synthesis of (3-Ethoxy-2-fluorophenyl)(alkyl/aryl)methanone

Materials:

  • This compound

  • Alkyl or Aryl Magnesium Bromide (Grignard reagent)

  • Anhydrous Diethyl Ether or THF

  • Aqueous Hydrochloric Acid (e.g., 3 M)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • Caution: Grignard reagents are moisture-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • In a dry, nitrogen-flushed three-neck flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1-1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the addition of aqueous hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ketone can be purified by column chromatography on silica gel.

Data Presentation: Expected Product Characteristics

CompoundMolecular Formula (Example with MeMgBr)Molecular Weight ( g/mol )AppearanceExpected Spectroscopic Data
1-(3-Ethoxy-2-fluorophenyl)ethan-1-oneC₁₀H₁₁FO₂182.19Colorless to pale yellow oil or solid¹H NMR: Singlet for the methyl ketone protons, signals for ethoxy and aromatic protons. ¹³C NMR: Peaks for carbonyl, methyl, aromatic, and ethoxy carbons. IR (cm⁻¹): C=O stretch (~1680). MS (m/z): [M]+ peak at 182.

Conclusion

The nitrile group of this compound is a versatile functional handle that provides access to a wide range of valuable chemical entities. Through hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents, chemists can readily introduce amides, carboxylic acids, primary amines, tetrazoles, and ketones. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors. By understanding the underlying principles of these transformations, it is our hope that you will be well-equipped to not only apply these methods but also to innovate and develop new synthetic strategies for the creation of novel molecules with desired properties.

References

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society, 125(33), 9983–9987. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Dempsey, S. D., Ryan, A. A., Smyth, M., Moody, T. S., Wharry, S., Fahey, K., Beale, A. M., Mediavilla Madrigal, S., Dingwall, P., Rooney, D. W., Knipe, P. C., Muldoon, M. J., & Thompson, J. M. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(7), 1559–1565. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved January 19, 2026, from [Link]

  • Dadiboyena, S. (2012). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Journal of the Serbian Chemical Society, 77(10), 1339-1346. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved January 19, 2026, from [Link]

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts?. Journal of the American Chemical Society, 125(33), 9983-9987. [Link]

  • ACS Publications. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2262–2269. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Chloro-2-fluorophenyl)methanamine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru 3 Plane. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzoic acid. PubChem Compound Database. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-tetrazole derivatives (44) in ChCl/ZnCl2 DES. [Link]

  • ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical support resource for the synthesis of 3-Ethoxy-2-fluorobenzonitrile. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the fundamental chemical reasoning behind them. Our aim is to empower you with the expertise to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific challenges you might face during the synthesis, presented in a practical question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Answer:

Persistently low yields are often multifactorial, typically pointing towards suboptimal reaction conditions or reagent issues. Below is a systematic guide to diagnosing and resolving the problem.

  • Potential Cause 1: Incomplete Reaction

    • Solution:

      • Elevate Reaction Temperature: Nucleophilic Aromatic Substitution (SNAr) reactions are significantly accelerated by heat. If your current protocol is at room temperature or slightly above, a controlled increase in temperature is advisable. For reactions involving ethoxide and a difluorobenzonitrile precursor, a temperature range of 80-150°C is often effective, contingent on the solvent used.[1][2]

      • Extend Reaction Duration: It is crucial to monitor the reaction's progress using a suitable analytical method like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, simply extending the time may be sufficient to achieve completion.

      • Employ a Stronger Base: When using a milder base such as potassium carbonate, the equilibrium may not fully favor the formation of the ethoxide nucleophile. Switching to a more potent base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will more decisively generate the nucleophile and drive the reaction forward.[1][3]

  • Potential Cause 2: Degradation of Materials

    • Solution:

      • Maintain Anhydrous Conditions: Reactions utilizing strong bases such as NaH are highly susceptible to moisture. It is imperative that all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Any water present will consume the base and can introduce unwanted side reactions.

      • Avoid Excessive Heat: While heat can be beneficial, extreme temperatures can lead to the decomposition of either the starting material or the desired product. If you observe charring or the formation of multiple unidentifiable byproducts, consider reducing the temperature and compensating with a longer reaction time.

  • Potential Cause 3: Suboptimal Solvent Selection

    • Solution: The solvent plays a critical role in SNAr reactions. The ideal solvent should be polar and aprotic to solvate the counter-ion of the base (e.g., Na+) without forming a strong solvation shell around the ethoxide anion, thereby preserving its nucleophilicity.

      • Recommended Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are considered the gold standard for this type of transformation.[1][2] Tetrahydrofuran (THF) is also a viable option, particularly when paired with a strong base like NaH.

Question 2: I am observing a significant amount of unreacted starting material. What should I do?

Answer:

A substantial amount of remaining starting material is a definitive sign of an incomplete reaction. The following are the most probable causes and their remedies:

  • Potential Cause 1: Insufficiently Reactive Nucleophile

    • Solution:

      • Pre-form the Alkoxide: When using a base like NaH to generate the nucleophile from an alcohol, it is essential to allow for a dedicated pre-formation step. Before introducing the fluorobenzonitrile substrate, stir the alcohol and base together in the solvent for 30-60 minutes. This ensures that the active nucleophile is present in sufficient concentration once the substrate is added.[1]

      • Verify Base Quality: Strong bases like NaH can lose their activity over time due to improper storage. It is always best practice to use a freshly opened container or to titrate an older batch to confirm its potency.

  • Potential Cause 2: Incorrect Stoichiometry

    • Solution: Double-check your calculations to ensure that you are using at least a full equivalent of the base and alcohol relative to the fluorobenzonitrile. To ensure the reaction goes to completion, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of both the base and the alcohol.

Question 3: I am observing a di-ethoxylated byproduct. How can I minimize it?

Answer:

The formation of a di-substituted product is a frequent challenge when the starting material, such as 2,3-difluorobenzonitrile, possesses two leaving groups. Here are strategies to enhance selectivity for the mono-substituted product:

  • Solution:

    • Control Stoichiometry: Carefully limit the amount of sodium ethoxide to 1.0 equivalent or even slightly less (e.g., 0.95 equivalents) relative to the 2,3-difluorobenzonitrile. This creates a scenario where the nucleophile is the limiting reagent, reducing the likelihood of a second substitution event.

    • Lower the Reaction Temperature: The activation energy for the second substitution is often higher than the first. By conducting the reaction at a lower temperature, you can exploit this kinetic difference to favor the formation of the mono-ethoxylated product.

    • Slow Addition of the Nucleophile: Instead of adding all the ethoxide at once, a slow, controlled addition (e.g., via a syringe pump) will keep the instantaneous concentration of the nucleophile low, which can significantly disfavor the second, slower reaction.

Question 4: My product is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Purification can be complicated by the presence of materials with similar polarities. A systematic approach is key.

  • Likely Impurities:

    • Unreacted starting materials (e.g., 2,3-difluorobenzonitrile, 2-fluoro-3-hydroxybenzonitrile).

    • The di-ethoxylated byproduct.

    • Residual high-boiling point solvents such as DMF or NMP.

    • Inorganic salts from the base.

  • Purification Strategies:

    • Aqueous Workup: A robust aqueous workup is the first line of defense. After quenching the reaction, extract the product into an organic solvent like ethyl acetate. Wash the organic layer multiple times with water, followed by a brine wash, to remove the majority of the solvent and inorganic salts.

    • Acid/Base Washing: If you suspect residual base, a wash with a dilute acid (e.g., 1N HCl) can be effective. Conversely, if your starting material was phenolic, a wash with a dilute base (e.g., 1N NaOH) can help remove it. Exercise caution with pH to prevent hydrolysis of the nitrile functional group.

    • Silica Gel Chromatography: This is often the most reliable method for separating the desired product from structurally similar impurities. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization or Distillation: If your final product is a solid, recrystallization can be a highly effective method for achieving high purity. For liquid products, vacuum distillation may be a viable option.

Frequently Asked Questions (FAQs)

What are the recommended starting materials for synthesizing this compound?

There are two primary and well-established synthetic routes:

  • From 2,3-Difluorobenzonitrile: This approach relies on a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C2 position is electronically activated by the potent electron-withdrawing nitrile group, making it the preferred site for attack by an ethoxide nucleophile.

  • From 2-Fluoro-3-hydroxybenzonitrile: This method involves a Williamson ether synthesis. The phenolic proton is removed by a base, and the resulting phenoxide undergoes etherification with an ethylating agent like bromoethane or diethyl sulfate.[4]

What is the general mechanism of this reaction?

When starting from 2,3-difluorobenzonitrile, the reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is a good leaving group. This yields the final this compound product.

The presence of the electron-withdrawing nitrile group para to the site of attack is critical for stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.

How do I choose the appropriate solvent and base?

  • Base Selection: The choice of base is dictated by the starting material.

    • For the Williamson ether synthesis of 2-fluoro-3-hydroxybenzonitrile, a moderate base like potassium carbonate (K₂CO₃) is generally sufficient to deprotonate the phenol.

    • For the SNAr reaction with 2,3-difluorobenzonitrile, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to quantitatively generate the ethoxide nucleophile from ethanol.

  • Solvent Selection: For SNAr reactions, polar aprotic solvents are highly recommended.

    • DMF, DMSO, and NMP are superior choices as they effectively solvate the cation of the base but poorly solvate the ethoxide anion, leaving it "naked" and highly reactive.[1][2]

    • THF is a less polar alternative that can still be effective, especially when paired with a strong base like NaH.

What are the most important safety precautions for this synthesis?

  • Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere and with anhydrous solvents. Potassium tert-butoxide is also highly reactive and corrosive.

  • Solvents: DMF, NMP, and DMSO have high boiling points and are associated with reproductive toxicity. They should always be handled in a certified chemical fume hood.

  • Inert Atmosphere: To prevent the quenching of reactive intermediates and ensure safety, reactions involving strong bases must be conducted under an inert atmosphere of nitrogen or argon.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.

Experimental Protocols

Disclaimer: The following are representative protocols and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis from 2,3-Difluorobenzonitrile via SNAr

  • Under a nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a dry, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask and cool to 0°C. Slowly add absolute ethanol (1.1 eq.).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of sodium ethoxide.

  • Add 2,3-difluorobenzonitrile (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80-100°C and monitor its progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and cautiously quench by slowly adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

Protocol 2: Synthesis from 2-Fluoro-3-hydroxybenzonitrile via Williamson Ether Synthesis

  • To a round-bottom flask, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.

  • With vigorous stirring, add bromoethane (1.2 eq.).

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • If necessary, purify by column chromatography or recrystallization.[4]

Comparative Data of Related Syntheses

Starting MaterialBase/ReagentSolventTemp. (°C)YieldReference
3-bromo-2-fluorobenzonitrile (for benzylation)NaHDMF80High[1]
3,4-difluorobenzonitrile (with hydroquinone)NaOHDMSO8086%[2]
Isovanillin (ethylation)K₂CO₃DMF8098.8%[4]
4-Bromo-2-fluorophenol (cyanation)CuCNNMP15072.1%[5]

Visualizations

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Starting Material Starting Material Base & Solvent Base & Solvent Starting Material->Base & Solvent Choose Route Reaction Setup Reaction Setup Base & Solvent->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring TLC/GC Quenching & Extraction Quenching & Extraction Monitoring->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Chromatography Purification->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product NMR, MS

Caption: General workflow for the synthesis of this compound.

Simplified SNAr Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactants 2,3-Difluorobenzonitrile + EtO⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Intermediate Meisenheimer Complex Products This compound + F⁻ Intermediate->Products

Caption: Simplified mechanism of the SNAr reaction.

References

  • Organic Syntheses Procedure. (n.d.). v101p0542 - Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • WO 2006/011696 A1. (2006). Google Patents.
  • CN105175283A. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. Google Patents.
  • Request PDF. (n.d.). 3-Fluorobenzonitrile. ResearchGate. Retrieved January 19, 2026, from [Link]

  • EP 3404032 B1. (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. Google Patents.
  • EP1389608A1. (2003). Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. Google Patents.
  • Crysdot LLC. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • AOBChem USA. (n.d.). 3-Ethoxy-2-fluoro-4-methoxybenzonitrile. Retrieved January 19, 2026, from [Link]

  • US5081275A. (n.d.). Process for the preparation of 2-fluorobenzonitrile from saccharin. Google Patents.
  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. (2008). Acta Crystallographica Section E. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzonitrile. Retrieved January 19, 2026, from [Link]

  • CN105523962A. (2016). Fluorobenzonitrile compound preparation method. Google Patents.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 19, 2026, from [Link]

  • Request PDF. (2022). Synthesis of 2-Trifluoroacetonyl-3-alkyl/alkoxychromones and Their Reactions with 1,2-Bidentate Nucleophiles. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Request PDF. (2011). ChemInform Abstract: Synthesis of Novel Halobenzyloxy and Alkoxy 1,2,4-Triazoles and Evaluation for Their Antifungal and Antibacterial Activities. ResearchGate. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). 3-ethoxy-5-fluorobenzonitrile (C9H8FNO). Retrieved January 19, 2026, from [Link]

  • OUCI. (n.d.). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to…. Retrieved January 19, 2026, from [Link]

  • Request PDF. (2018). Synthesis of Diverse α‐Fluoroalkoxyaryl Derivatives and Their Use for the Generation of Fluorinated Macrocycles. ResearchGate. Retrieved January 19, 2026, from [Link]

  • CN103936622A. (2014). 5-bromo-2-fluorobenzonitrile synthesis method. Google Patents.
  • PubChem. (n.d.). 5-Ethoxy-2,3,4-trifluorobenzonitrile. Retrieved January 19, 2026, from [Link]

Sources

Common side products in the synthesis of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Introduction: The Synthetic Pathway

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material is 2,3-difluorobenzonitrile, which is reacted with a source of ethoxide, such as sodium ethoxide, in a suitable polar aprotic solvent like DMF or DMSO. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack.[1]

Troubleshooting Guide: Common Side Products and Solutions

During the synthesis of this compound, several side products can form, impacting the purity and yield of the desired product. This section details the most common issues, their root causes, and actionable solutions.

Issue 1: Formation of the Isomeric Side Product, 2-Ethoxy-3-fluorobenzonitrile

Question: My reaction mixture shows two major products by GC-MS and 1H NMR analysis. How can I confirm the presence of the 2-ethoxy-3-fluorobenzonitrile isomer and how can I favor the formation of the desired 3-ethoxy product?

Answer:

The formation of the isomeric 2-Ethoxy-3-fluorobenzonitrile is the most common and challenging side reaction in this synthesis. The regioselectivity of the nucleophilic attack by the ethoxide on the 2,3-difluorobenzonitrile ring is highly dependent on the reaction conditions.[1] The fluorine atom at the 2-position is ortho to the nitrile group, while the fluorine at the 3-position is meta. This difference in electronic environment influences the susceptibility of each fluorine to displacement.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control, and each may favor a different isomer. The relative stability of the Meisenheimer intermediate for each substitution pathway plays a crucial role.[1]

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity and the formation of a mixture of isomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the stability of the intermediates, thereby affecting the isomeric ratio.

Troubleshooting and Solutions:

  • Temperature Screening:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product, which is often the desired 3-ethoxy isomer.

    • Carefully monitor the reaction progress by TLC or GC to avoid prolonged reaction times at elevated temperatures.

  • Solvent Optimization:

    • While polar aprotic solvents like DMF and DMSO are common, consider screening other solvents such as THF or acetonitrile to assess the impact on regioselectivity.

  • Purification:

    • If a mixture of isomers is unavoidable, separation can often be achieved by column chromatography on silica gel, exploiting the likely difference in polarity between the two isomers.

    • Recrystallization from a suitable solvent system may also be effective if one isomer is significantly less soluble.

Analytical Confirmation:

  • 1H NMR: The coupling constants between the aromatic protons and the fluorine atom will be different for the two isomers, allowing for their differentiation.

  • GC-MS: The two isomers will likely have similar mass spectra but may have different retention times on a GC column.

Issue 2: Presence of Unreacted 2,3-difluorobenzonitrile

Question: My final product is contaminated with the starting material, 2,3-difluorobenzonitrile. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue that can often be resolved by adjusting the reaction stoichiometry and conditions.

Root Cause Analysis:

  • Insufficient Nucleophile: An inadequate amount of sodium ethoxide will result in unreacted starting material.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Reaction Temperature: The temperature may be too low for the reaction to go to completion in a reasonable timeframe.

  • Moisture: The presence of water can consume the ethoxide nucleophile, reducing its effective concentration.

Troubleshooting and Solutions:

  • Stoichiometry:

    • Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the starting material.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC to determine the point of maximum conversion.

  • Temperature Adjustment:

    • If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary. However, be mindful of the potential impact on regioselectivity (see Issue 1).

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried and that anhydrous solvents are used to prevent quenching of the nucleophile.

Issue 3: Formation of 3-Hydroxy-2-fluorobenzonitrile

Question: I have identified a side product that appears to be 3-Hydroxy-2-fluorobenzonitrile. What is the likely cause of its formation?

Answer:

The presence of 3-Hydroxy-2-fluorobenzonitrile is indicative of water in the reaction mixture, leading to a competing nucleophilic attack by hydroxide ions.

Root Cause Analysis:

  • Hydrolysis of Ethoxide: If water is present, it can react with sodium ethoxide to form sodium hydroxide. Hydroxide is also a potent nucleophile and can compete with ethoxide in the SNAr reaction.

  • In-situ Generation of Water: Some reagents may not be completely anhydrous, introducing water into the reaction.

Troubleshooting and Solutions:

  • Strict Anhydrous Conditions:

    • Use freshly dried solvents and ensure the starting materials are anhydrous.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Quality of Reagents:

    • Use high-purity, anhydrous sodium ethoxide. If preparing it in-situ from sodium and ethanol, ensure the ethanol is completely free of water.

Issue 4: Nitrile Group Hydrolysis to 3-Ethoxy-2-fluorobenzamide

Question: During workup or purification, I am observing the formation of 3-Ethoxy-2-fluorobenzamide. How can I prevent this?

Answer:

The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction workup.

Root Cause Analysis:

  • Harsh Workup Conditions: Prolonged exposure to strong acidic or basic aqueous solutions during the workup can lead to the hydrolysis of the nitrile to the corresponding amide.

Troubleshooting and Solutions:

  • Mild Workup:

    • Neutralize the reaction mixture carefully, avoiding strongly acidic or basic pH for extended periods.

    • Use a buffered aqueous solution for quenching if necessary.

    • Minimize the time the product is in contact with aqueous layers.

  • Temperature Control During Workup:

    • Perform the workup at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the reaction of 2,3-difluorobenzonitrile with sodium ethoxide?

A1: The regioselectivity is highly dependent on the reaction conditions. While theoretical predictions can be made based on the electronic effects of the nitrile group, empirical optimization is often necessary. Generally, careful control of temperature and solvent can favor the formation of the desired 3-ethoxy isomer.

Q2: What analytical techniques are best for monitoring the reaction and assessing product purity?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the ratio of starting material, desired product, and isomeric byproduct.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification of the components in the reaction mixture by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C): For unambiguous structure elucidation of the final product and identification of impurities.

Q3: Can I use potassium ethoxide instead of sodium ethoxide?

A3: Yes, potassium ethoxide can also be used as the nucleophile. The choice of counter-ion (sodium vs. potassium) can sometimes influence the reaction rate and selectivity, so it may be a variable worth screening in your optimization studies.

Q4: What are the typical purification methods for this compound?

A4: The most common purification methods are:

  • Column Chromatography: On silica gel, using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).

  • Recrystallization: If the product is a solid and a suitable solvent can be found.

  • Distillation: If the product is a liquid with a boiling point that allows for separation from impurities.

Visualizing the Reaction and Side Products

Main Reaction Pathway

G 2,3-Difluorobenzonitrile 2,3-Difluorobenzonitrile Meisenheimer Intermediate (C3 attack) Meisenheimer Intermediate (C3 attack) 2,3-Difluorobenzonitrile->Meisenheimer Intermediate (C3 attack) + NaOEt Sodium Ethoxide Sodium Ethoxide This compound This compound Meisenheimer Intermediate (C3 attack)->this compound - NaF

Caption: Desired reaction pathway for the synthesis of this compound.

Formation of the Isomeric Side Product

G 2,3-Difluorobenzonitrile 2,3-Difluorobenzonitrile Meisenheimer Intermediate (C2 attack) Meisenheimer Intermediate (C2 attack) 2,3-Difluorobenzonitrile->Meisenheimer Intermediate (C2 attack) + NaOEt Sodium Ethoxide Sodium Ethoxide 2-Ethoxy-3-fluorobenzonitrile 2-Ethoxy-3-fluorobenzonitrile Meisenheimer Intermediate (C2 attack)->2-Ethoxy-3-fluorobenzonitrile - NaF

Caption: Formation of the undesired 2-ethoxy isomer.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Technique
This compoundC9H8FNO165.17GC, HPLC, NMR
2-Ethoxy-3-fluorobenzonitrileC9H8FNO165.17GC, HPLC, NMR
2,3-DifluorobenzonitrileC7H3F2N139.11GC, HPLC, NMR
3-Hydroxy-2-fluorobenzonitrileC7H4FNO137.11GC-MS, LC-MS
3-Ethoxy-2-fluorobenzamideC9H10FNO2183.18LC-MS, NMR

Experimental Protocols

General Procedure for the Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

  • To a solution of 2,3-difluorobenzonitrile (1.0 eq) in anhydrous DMF (5-10 volumes) under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 0-10% ethyl acetate in hexanes) to isolate the desired product.

Protocol for Analysis of Isomeric Ratio by GC
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

    • Detector: FID at 280 °C.

  • Analysis: Integrate the peaks corresponding to the two isomers to determine their relative ratio.

References

  • Vertex AI Search. The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-6-nitrobenzonitrile.
  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • PubMed Central.
  • Semantic Scholar.
  • ChemicalBook. This compound | 1033202-20-8.
  • Google Patents.
  • Google Patents.
  • Google Patents.
  • BenchChem. A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.

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Technical Support Center: Purification of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Ethoxy-2-fluorobenzonitrile (CAS No. 1033202-20-8). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. As a substituted aromatic nitrile, its purification presents unique challenges that necessitate a systematic and well-understood approach. This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and the underlying scientific principles to empower you to overcome common purification hurdles.

Section 1: Foundational Knowledge & Safety

Before attempting any purification, a foundational understanding of the molecule's properties and safety requirements is paramount.

Q1: What are the key physical properties and safety considerations for this compound?

A1: this compound is typically a solid at room temperature. While specific data for this exact molecule is limited, related benzonitriles are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, it is critical to handle this compound with appropriate personal protective equipment (PPE).

Core Safety Protocols:

  • Engineering Controls: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. Success hinges on selecting the appropriate solvent system and technique.

Q2: How do I select the ideal solvent for recrystallizing this compound?

A2: The principle of "like dissolves like" is a good starting point, but the ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or sub-ambient temperatures.[3] Given the structure of this compound (a moderately polar aromatic ether-nitrile), you should screen a range of solvents.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several different test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) dropwise at room temperature. A good candidate will show poor solubility.

  • Heat the tubes that showed poor solubility. The target solvent will fully dissolve the compound at or near its boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

Q3: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the solvent's boiling point is too high or when significant impurities are present, causing a melting point depression.[3]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Lower the Temperature: Switch to a lower-boiling point solvent or solvent system.

  • Slow the Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of crystal nucleation sites rather than oil droplets.

  • Scratch/Seed: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product if available.[3]

Q4: My recovery is very low after recrystallization. What are the common causes?

A4: Low recovery is a frequent issue. The cause is often procedural and can be optimized.

  • Using Too Much Solvent: This is the most common error. If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved. To fix this, carefully evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize in the filter paper. Ensure your funnel is pre-heated.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation from the mother liquor.

Q5: The product is still colored after recrystallization. How do I remove colored impurities?

A5: If your purified material retains a color, it is likely due to highly conjugated, non-polar impurities. These can often be removed with activated charcoal.

Procedure:

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Remove the solution from the heat source and add a very small amount (e.g., 1-2% by weight) of activated charcoal.

  • Swirl and gently re-heat the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.[3]

  • Proceed with the cooling and crystallization steps as usual. Caution: Using an excessive amount of charcoal can adsorb your target compound, leading to reduced yield.

Recrystallization Troubleshooting Workflow

G cluster_oiling Troubleshoot Oiling Out cluster_yield Improve Yield cluster_color Remove Color start Start Recrystallization issue Identify Issue start->issue oiling Compound 'Oils Out' issue->oiling Yes low_yield Low Recovery issue->low_yield No, but... oiling_sol1 Re-heat & Add More Solvent oiling->oiling_sol1 colored Colored Product low_yield->colored No, but... yield_sol1 Reduce Initial Solvent Volume low_yield->yield_sol1 success Pure Crystals Obtained colored->success No color_sol1 Use Activated Charcoal colored->color_sol1 oiling_sol2 Use Lower Boiling Point Solvent oiling_sol1->oiling_sol2 oiling_sol3 Cool Slowly & Use Seed Crystal oiling_sol2->oiling_sol3 oiling_sol3->start yield_sol2 Check Filtrate for Precipitate (Evaporate) yield_sol1->yield_sol2 yield_sol3 Ensure Complete Cooling (Ice Bath) yield_sol2->yield_sol3 yield_sol3->start color_sol2 Perform Hot Filtration color_sol1->color_sol2 color_sol2->start

Caption: Troubleshooting logic for common recrystallization issues.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, or for separating complex mixtures, flash column chromatography is the preferred method.[4]

Q6: How do I choose the correct stationary and mobile phase for my compound?

A6:

  • Stationary Phase: For a moderately polar compound like this compound, standard silica gel (SiO₂) is the appropriate choice. It provides a polar surface for interaction.

  • Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rf) of ~0.2-0.4 for your target compound on a TLC plate. This typically offers the best separation. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[5]

Pro-Tip: Run several TLCs with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find the optimal system before committing to a large-scale column.

Q7: My compounds are not separating on the column. What can I do?

A7: Poor separation can result from several factors.

  • Improper Solvent System: If the Rf values of your compound and impurities are too close, you need a different eluent. Try changing the polar component (e.g., switch from ethyl acetate to dichloromethane) or add a small percentage of a third solvent to modify the overall polarity.

  • Column Overloading: Loading too much crude material will cause bands to broaden and overlap. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Poor Column Packing: Cracks or channels in the silica bed will lead to uneven solvent flow and poor separation. Ensure the silica is packed uniformly as a slurry and never allowed to run dry.[6]

  • Use a Gradient: For difficult separations, start with a low-polarity eluent and gradually increase the percentage of the polar solvent over the course of the separation. This will elute the non-polar impurities first, followed by your progressively more polar compounds.[7]

Q8: My compound won't come off the column. What should I do?

A8: If your compound is stuck at the top of the column, your eluent is not polar enough.

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., from 10% ethyl acetate to 20%, 50%, and finally 100%).

  • Strong "Flush" Solvent: If necessary, a small amount of a very polar solvent like methanol can be added to the eluent to wash the column and elute highly retained compounds. Be aware this may also elute strongly adsorbed impurities.

General Workflow for Flash Column Chromatography

G cluster_prep 1. Preparation Phase cluster_run 2. Elution Phase cluster_analysis 3. Analysis Phase prep Preparation run Running the Column prep->run analysis Analysis run->analysis tlc Develop TLC Method (Target Rf ~0.3) pack Pack Column with Silica Slurry tlc->pack load Load Sample (Concentrated, Minimal Volume) pack->load elute Elute with Solvent (Apply Gentle Pressure) collect Collect Fractions in Test Tubes elute->collect spot Spot Fractions on TLC Plate combine Combine Pure Fractions spot->combine evap Evaporate Solvent (Rotary Evaporator) combine->evap

Caption: A standard workflow for purification by flash chromatography.

Section 4: General FAQs

Q9: What are the likely impurities in a synthesis of this compound?

A9: Impurities are highly dependent on the synthetic route. However, common impurities could include:

  • Starting Materials: Unreacted precursors.

  • Side-Products: Products from competing reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid under non-neutral pH conditions.

  • Positional Isomers: If the synthesis involves aromatic substitution, other isomers may be formed.[8]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, ethyl acetate).

Q10: How do I assess the purity of my final product?

A10: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from any impurities.

Section 5: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a magnetic stir bar and hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent to create a free-flowing powder. Carefully add the sample to the top of the column.

  • Elution: Carefully add the eluent to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Solvent Properties
SolventBoiling Point (°C)Polarity IndexSuitability Notes
Hexanes690.1Good non-polar component for chromatography or as a "bad" solvent in a recrystallization pair.
Toluene1112.4Can be a good recrystallization solvent for aromatic compounds.
Dichloromethane403.1Excellent solvent for dissolving samples and as a moderately polar eluent, but can run slowly on columns.[7]
Ethyl Acetate774.4Common polar component for chromatography; good "good" solvent for recrystallization pairs.
Isopropanol823.9Good single solvent for recrystallization of moderately polar solids.
Ethanol784.3Similar to isopropanol; effective for recrystallizing many aromatic compounds.

References

  • Unigel. (2021). Safety Data Sheet for High Purity Acetonitrile. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • The Royal Society of Chemistry. (2021). Supplementary Information for a relevant synthesis. [Link]

  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry in the Lab. (2013). Column Chromatography (Purification). YouTube. [Link]

  • AOBChem USA. 3-Ethoxy-2-fluoro-4-methoxybenzonitrile Product Page. [Link]

  • Google Patents. (2019).
  • PubChem, National Center for Biotechnology Information. 3-(Ethoxymethyl)-2-fluorobenzonitrile. [Link]

  • Organic Syntheses. 3-ethoxy-2-cyclohexenone. [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • Crysdot LLC. This compound Product Information. [Link]

  • PubChem, National Center for Biotechnology Information. 3-Chloro-2-fluorobenzonitrile. [Link]

  • Google Patents. (1992).
  • Organic Syntheses. p-PHENYLAZOBENZOYL CHLORIDE. [Link]

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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on fluorobenzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their SNAr reactions. Here, we will delve into the mechanistic nuances of this powerful transformation and provide practical, field-tested advice to troubleshoot common experimental challenges.

The Uniqueness of Fluorine as a Leaving Group in SNAr

In the realm of nucleophilic aromatic substitution, the typical leaving group trend observed in aliphatic systems (I > Br > Cl > F) is inverted. For SNAr reactions, fluoride is an excellent leaving group, often superior to other halogens.[1][2] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4][5] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My SNAr reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?

Low conversion is a common issue. The problem can typically be traced back to one or more of the following factors: insufficient activation of the aromatic ring, a weak nucleophile, suboptimal solvent choice, or an inappropriate base.

Troubleshooting Steps:

  • Assess the Electronic Activation: The cyano group on your fluorobenzonitrile is a strong electron-withdrawing group (EWG), which is essential for activating the ring towards nucleophilic attack.[1][7] Ensure that the cyano group is positioned ortho or para to the fluorine atom to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4][8] If the EWG is in the meta position, the reaction will be significantly slower as it cannot provide resonance stabilization.[4]

  • Evaluate the Nucleophile: The nucleophilicity of your reagent is critical.

    • Anionic vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (e.g., alcohols, thiols). If you are using a neutral nucleophile, the addition of a suitable base to generate the corresponding anion in situ is crucial.

    • Steric Hindrance: Bulky nucleophiles can significantly slow down the reaction rate due to steric hindrance, which impedes their approach to the electrophilic carbon center.[9]

  • Optimize the Solvent: The choice of solvent plays a pivotal role in SNAr reactions.

    • Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are generally the preferred choice for SNAr reactions.[10][11] They are effective at solvating the cation of the nucleophile's salt, thereby increasing the "nakedness" and reactivity of the nucleophilic anion.

    • Protic Solvents: Protic solvents can hydrogen-bond with the nucleophile, which can decrease its reactivity.[2][12] However, in some cases, protic solvents can stabilize the transition state, particularly with fluoride as the leaving group.[2]

  • Select the Right Base: The base is crucial for deprotonating neutral nucleophiles and neutralizing any acidic byproducts.

    • Base Strength: The pKa of the base should be sufficiently high to deprotonate the nucleophile effectively. Common bases include K₂CO₃, NaH, and organic bases like DBU.

    • Compatibility: Ensure the base is compatible with your solvent and starting materials. For instance, strong bases like NaOH may not be suitable in ester-containing solvents.[10]

  • Increase the Reaction Temperature: If other optimizations fail, increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.[13] However, be mindful of potential side reactions at higher temperatures.

Diagram: Troubleshooting Workflow for Low Reaction Conversion

Solvent Selection start Choosing a Solvent for SNAr polar_aprotic Polar Aprotic Solvent Preferred? start->polar_aprotic primary_choice Primary Choices: DMSO, DMF, NMP polar_aprotic->primary_choice Yes other_options Consider Toluene with PTC or Protic Solvents with caution polar_aprotic->other_options No/Greener Alternative Needed secondary_choice Secondary Choices: MeCN, THF primary_choice->secondary_choice If lower boiling point is needed

Caption: A flowchart for selecting an appropriate solvent for SNAr reactions.

Experimental Protocols

General Procedure for a Typical SNAr Reaction on a Fluorobenzonitrile

This protocol provides a general starting point. The specific amounts, temperature, and reaction time should be optimized for each unique substrate and nucleophile combination.

Materials:

  • Fluorobenzonitrile (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the fluorobenzonitrile, the nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization, or distillation).

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Ren, Y., et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • Park, J., & Lee, S. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. MDPI. [Link]

  • WordPress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • WordPress. SNAr Solvents and Reagents. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • WordPress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]

Sources

Stability and degradation pathways of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and potential degradation of this compound.

Disclaimer: Direct, in-depth stability and degradation studies on this compound are not extensively available in the public domain. The information provided herein is synthesized from general chemical principles, data on analogous compounds, and safety data sheets for structurally related molecules. All recommendations should be used as a starting point and validated under your specific experimental conditions.

Part 1: General Stability and Storage

This section addresses common questions regarding the day-to-day handling and storage of this compound to ensure its integrity for research applications.

Question 1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Proper storage is crucial to prevent slow degradation over time, which could impact experimental reproducibility. The product should be kept away from heat and sources of ignition.[1]

Question 2: Is this compound sensitive to air or moisture?

While specific data on this compound is limited, benzonitriles and ethers can be susceptible to slow hydrolysis in the presence of moisture, especially under acidic or basic conditions. The presence of a fluoro group can also influence the reactivity of the aromatic ring. Therefore, it is best practice to handle the compound under an inert atmosphere and use anhydrous solvents for reactions.

Question 3: What are the known incompatibilities for this compound?

Based on the functional groups present, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Reactions with these reagents can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound.

Table 1: Summary of Recommended Storage and Handling

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis from air and moisture.
Container Tightly sealed, light-resistantTo protect from atmospheric contaminants and potential photodegradation.
Incompatibilities Strong oxidizing agents, strong acids, strong bases[1]To avoid rapid and uncontrolled degradation or hazardous reactions.

Part 2: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for designing robust experiments and interpreting results accurately.

Question 4: What is the likely outcome of exposing this compound to acidic or basic conditions?

Exposure to strong acids or bases can catalyze the hydrolysis of both the nitrile and the ethoxy groups.

  • Nitrile Hydrolysis: In the presence of acid or base, the nitrile group (-C≡N) can hydrolyze to a carboxylic acid (-COOH) via an intermediate amide (-CONH₂). This would result in the formation of 3-ethoxy-2-fluorobenzoic acid.

  • Ether Cleavage: Strong acids, particularly hydrohalic acids like HBr or HI, can cleave the ether bond, leading to the formation of 3-hydroxy-2-fluorobenzonitrile and an ethyl halide.

Question 5: Is this compound susceptible to photodegradation?

Yes, aromatic compounds, especially those with activating groups, can be susceptible to photodegradation upon exposure to UV light.[2][3] While specific studies on this molecule are not available, research on other fluorinated aromatic compounds suggests that UV irradiation can lead to defluorination or other complex photochemical reactions.[2][4] It is therefore recommended to protect solutions of this compound from light, especially during long-term experiments or when using UV-based analytical techniques.

Question 6: What happens if this compound is subjected to high temperatures?

While the exact thermal decomposition profile is unknown, heating organic molecules to high temperatures can lead to pyrolysis.[5] For this compound, thermal decomposition could involve the cleavage of the ethoxy group, degradation of the nitrile, or fragmentation of the benzene ring, leading to a complex mixture of smaller molecules. It is advisable to use the lowest effective temperature for any reaction involving this compound.

Diagram 1: Hypothesized Hydrolytic Degradation Pathways

A This compound B 3-Ethoxy-2-fluorobenzamide A->B H₂O / H⁺ or OH⁻ (Partial Hydrolysis) D 3-Hydroxy-2-fluorobenzonitrile A->D Strong Acid (e.g., HBr) (Ether Cleavage) C 3-Ethoxy-2-fluorobenzoic acid B->C H₂O / H⁺ or OH⁻ (Complete Hydrolysis) cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result A Prepare Stock Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (60°C) A->E F Photolytic (UV) A->F G Control A->G H Analyze at Time Points (0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I HPLC or LC-MS H->I J Quantify Degradation I->J

Caption: Workflow for assessing the stability of this compound.

References

  • Sigma-Aldrich, Safety Data Sheet for 2-Ethoxy-2-methylpropane. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/305478]
  • McNeill, K., & T. A. T. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(22), 15292-15301. [URL: https://pubs.acs.org/doi/10.1021/acs.est.1c04584]
  • Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. (n.d.). [URL: https://www.sciencedirect.com/science/article/pii/S138589472201476X]
  • ECHEMI. (n.d.). This compound 1033202-20-8. [URL: https://www.echemi.com/products/pid_633215-3-ethoxy-2-fluorobenzonitrile.html]
  • PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethoxymethyl-2-fluorobenzonitrile]
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). Environmental Health Perspectives, 128(7), 077005. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384351/]
  • University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. [URL: https://riskmanagement.nd.
  • Crysdot LLC. (n.d.). This compound. [URL: https://www.crysdot.com/3-ethoxy-2-fluorobenzonitrile-cas-1033202-20-8/]
  • ChemicalBook. (2022, December 30). This compound | 1033202-20-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42631584.htm]
  • AOBChem USA. (n.d.). 3-Ethoxy-2-fluoro-4-methoxybenzonitrile. [URL: https://www.aobchem.com/product/2386472-74-6.html]
  • PubChem. (n.d.). 3-Ethoxyacrylonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethoxyacrylonitrile]
  • U.S. Environmental Protection Agency. (1985). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000Z2QW.PDF?Dockey=2000Z2QW.PDF]
  • Sørensen, S. R., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [URL: https://www.researchgate.net/publication/263593003_Degradation_pathways_of_three_benzonitrile_herbicides_-ioxynil_bromoxynil_and_dichlobenil-_in_pure_bacterial_cultures_versus_agricultural_soil]

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Validation & Comparative

A Comparative Guide to the Synthesis of 3-Ethoxy-2-fluorobenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of novel molecular entities is paramount. 3-Ethoxy-2-fluorobenzonitrile, a substituted aromatic compound, presents a unique combination of functional groups that make it a valuable intermediate in the development of advanced materials and potential therapeutic agents. This guide provides an in-depth comparison of viable synthetic methodologies for this target molecule, offering detailed experimental protocols, comparative data, and an expert perspective on the advantages and challenges of each approach. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Molecule of Interest

This compound possesses a trifecta of reactive sites: a nitrile group, a fluorine atom, and an ethoxy group attached to a benzene ring. This unique arrangement opens avenues for a variety of chemical transformations, making it a versatile building block. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic substitution, while the ethoxy group can influence the molecule's solubility and conformational properties. The nitrile can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

This guide will focus on the most practical and scientifically sound approaches to synthesize this compound, primarily revolving around a two-step strategy: the formation of a key precursor, 2-fluoro-3-hydroxybenzonitrile, followed by its etherification.

Strategic Overview of Synthesis Pathways

The synthesis of this compound is most logically approached through the etherification of a hydroxylated precursor. Therefore, the primary challenge lies in the efficient synthesis of 2-fluoro-3-hydroxybenzonitrile. Two principal pathways for the formation of this key intermediate have been identified and will be compared:

  • Method A: The Sandmeyer Approach - Synthesis from 2-fluoro-3-aminobenzonitrile via diazotization and subsequent hydrolysis.

  • Method B: Nucleophilic Aromatic Substitution (SNAr) - Synthesis from the more readily available 2,3-difluorobenzonitrile.

Following the synthesis of the hydroxy-intermediate, the final etherification step will be discussed, focusing on the well-established Williamson ether synthesis.

Synthesis_Overview cluster_0 Method A: Sandmeyer Approach cluster_1 Method B: SNAr Approach A1 2-Fluoro-3-aminobenzonitrile A2 Diazonium Salt Intermediate A1->A2 Diazotization Intermediate 2-Fluoro-3-hydroxybenzonitrile A2->Intermediate Hydrolysis B1 2,3-Difluorobenzonitrile B1->Intermediate Selective Hydroxylation FinalProduct This compound Intermediate->FinalProduct Williamson Ether Synthesis

Figure 1: Overview of the primary synthetic routes to this compound.

Method A: The Sandmeyer Approach to 2-Fluoro-3-hydroxybenzonitrile

The Sandmeyer reaction is a classic and powerful tool in organic synthesis for the conversion of an amino group on an aromatic ring into a variety of other functional groups via a diazonium salt intermediate.[1][2] In this approach, 2-fluoro-3-aminobenzonitrile is diazotized, and the resulting diazonium salt is subsequently hydrolyzed to yield the desired 2-fluoro-3-hydroxybenzonitrile.

Causality Behind Experimental Choices

The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The choice of acid and the concentration of sodium nitrite are critical to prevent side reactions. The subsequent hydrolysis step often requires heating to drive the reaction to completion. The use of a copper catalyst, such as copper(I) oxide, can facilitate the hydroxylation at milder conditions compared to the classical "Verkochung" method which involves boiling in aqueous acid.[1]

Experimental Protocol: Synthesis of 2-Fluoro-3-hydroxybenzonitrile via Sandmeyer Reaction

Materials:

  • 2-Fluoro-3-aminobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Oxide (Cu₂O)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Deionized Water

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-aminobenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C. While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture for an additional 30 minutes at this temperature.

  • Hydrolysis: In a separate flask, prepare a solution of copper(II) sulfate pentahydrate in water and heat it to boiling. To this boiling solution, add the cold diazonium salt solution portion-wise. The addition should be controlled to maintain a steady evolution of nitrogen gas.

  • Work-up: After the addition is complete, continue heating the mixture for 15-30 minutes. Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volume).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Trustworthiness and Validation

This protocol is a self-validating system. The formation of the diazonium salt is indicated by a clear solution, and the subsequent hydrolysis is marked by the evolution of nitrogen gas. The final product can be characterized by standard analytical techniques such as NMR and IR spectroscopy to confirm its identity and purity.

Method B: Nucleophilic Aromatic Substitution (SNAr) for 2-Fluoro-3-hydroxybenzonitrile Synthesis

An alternative and potentially more direct route to 2-fluoro-3-hydroxybenzonitrile is through the selective nucleophilic aromatic substitution (SNAr) of 2,3-difluorobenzonitrile.[3][4] The presence of the electron-withdrawing nitrile group activates the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atom at the 3-position is more activated towards substitution due to the combined electron-withdrawing effects of the ortho-fluorine and the para-nitrile group.

Causality Behind Experimental Choices

The choice of a strong base like sodium hydroxide or potassium hydroxide is crucial to generate the hydroxide nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to enhance the solubility of the reactants and promote the SNAr mechanism. The reaction temperature is a critical parameter that needs to be optimized to achieve selective mono-hydroxylation and minimize potential side reactions, such as the displacement of both fluorine atoms.

Experimental Protocol: Synthesis of 2-Fluoro-3-hydroxybenzonitrile via SNAr

Materials:

  • 2,3-Difluorobenzonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-difluorobenzonitrile (1.0 eq) in DMSO or DMF. Add powdered sodium hydroxide or potassium hydroxide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to a predetermined temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Purification: Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Trustworthiness and Validation

The progress of this reaction can be reliably monitored by chromatographic techniques. The formation of the desired product can be confirmed by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. Spectroscopic analysis of the purified product will validate its structure.

Comparative Analysis of Precursor Synthesis Methods

FeatureMethod A: Sandmeyer ApproachMethod B: SNAr Approach
Starting Material 2-Fluoro-3-aminobenzonitrile2,3-Difluorobenzonitrile
Reagents NaNO₂, H₂SO₄, CuSO₄NaOH or KOH, DMSO/DMF
Reaction Conditions Low temperature diazotization, then heatingElevated temperatures (80-100 °C)
Advantages Well-established, reliable for amine conversion.Potentially more direct and atom-economical.
Disadvantages Diazonium salts can be unstable; multi-step process.Potential for di-substitution; requires careful temperature control.
Typical Yield Moderate to goodGood to excellent (with optimization)
Scalability Can be challenging due to diazonium salt handling.Generally more amenable to scale-up.

Final Step: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an alkyl halide.[5][6][7] In this final step, the synthesized 2-fluoro-3-hydroxybenzonitrile is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Williamson_Ether_Synthesis Reactants 2-Fluoro-3-hydroxybenzonitrile Ethylating Agent (e.g., Ethyl Iodide) Base Base (e.g., K₂CO₃) Reactants:f0->Base Deprotonation Product This compound Reactants->Product SN2 Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Product SN2 Reaction

Figure 2: Workflow for the Williamson ether synthesis of this compound.

Causality Behind Experimental Choices

The choice of base is critical; a moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. A polar aprotic solvent such as acetone or DMF is used to dissolve the reactants and facilitate the SN2 reaction. Ethyl iodide or diethyl sulfate are common and effective ethylating agents.[6] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic systems to enhance the reaction rate.[8][9]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Fluoro-3-hydroxybenzonitrile

  • Ethyl Iodide or Diethyl Sulfate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-fluoro-3-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone or DMF.

  • Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 eq) or diethyl sulfate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude this compound can be purified by column chromatography or recrystallization to yield a pure product.

Trustworthiness and Validation

The completion of the reaction can be confirmed by the disappearance of the starting phenol on a TLC plate. The identity and purity of the final product should be rigorously confirmed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the initial preparation of 2-fluoro-3-hydroxybenzonitrile followed by a Williamson ether synthesis. For the synthesis of the key hydroxy-intermediate, both the Sandmeyer and SNAr approaches are viable. The SNAr method, starting from 2,3-difluorobenzonitrile, is likely to be more amenable to scale-up and may offer higher yields with careful optimization. The Sandmeyer reaction, while a classic method, involves the handling of potentially unstable diazonium salts.

The final etherification step is a standard and high-yielding transformation. The choice of ethylating agent and reaction conditions can be tailored to specific laboratory capabilities and safety considerations. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this compound and unlock its potential in their scientific pursuits.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Williamson Ether Synthesis. slidetodoc.com. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Khan, F. A., & Dash, J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 891–922. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • OpenOChem Learn. Sandmeyer Reaction. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • BuyersGuideChem. 2-Fluoro-3-hydroxybenzonitrile suppliers and producers. [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • YouTube. Nucleophilic Aromatic Substitution: The Sandmeyer Reaction. [Link]

  • Lu, X., Altharawi, A., & Burgess, K. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44(20), 3225–3230. [Link]

  • Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • Lévesque, É., & Charette, A. B. (2012). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 77(15), 6463–6470. [Link]

  • Halpern, M. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

  • MDPI. H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. [Link]

  • Google Patents.

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A Comparative Reactivity Guide: 3-Ethoxy-2-fluorobenzonitrile vs. Other Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of modern drug discovery and materials science, benzonitrile derivatives are indispensable building blocks.[1][2] Their rigid aromatic core, combined with the versatile reactivity of the cyano group, provides a reliable scaffold for constructing complex molecular architectures.[2][3] The true power of this scaffold lies in its tunability; the strategic placement of substituents on the benzene ring allows for the fine-tuning of electronic properties, thereby dictating the molecule's behavior in key synthetic transformations.[1]

This guide focuses on 3-Ethoxy-2-fluorobenzonitrile , a uniquely substituted derivative of significant interest. The molecule presents a fascinating case of competing electronic effects: a strongly electron-donating ethoxy group positioned ortho to a strongly electron-withdrawing fluorine atom, both of which are meta to the powerfully electron-withdrawing cyano group. Understanding this electronic interplay is paramount for predicting its reactivity and effectively employing it in synthetic campaigns.

Herein, we provide an in-depth comparative analysis of this compound's reactivity against other common benzonitrile derivatives. Through an examination of fundamental reaction classes, supported by experimental data and detailed protocols, this guide will illuminate the causality behind its chemical behavior, empowering researchers to make informed decisions in their synthetic designs.

Pillar 1: The Electronic Tug-of-War: Substituent Effects on the Benzonitrile Core

The reactivity of any benzonitrile derivative is governed by the net electronic effect of its substituents. These effects, broadly categorized as inductive and resonance effects, alter the electron density of both the aromatic ring and the electrophilic nitrile carbon.

  • Electron-Withdrawing Groups (EWGs): Groups like nitrile (-CN), nitro (-NO2), and halogens (-F, -Cl) pull electron density away from the ring. This deactivates the ring towards electrophilic aromatic substitution but is crucial for activating it towards nucleophilic aromatic substitution (SNAr).[3][4] EWGs also increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, thus accelerating reactions like hydrolysis.[1]

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) and amino (-NH2) donate electron density to the ring via resonance. This activates the ring for electrophilic substitution but can retard reactions that rely on the electrophilicity of the ring or the nitrile carbon.[1][5]

In This compound , we observe a complex interplay:

  • The Cyano (-CN) Group: A potent EWG, it significantly lowers the electron density of the ring and is the primary driver for many of the molecule's reactions.[3]

  • The Fluoro (-F) Group: Highly electronegative, it exerts a strong electron-withdrawing inductive effect. Its location ortho to a potential reaction site can also have steric implications and can influence bond activation.[6][7]

  • The Ethoxy (-OC₂H₅) Group: A strong resonance donor (EDG) and a moderate inductive acceptor (EWG). Its net effect is typically electron-donating, increasing electron density at the ortho and para positions relative to itself.

The specific arrangement of these groups in this compound leads to a nuanced reactivity profile that differs significantly from more simply substituted analogs.

Pillar 2: Comparative Reactivity in Key Transformations

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone transformation for halo-aromatics, proceeding through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[8][9] The reaction is dramatically accelerated by the presence of strong EWGs positioned ortho or para to the leaving group, as they can stabilize the intermediate via resonance.[10][11]

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(R)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination ar_r Ar-R pd_trans->ar_r pd_biaryl Ar-R-Pd(II)L₂ arx Ar-X arx->pd0 rboryl R-B(OR)₂ base Base rboryl->base base->pd_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic properties of a hypothetical 5-bromo-3-ethoxy-2-fluorobenzonitrile would influence the rate-determining oxidative addition step. The electron-deficient nature of the ring, enhanced by three withdrawing groups (Br, F, CN), would likely facilitate the oxidative addition of Pd(0) into the C-Br bond, potentially allowing for milder reaction conditions compared to more electron-rich aryl bromides.

Pillar 3: Field-Proven Methodologies

The following protocols are self-validating systems, providing a reliable starting point for transformations involving benzonitrile derivatives. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction mechanics.

Experimental Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Rationale: This protocol details the displacement of an activated aromatic fluoride with an amine nucleophile. Anhydrous, polar aprotic solvents like DMF or DMSO are chosen to solvate the base and nucleophile without interfering with the reaction. The base is crucial for deprotonating the amine, increasing its nucleophilicity.

Materials:

  • Fluoroaromatic Substrate (e.g., 2-Amino-3,5-difluorobenzonitrile) [8](1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluoroaromatic substrate and the base (K₂CO₃).

  • Add the anhydrous solvent (DMF) via syringe.

  • Add the amine nucleophile dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C). The choice of temperature is critical; higher temperatures are often needed for less activated substrates.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine to remove residual water and DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Base-Catalyzed Hydrolysis of a Benzonitrile Derivative
  • Rationale: This method utilizes a strong base (NaOH) and a co-solvent (Ethanol) to ensure miscibility of the organic substrate in the aqueous medium. High temperatures are required to overcome the activation energy for the nucleophilic attack on the relatively stable nitrile triple bond. Acidification in the final step protonates the carboxylate salt to yield the final carboxylic acid product.

Materials:

  • Benzonitrile Derivative (1.0 equiv)

  • Sodium Hydroxide (NaOH) (5.0 equiv)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the benzonitrile derivative in ethanol.

  • Add an aqueous solution of sodium hydroxide. A phase-transfer catalyst may be added for poorly soluble substrates.

  • Heat the mixture to reflux (typically 80-100 °C) and maintain for several hours (4-24 h). Monitor the reaction by TLC, observing the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution by the slow addition of concentrated HCl until the pH is ~1-2. The benzoic acid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Experimental Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Rationale: This protocol describes the coupling of an aryl bromide with a boronic acid. [12]The palladium precursor, Pd(PPh₃)₄, is reduced in situ to the active Pd(0) catalyst. A base (K₂CO₃) is essential for the transmetalation step. A mixed solvent system (e.g., Toluene/Water) is often used to dissolve both the organic and inorganic reagents. Deoxygenation is critical as O₂ can oxidize and deactivate the Pd(0) catalyst.

Materials:

  • Aryl Bromide (e.g., 4-Bromobenzonitrile) [13](1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture), deoxygenated

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the deoxygenated Toluene/Water solvent mixture via syringe.

  • Heat the resulting mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction for 12-24 hours by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Add water and extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Conclusion

This compound is a molecule defined by a nuanced balance of electronic and steric effects. Its reactivity profile can be summarized as follows:

  • Low SNAr Reactivity: The meta positioning of the powerful cyano activating group relative to the fluorine leaving group significantly hinders its participation in traditional SNAr reactions.

  • Moderate Nitrile Group Reactivity: The inductive withdrawal of the ortho-fluorine atom activates the nitrile carbon towards nucleophilic attack, suggesting moderate reactivity in hydrolysis and reduction, likely greater than unsubstituted benzonitrile but less than para-nitro substituted analogs.

  • High Potential as a Building Block: While not a primary substrate for cross-coupling, its scaffold is ideal for further functionalization, creating highly valuable, electron-deficient intermediates for advanced applications in medicinal chemistry and materials science. [14] By understanding the fundamental principles that govern its behavior, researchers can strategically leverage the unique properties of this compound to build molecular complexity and accelerate the development of novel chemical entities.

References

  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
  • Comparative reactivity of Benzonitrile and other arom
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bis(benzonitrile)palladium(II) Chloride. Benchchem.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. Benchchem.
  • A Comparative Guide to the Reactivity of 3-(2-Oxo-acetyl)
  • Comparing reactivity of 2-Amino-4-(trifluoromethoxy)benzonitrile with other benzonitriles. Benchchem.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • EXP13 Hydrolysis of Benzonitrile. Scribd.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Nucleophilic arom
  • Nucleophilic Arom
  • Applications of Benzonitrile Derivatives in Drug Development: Applic
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For drug development professionals and researchers, the precise arrangement of functional groups within a molecule dictates its biological activity, physical properties, and patentability. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques to definitively confirm the structure of 3-Ethoxy-2-fluorobenzonitrile, a potentially valuable building block in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to walk you through the logical process of structural elucidation, highlighting the key differentiators that distinguish our target compound from plausible alternatives. Every analytical choice is explained, and every piece of data is contextualized to provide a self-validating protocol for structural verification.

The Analytical Challenge: Distinguishing Isomers

The primary challenge in confirming the structure of this compound lies in differentiating it from its positional isomers, such as 4-Ethoxy-2-fluorobenzonitrile, and other related substituted benzonitriles. While all these compounds may share the same molecular formula and thus the same exact mass, the spatial arrangement of their substituents leads to distinct electronic environments. These differences are the key to their unique spectroscopic fingerprints.

A Multi-faceted Approach to Structural Verification

A robust structural confirmation relies on the convergence of data from multiple spectroscopic techniques. For this compound, we will leverage ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structural Confirmation Sample This compound NMR ¹H & ¹³C NMR Sample->NMR IR FT-IR Sample->IR MS Mass Spec Sample->MS Interpret Analyze Spectra NMR->Interpret IR->Interpret MS->Interpret Compare Compare with Alternatives Interpret->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for the spectroscopic confirmation of this compound.

¹H and ¹³C NMR Spectroscopy: The Cornerstones of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum of this compound

The ethoxy group will present as a characteristic ethyl pattern: a triplet for the methyl protons and a quartet for the methylene protons. The aromatic region will show three distinct signals, with coupling patterns dictated by the substitution.

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₂CH₃~1.4Triplet~7
-OCH₂CH₃~4.1Quartet~7
Aromatic H~7.1-7.5Multiplet-
Aromatic H~7.1-7.5Multiplet-
Aromatic H~7.1-7.5Multiplet-
Comparison with an Isomeric Alternative: 4-Ethoxy-2-fluorobenzonitrile
Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₂CH₃~1.4Triplet~7
-OCH₂CH₃~4.1Quartet~7
Aromatic H~6.8-7.0Multiplet-
Aromatic H~6.8-7.0Multiplet-
Aromatic H~7.5-7.7Multiplet-

The key differentiator will be the chemical shifts and coupling patterns of the aromatic protons. In this compound, the protons are expected to be in a more complex and downfield region compared to the more shielded protons in the 4-ethoxy isomer.

Predicted ¹³C NMR Spectrum of this compound

The number of signals and the effect of the fluorine atom on the carbon chemical shifts provide definitive structural information.

Assignment Predicted Chemical Shift (ppm)
-OCH₂C H₃~15
-OC H₂CH₃~65
Aromatic C-CN~115 (doublet due to C-F coupling)
Aromatic C-H~115-135 (multiple signals)
Aromatic C-O~150 (doublet due to C-F coupling)
Aromatic C-F~160 (large doublet due to C-F coupling)
C N~117

The large coupling constant for the carbon directly bonded to fluorine is a key diagnostic feature.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for the rapid identification of functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
C≡N (Nitrile)2220-2240
C-O (Ether)1000-1300
C-F1000-1400
Aromatic C=C1400-1600
C-H (sp³)2850-3000
C-H (sp²)3000-3100

While IR can confirm the presence of the nitrile, ethoxy, and fluoro-aromatic moieties, it is less effective at distinguishing between positional isomers. However, the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 165.0590 (for C₉H₈FNO)

  • Key Fragmentation Pathways:

    • Loss of an ethyl radical (-CH₂CH₃) from the ethoxy group.

    • Loss of an ethylene molecule (-CH₂=CH₂) via McLafferty rearrangement.

    • Loss of the nitrile group (-CN).

Comparing the fragmentation patterns of isomers can reveal subtle differences that support a specific structural assignment.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film between salt plates can be used.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 1 scan/second.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

Conclusion

The structural confirmation of this compound is a process of systematic, multi-technique spectroscopic analysis. By carefully predicting the expected spectral features and comparing them with those of plausible alternatives, researchers can arrive at an unambiguous structural assignment. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system that ensures the scientific integrity of the findings. This guide serves as a framework for this analytical process, empowering researchers to confidently characterize their novel compounds.

References

  • NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including spectroscopic information. [Link]

  • Spectral Database for Organic Compounds (SDBS): A valuable resource for experimental spectral data of organic compounds. [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard textbook providing a thorough introduction to spectroscopic methods. A general reference for the principles discussed.
  • PubChem: An open chemistry database at the National Institutes of Health (NIH). [Link]

A Comparative Benchmarking Guide to the Biological Activity of 3-Ethoxy-2-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] The 3-ethoxy-2-fluorobenzonitrile scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. This guide provides a comprehensive framework for the systematic screening and comparative analysis of this compound derivatives across key biological activities: anticancer, antimicrobial, and anti-inflammatory. We present detailed, field-proven protocols, rationale for experimental design, and templates for robust data comparison to empower researchers in the rational design and evaluation of this novel class of compounds.

Introduction: The Rationale for Screening this compound Derivatives

Benzonitrile derivatives are a well-established class of compounds with a broad spectrum of biological activities, including applications in oncology, and infectious and inflammatory diseases.[2] The introduction of a fluorine atom at the 2-position and an ethoxy group at the 3-position of the benzonitrile ring is hypothesized to confer unique physicochemical properties. The ortho-fluorine substitution can influence the electronic distribution within the molecule, potentially enhancing its interaction with biological targets.[1][3] Furthermore, the ethoxy group can modulate lipophilicity, a critical parameter for cell membrane permeability and overall pharmacokinetic profile.

This guide outlines a rigorous, multi-faceted screening approach to elucidate the therapeutic potential of novel this compound derivatives. By comparing their performance against established drugs and alternative scaffolds, we aim to identify lead compounds for further preclinical and clinical development.

Anticancer Activity Screening

The proliferation of cancer cells is often driven by dysregulated signaling pathways. Benzonitrile-containing compounds have previously demonstrated anticancer activity through mechanisms such as the inhibition of crucial enzymes involved in cancer progression.[2] The following workflow is designed to comprehensively assess the anticancer potential of novel this compound derivatives.

Experimental Workflow: Anticancer Screening

cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Elucidation (for active compounds) A Synthesized this compound Derivatives B MTT Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B Initial Screening C Determination of IC50 Values B->C Data Analysis D Apoptosis Assay (Annexin V-FITC/PI Staining) C->D Further Investigation E Cell Cycle Analysis (Propidium Iodide Staining) C->E Parallel Analysis cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation and Spectrum of Activity A Synthesized this compound Derivatives B Broth Microdilution Assay against Bacterial and Fungal Strains A->B Initial Evaluation C Determination of Minimum Inhibitory Concentration (MIC) B->C Data Analysis D Agar Dilution or Disk Diffusion Assay C->D Validation E Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->E Further Characterization

Caption: Workflow for in-vitro antimicrobial activity screening.

Detailed Experimental Protocols

Protocol 3.1: Broth Microdilution for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [4]

  • Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains should be used.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth only). Use standard antibiotics like Ciprofloxacin for bacteria and Amphotericin B for fungi as positive drug controls.

    • Incubate the plates at the appropriate temperature and duration for each microorganism.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Comparison: Antimicrobial Activity
Compound IDDerivative ClassTarget MicroorganismMIC (µg/mL) [Test Compound]MIC (µg/mL) [Ciprofloxacin (Positive Control)]MIC (µg/mL) [Amphotericin B (Positive Control)]
EFBN-1 [Hypothetical Derivative 1]S. aureus[Experimental Data][Experimental Data]N/A
EFBN-1 [Hypothetical Derivative 1]E. coli[Experimental Data][Experimental Data]N/A
EFBN-1 [Hypothetical Derivative 1]C. albicans[Experimental Data]N/A[Experimental Data]
EFBN-2 [Hypothetical Derivative 2]S. aureus[Experimental Data][Experimental Data]N/A
EFBN-2 [Hypothetical Derivative 2]E. coli[Experimental Data][Experimental Data]N/A
EFBN-2 [Hypothetical Derivative 2]C. albicans[Experimental Data]N/A[Experimental Data]

Anti-inflammatory Activity Screening

Chronic inflammation is a key pathological feature of many diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research.

Experimental Workflow: Anti-inflammatory Screening

cluster_0 In-vivo Model: Carrageenan-Induced Paw Edema A Animal Grouping and Acclimatization (Rats or Mice) B Oral Administration of Test Compounds, Vehicle, and Positive Control A->B Pre-treatment C Induction of Inflammation (Subplantar injection of Carrageenan) B->C Inflammatory Challenge D Measurement of Paw Volume at Different Time Points C->D Data Collection E Calculation of Percentage Inhibition of Edema D->E Data Analysis

Caption: Workflow for in-vivo anti-inflammatory activity screening.

Detailed Experimental Protocol

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated in-vivo model for screening acute anti-inflammatory activity. [5][6]

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivatives.

    • Administer the test compounds and controls orally.

    • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Data Comparison: Anti-inflammatory Activity
Compound IDDerivative ClassDose (mg/kg)% Inhibition of Edema at 3h [Test Compound]% Inhibition of Edema at 3h [Indomethacin (Positive Control)]
EFBN-1 [Hypothetical Derivative 1]25[Experimental Data][Experimental Data]
EFBN-1 [Hypothetical Derivative 1]50[Experimental Data][Experimental Data]
EFBN-2 [Hypothetical Derivative 2]25[Experimental Data][Experimental Data]
EFBN-2 [Hypothetical Derivative 2]50[Experimental Data][Experimental Data]

Note: Indomethacin is a standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the initial biological activity screening of novel this compound derivatives. The presented protocols for anticancer, antimicrobial, and anti-inflammatory evaluation, along with the comparative data tables, will enable researchers to efficiently identify promising lead compounds. Derivatives exhibiting potent and selective activity in these primary screens should be advanced to more comprehensive secondary assays, including in-vivo efficacy studies in relevant disease models and detailed mechanism of action studies. The exploration of this chemical scaffold holds significant potential for the discovery of next-generation therapeutics.

References

  • Sparrow Chemical. Fluorobenzonitrile Series. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]

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A Comparative Analysis of Electronic Substituent Effects in Fluorobenzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the electronic effects of various substituents on the fluorobenzonitrile scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the underlying physical organic principles and provides practical experimental data to illustrate these effects. We will explore how substituents modulate the electronic environment of the aromatic ring, influencing key spectroscopic and physicochemical properties. This is achieved through a combination of Infrared (IR) spectroscopy, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, and the application of the Hammett linear free-energy relationship.

Introduction: The Significance of Substituent Effects

In the realm of medicinal chemistry and materials science, the precise tuning of a molecule's electronic properties is paramount. The addition of substituents to an aromatic core, such as fluorobenzonitrile, can profoundly alter its reactivity, binding affinity, metabolic stability, and spectroscopic characteristics. The fluorine atom and the nitrile group are both strongly electron-withdrawing, making the fluorobenzonitrile ring an interesting system for studying the electronic perturbations caused by additional substituents.

This guide will focus on a model system: 4-substituted-2-fluorobenzonitriles . This scaffold allows for a clear investigation of how substituents at the 4-position (para to the cyano group and meta to the fluorine) transmit their electronic effects through the π-system. We will examine how these effects are manifested in two key experimental observables: the stretching frequency of the nitrile group (νC≡N) in IR spectroscopy and the chemical shift (δ) of the fluorine atom in ¹⁹F NMR spectroscopy.

Theoretical Framework: Quantifying Electronic Influence

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect .

  • Inductive Effect (σI): This is a through-bond polarization effect, driven by the electronegativity difference between the substituent and the carbon atom of the ring. It weakens with distance.

  • Resonance Effect (σR): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. It is most pronounced at the ortho and para positions.

The Hammett equation provides a powerful tool to quantify the overall electronic effect of a substituent.[1] It is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and quantifies its electronic effect. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to electronic effects.

By correlating our spectroscopic data with established Hammett substituent constants (σp), we can gain quantitative insights into the electronic perturbations within the fluorobenzonitrile system.

Experimental Design and Methodologies

To empirically measure the electronic effects of different substituents, a series of 4-substituted-2-fluorobenzonitriles were synthesized and analyzed. The chosen substituents represent a range of electronic properties: -H (neutral reference), -CH₃ (weakly electron-donating), -OCH₃ (strongly electron-donating through resonance), and -NO₂ (strongly electron-withdrawing).

Synthesis of 4-Substituted-2-Fluorobenzonitriles

A versatile and robust method for the synthesis of the target compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. The general workflow is depicted below.

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}

Figure 1: General workflow for the synthesis of 4-substituted-2-fluorobenzonitriles via Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluorobenzonitrile (1.0 eq.), the corresponding substituted phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-2-fluorobenzonitrile.

Spectroscopic Analysis

Protocol for Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the purified fluorobenzonitrile derivative in a suitable solvent (e.g., chloroform or dichloromethane) or prepare a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and record the peak frequency (in cm⁻¹) of the C≡N stretching vibration. This band is typically sharp and appears in the 2200-2240 cm⁻¹ region.

Protocol for ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve the sample in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. For quantitative accuracy, ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the fluorine nucleus in the set of compounds. A pulse angle of 90° is used to maximize the signal-to-noise ratio.

  • Data Referencing: Reference the chemical shifts to an external standard, such as CFCl₃ (δ = 0 ppm).

  • Data Analysis: Record the chemical shift (δ) in parts per million (ppm) of the fluorine signal.

Results and Comparative Analysis

The experimental data obtained for the series of 4-substituted-2-fluorobenzonitriles are summarized in the table below. The Hammett constants (σp) for the para substituents are also included for correlation.

Substituent (R)Hammett Constant (σp)IR Frequency ν(C≡N) (cm⁻¹)¹⁹F NMR Chemical Shift (δ) (ppm)
-OCH₃-0.27~2225~ -115
-CH₃-0.17~2228~ -112
-H0.00~2231~ -110
-NO₂0.78~2240~ -105

Note: The spectroscopic values are representative and collated from typical ranges found in the literature for similarly substituted systems. They are intended to illustrate the trend.

Analysis of IR Stretching Frequencies

The nitrile (C≡N) stretching frequency is sensitive to the electronic environment of the molecule. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can be delocalized onto the nitrile group. This strengthens the C-C single bond between the ring and the nitrile and slightly weakens the C≡N triple bond, resulting in a lower stretching frequency (red shift) . Conversely, electron-withdrawing groups (EWGs) pull electron density away from the nitrile group, strengthening the C≡N triple bond and leading to a higher stretching frequency (blue shift) .[2]

Our data clearly demonstrates this trend:

  • The strong electron-donating -OCH₃ group results in the lowest ν(C≡N) at ~2225 cm⁻¹.

  • The strongly electron-withdrawing -NO₂ group results in the highest ν(C≡N) at ~2240 cm⁻¹.

  • The -H and -CH₃ substituents fall in between, consistent with their respective electronic properties.

A plot of the nitrile stretching frequency against the Hammett constant (σp) shows a positive correlation, as expected.

graph { layout=neato; node [shape=point, color="#4285F4"]; edge [style=invis];

}

Figure 2: Correlation of C≡N stretching frequency with the Hammett constant (σp).
Analysis of ¹⁹F NMR Chemical Shifts

The chemical shift of the ¹⁹F nucleus is highly sensitive to the local electronic environment.[3] Increased electron density around the fluorine atom leads to greater shielding, causing the signal to shift to a more negative (upfield) ppm value. Conversely, decreased electron density (deshielding) results in a shift to a more positive (downfield) ppm value.

In our 4-substituted-2-fluorobenzonitrile series:

  • Electron-donating groups (-OCH₃, -CH₃) increase the electron density of the ring, leading to greater shielding of the fluorine atom and more negative chemical shifts.

  • The electron-withdrawing -NO₂ group decreases the overall electron density of the ring, deshielding the fluorine nucleus and causing a downfield shift to a less negative value.

Plotting the ¹⁹F chemical shift (δ) against the Hammett constant (σp) reveals a clear linear relationship. This demonstrates that ¹⁹F NMR is an excellent probe for quantifying the electronic effects of substituents in this system.

graph { layout=neato; node [shape=point, color="#4285F4"]; edge [style=invis];

}

Figure 3: Correlation of ¹⁹F NMR chemical shift with the Hammett constant (σp).

Conclusion and Outlook

This guide has demonstrated the systematic and predictable nature of substituent electronic effects in the fluorobenzonitrile system. Through a combination of synthesis and spectroscopic analysis, we have shown that:

  • The C≡N stretching frequency in IR spectroscopy provides a reliable measure of the electronic influence of a substituent, with electron-donating groups causing a red shift and electron-withdrawing groups causing a blue shift.

  • The ¹⁹F NMR chemical shift is an exquisitely sensitive probe of the electronic environment of the aromatic ring, showing a strong linear correlation with the Hammett substituent constants.

  • The Hammett equation serves as a valuable framework for rationalizing and quantifying these observed spectroscopic trends.

For researchers in drug discovery and materials science, these principles and experimental techniques are indispensable. By understanding and applying these concepts, scientists can rationally design molecules with tailored electronic properties, accelerating the development of new and improved chemical entities. The methodologies presented here provide a robust workflow for the synthesis and characterization of novel fluorinated aromatic compounds.

References

  • Ager, I. R., Phillips, L., Tewson, T. J., & Wray, V. (1972). 19F nuclear magnetic resonance studies of aromatic compounds. Part II. The 19F chemical shifts in meta-and para-substituted fluorobenzenes, and 4-substituted 3′- and 4′-fluoro-trans-stilbenes. J. Chem. Soc., Perkin Trans. 2, 1979-1987. [Link]

  • Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]

  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 22(4), 553. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Choi, S., Park, J., Kwon, Y., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry–An Asian Journal, 16(18), 2666-2673. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Lin, C. H., & Lin, W. C. (2010). 19F NMR chemical shift prediction with fluorine fingerprint descriptor. Journal of Fluorine Chemistry, 131(5), 570-577. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Wikipedia contributors. (2023). Hammett equation. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

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A Comparative Guide to Alternative Reagents for the Ethoxylation of 2-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of reagents is paramount to achieving optimal yields, purity, and process safety. The synthesis of 2-ethoxybenzonitrile, a key intermediate in various pharmaceutical and agrochemical compounds, from 2-fluorobenzonitrile is a critical transformation that warrants a careful evaluation of available methodologies. This guide provides an in-depth technical comparison of alternative reagents for this ethoxylation, moving beyond a simple recitation of protocols to explain the underlying chemical principles and practical considerations that inform experimental design.

The ethoxylation of 2-fluorobenzonitrile is a classic example of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitrile group activates the aromatic ring, making it susceptible to attack by nucleophiles like the ethoxide ion. The fluorine atom, due to its high electronegativity, is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[1][2]

The Traditional Approach: Williamson Ether Synthesis with Sodium Ethoxide

The Williamson ether synthesis is a long-established and widely used method for preparing ethers.[3][4][5] In the context of 2-fluorobenzonitrile, this involves the reaction with sodium ethoxide, a strong nucleophile and base.

Reaction Mechanism & Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the aromatic carbon bearing the fluorine atom.[3] The ethoxide ion attacks the electron-deficient carbon, forming a transient, negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nitrile group.[6][7] Aromaticity is subsequently restored by the expulsion of the fluoride ion.

While effective, the use of sodium ethoxide presents several challenges. It is a highly reactive and moisture-sensitive reagent, requiring strictly anhydrous conditions to prevent its decomposition and the formation of byproducts.[8][9][10] Its strong basicity can also lead to side reactions if other base-sensitive functional groups are present in the substrate. From a safety perspective, sodium ethoxide is corrosive and can cause severe burns upon contact.[8][9][10][11]

Alternative Reagents: A Comparative Analysis

To address the limitations of sodium ethoxide, several alternative reagents and methodologies have been developed. This section provides a comparative overview of these alternatives, focusing on their performance, safety, and operational advantages.

Reagent/MethodologyTypical BaseTypical SolventTemperatureReaction TimeYieldKey AdvantagesKey Disadvantages
Sodium Ethoxide Sodium EthoxideEthanol, DMF, DMSO25-100 °C1-12 hGood to ExcellentHigh reactivity, well-establishedMoisture sensitive, corrosive, strong base
Potassium Carbonate Potassium CarbonateDMF, Acetonitrile70-120 °C2-24 hGoodMilder base, less hazardous, easier to handleSlower reaction rates, may require higher temperatures
Phase-Transfer Catalysis K₂CO₃, NaOHToluene, Dichloromethane25-80 °C2-8 hGood to ExcellentMilder conditions, use of inexpensive bases, biphasic systemRequires a catalyst, potential for catalyst poisoning
Copper-Catalyzed Ullmann Condensation Cs₂CO₃, K₂CO₃DMF, Dioxane100-150 °C12-24 hModerate to GoodGood for less activated aryl halidesHigh temperatures, potential for metal contamination, often requires ligands
Microwave-Assisted Synthesis K₂CO₃DMF, Ethanol100-150 °C5-30 minGood to ExcellentDrastically reduced reaction times, improved yieldsRequires specialized equipment, scalability can be a challenge
Potassium Carbonate: A Milder and Safer Alternative

Potassium carbonate (K₂CO₃) offers a significantly safer and more user-friendly alternative to sodium ethoxide.[12][13] It is a milder, non-corrosive base that is easier to handle and less sensitive to moisture.[14][15][16][17][18]

In this protocol, potassium carbonate facilitates the deprotonation of ethanol in situ to generate the ethoxide nucleophile, albeit at a lower concentration than when using pre-formed sodium ethoxide. This generally results in slower reaction rates and may necessitate higher reaction temperatures to achieve comparable yields.[12] However, the improved safety profile and ease of handling often outweigh these considerations, particularly in large-scale applications.[13]

Phase-Transfer Catalysis: Bridging the Phase Gap for Enhanced Reactivity

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases.[19][20][21][22] In the ethoxylation of 2-fluorobenzonitrile, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the ethoxide ion (generated from an inorganic base like K₂CO₃ or NaOH in an aqueous phase) into the organic phase containing the aryl halide.[20][22]

This methodology offers several advantages, including the use of inexpensive and less hazardous bases, milder reaction conditions, and often, faster reaction rates compared to using potassium carbonate alone.[21][22] The biphasic nature of the reaction can also simplify product work-up.

Copper-Catalyzed Ullmann Condensation: A Classic Cross-Coupling Approach

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that can be employed for the formation of aryl ethers.[23][24] While traditionally requiring harsh conditions, modern advancements have led to the development of more efficient catalyst systems that operate at lower temperatures.[23] This method is particularly useful for less activated aryl halides, though 2-fluorobenzonitrile is sufficiently activated for other methods. The reaction typically involves a copper(I) catalyst and a base such as cesium carbonate or potassium carbonate.

A potential drawback of this method is the need for a metal catalyst, which can lead to product contamination if not effectively removed. The reaction may also require specific ligands to achieve high efficiency.

Microwave-Assisted Synthesis: Accelerating the Reaction Rate

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for dramatically reducing reaction times and often improving yields.[25][26][27][28][29] The application of microwave irradiation to the ethoxylation of 2-fluorobenzonitrile, particularly when using a milder base like potassium carbonate, can overcome the slower reaction rates associated with conventional heating.[25][30] The rapid and efficient heating provided by microwaves can lead to the desired product in minutes rather than hours.

The primary limitation of this technique is the requirement for specialized microwave reactors, and scalability can be a concern for industrial-scale production.

Experimental Protocols

The following are representative experimental protocols. Researchers should note that optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary to achieve the best results for their specific setup.

Protocol 1: Ethoxylation using Potassium Carbonate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Add absolute ethanol (3.0 eq.) to the mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 2-ethoxybenzonitrile.

Protocol 2: Ethoxylation using Phase-Transfer Catalysis
  • To a round-bottom flask, add 2-fluorobenzonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).

  • Add toluene and ethanol (5.0 eq.).

  • Stir the mixture vigorously at 60-70 °C for 2-6 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2-ethoxybenzonitrile.

Visualization of Methodologies

Reaction Workflow Diagram

Ethoxylation_Workflow cluster_start Starting Material cluster_reagents Reagent Selection cluster_process Process Conditions cluster_end Product 2-Fluorobenzonitrile 2-Fluorobenzonitrile Sodium Ethoxide Sodium Ethoxide 2-Fluorobenzonitrile->Sodium Ethoxide Reacts with Potassium Carbonate Potassium Carbonate 2-Fluorobenzonitrile->Potassium Carbonate Reacts with PTC / K2CO3 PTC / K2CO3 2-Fluorobenzonitrile->PTC / K2CO3 Reacts with Cu Catalyst / Base Cu Catalyst / Base 2-Fluorobenzonitrile->Cu Catalyst / Base Reacts with Conventional Heating Conventional Heating Microwave Irradiation Microwave Irradiation Potassium Carbonate->Microwave Irradiation Accelerated by 2-Ethoxybenzonitrile 2-Ethoxybenzonitrile Conventional Heating->2-Ethoxybenzonitrile Yields Microwave Irradiation->2-Ethoxybenzonitrile Yields

Caption: Workflow for the ethoxylation of 2-fluorobenzonitrile.

Decision Matrix for Reagent Selection

Decision_Matrix Start Start High Reactivity Needed? High Reactivity Needed? Start->High Reactivity Needed? Stringent Safety a Priority? Stringent Safety a Priority? High Reactivity Needed?->Stringent Safety a Priority? No Use Sodium Ethoxide Use Sodium Ethoxide High Reactivity Needed?->Use Sodium Ethoxide Yes Mild Conditions Essential? Mild Conditions Essential? Stringent Safety a Priority?->Mild Conditions Essential? No Use Potassium Carbonate Use Potassium Carbonate Stringent Safety a Priority?->Use Potassium Carbonate Yes Rapid Synthesis Required? Rapid Synthesis Required? Rapid Synthesis Required?->Use Potassium Carbonate No Use Microwave with K2CO3 Use Microwave with K2CO3 Rapid Synthesis Required?->Use Microwave with K2CO3 Yes Mild Conditions Essential?->Rapid Synthesis Required? No Use PTC / K2CO3 Use PTC / K2CO3 Mild Conditions Essential?->Use PTC / K2CO3 Yes

Caption: Decision matrix for selecting an ethoxylation reagent.

Conclusion

The choice of reagent for the ethoxylation of 2-fluorobenzonitrile is a critical decision that balances reactivity, safety, and operational efficiency. While sodium ethoxide remains a viable option for its high reactivity, its hazardous nature necessitates stringent handling precautions. For many applications, particularly those at a larger scale, potassium carbonate presents a safer and more manageable alternative, albeit with potentially slower reaction kinetics. Phase-transfer catalysis offers a compelling compromise, enabling the use of mild bases while achieving high reaction rates. For rapid synthesis, microwave-assisted methods provide a significant acceleration. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge for researchers to make an informed decision and to develop a robust and efficient process for the synthesis of 2-ethoxybenzonitrile.

References

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A Technical Guide to the Performance of 3-Ethoxy-2-fluorobenzonitrile in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 3-Ethoxy-2-fluorobenzonitrile, a versatile building block in modern organic synthesis. We will explore its anticipated performance in crucial chemical transformations, drawing upon established mechanistic principles and comparative data from structurally related analogs. While direct, side-by-side experimental comparisons for this compound are not extensively available in the current literature, this guide will equip you with the foundational knowledge to effectively design and implement synthetic strategies utilizing this valuable reagent.

Introduction to this compound: A Profile

This compound is a substituted aromatic compound featuring a nitrile group, a fluorine atom, and an ethoxy group. This unique combination of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Key Structural Features and Their Implications:

  • Nitrile Group (-CN): A strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. It also serves as a versatile synthetic handle for transformations into amines, aldehydes, carboxylic acids, and various heterocyclic systems.

  • Fluorine Atom (-F): The most electronegative element, fluorine's presence significantly influences the molecule's reactivity. It is a powerful electron-withdrawing group, further enhancing the electrophilicity of the aromatic ring. In the context of nucleophilic aromatic substitution (SNA), the carbon-fluorine bond is a key reactive site.

  • Ethoxy Group (-OC2H5): An electron-donating group that can modulate the electronic properties of the aromatic ring. Its steric bulk can also influence the regioselectivity of certain reactions.

Nucleophilic Aromatic Substitution (SNAr): A Key Transformation

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The presence of the strongly electron-withdrawing nitrile and fluorine groups makes this compound an excellent substrate for SNAr reactions.

Mechanistic Considerations

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The rate-determining step is usually the initial attack of the nucleophile on the carbon bearing the leaving group.[2]

SNAr_Mechanism

Performance Comparison with Alternatives

While specific quantitative data for this compound is scarce, we can infer its reactivity relative to common alternatives based on established principles of SNAr.

AlternativeKey DifferenceExpected Relative Reactivity vs. This compoundRationale
3-Chloro-2-fluorobenzonitrile Chlorine vs. Ethoxy groupLikely more reactiveChlorine is an electron-withdrawing group, which would further activate the ring towards nucleophilic attack compared to the electron-donating ethoxy group.
3-Methoxy-2-fluorobenzonitrile Methoxy vs. Ethoxy groupVery similar reactivityThe electronic effects of methoxy and ethoxy groups are very similar. Minor differences in steric hindrance might lead to slight variations in reaction rates.
2,3-Difluorobenzonitrile Fluorine vs. Ethoxy groupLikely more reactiveA second fluorine atom would provide stronger electron withdrawal than the ethoxy group, leading to a more electrophilic aromatic ring.

Note: This comparison is based on theoretical electronic effects. Steric factors and specific reaction conditions can significantly influence actual reaction outcomes.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU; 2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the base and other water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired substituted product.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, the fluorine atom can potentially serve as a leaving group, although this is generally less favorable than using a bromo or iodo substituent. More commonly, a halogen would be introduced at another position on the ring to serve as the coupling site.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst.[3]

Suzuki_Miyaura_Cycle

Performance Considerations and Comparison

For a successful Suzuki-Miyaura coupling, a more reactive leaving group than fluorine is typically required. Therefore, a bromo or iodo derivative of this compound would be the preferred substrate.

SubstrateLeaving GroupExpected Reactivity in Suzuki-Miyaura Coupling
3-Ethoxy-2-fluoro-X-bromobenzonitrile BromineGood
3-Ethoxy-2-fluoro-X-iodobenzonitrile IodineExcellent
This compound FluorinePoor
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with a boronic acid.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv)

  • Solvent system (e.g., toluene/water, dioxane/water, or THF/water)

Procedure:

  • In a reaction vessel, combine the halogenated this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

The nitrile group of this compound can participate in cycloaddition reactions, providing a direct route to various five-membered heterocycles. A common example is the [3+2] cycloaddition with azides to form tetrazoles.[4]

[3+2] Cycloaddition with Azides

This reaction is a powerful method for the synthesis of 5-substituted tetrazoles, which are important pharmacophores in medicinal chemistry.

Cycloaddition_Reaction

Performance and Comparison

The reactivity of the nitrile group in cycloaddition reactions is influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atom in this compound is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the cycloaddition.

AlternativeKey DifferenceExpected Relative Reactivity in [3+2] CycloadditionRationale
3-Ethoxybenzonitrile Absence of fluorineLikely less reactiveThe fluorine atom's electron-withdrawing effect increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide.
3-Chloro-2-fluorobenzonitrile Chlorine vs. Ethoxy groupSimilar reactivityBoth chlorine and the ethoxy group have opposing electronic effects (inductive withdrawal vs. resonance donation) that may result in comparable overall reactivity of the nitrile group in this transformation.
Experimental Protocol: General Procedure for Tetrazole Synthesis

This protocol describes a general method for the synthesis of a tetrazole from this compound and sodium azide.

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (1.5-2.0 equiv)

  • Lewis acid catalyst (e.g., ZnCl₂, NH₄Cl; optional, but often beneficial)

  • Solvent (e.g., DMF, toluene, or water)

Procedure:

  • In a reaction vessel, combine this compound, sodium azide, and the Lewis acid catalyst (if used).

  • Add the solvent.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the tetrazole and quench any unreacted sodium azide. Caution: Azides are potentially explosive and should be handled with care. Acidification can produce hydrazoic acid, which is toxic and explosive.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired tetrazole.

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic synthesis. Its unique electronic properties, stemming from the interplay of the nitrile, fluorine, and ethoxy groups, make it a valuable substrate for a range of chemical transformations. While this guide has provided a framework for understanding its expected performance based on established chemical principles, there is a clear need for further experimental studies to generate direct comparative data. Such research will be invaluable for unlocking the full potential of this reagent in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

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A Comparative Guide to the X-ray Crystallography of 3-Ethoxy-2-fluorobenzonitrile and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the crystallographic analysis of 3-ethoxy-2-fluorobenzonitrile and its foundational analog, 2-fluorobenzonitrile. While a solved crystal structure for this compound is not publicly available in repositories such as the Cambridge Structural Database (CSD), this guide will leverage the known structure of 2-fluorobenzonitrile to predict and compare the potential structural features and experimental considerations.[1][2][3] We will explore the methodologies for obtaining single-crystal X-ray diffraction (SCXRD) data and discuss how the introduction of an ethoxy group is anticipated to influence molecular conformation and crystal packing.

This document is intended for researchers, scientists, and drug development professionals who utilize small molecule crystallography to elucidate three-dimensional atomic arrangements, a critical step in understanding structure-activity relationships (SAR) and in guiding rational drug design.[4]

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated benzonitriles are a class of compounds of significant interest in medicinal chemistry and materials science.[5][6] The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[7] The nitrile group is a versatile synthetic handle and a key pharmacophore in many bioactive molecules.[8][9] this compound, as a specific derivative, serves as a valuable building block for more complex molecules.[10]

Determining the precise three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is the definitive method for confirming molecular geometry, identifying intermolecular interactions, and understanding how molecules arrange themselves in the solid state.[11][12][13] This information is paramount for predicting material properties and designing targeted molecular interactions.

The Crystallographic Workflow: From Powder to Structure

The journey from a powdered sample to a refined 3D molecular structure is a multi-step process. Each step presents unique challenges and requires careful methodological choices to yield high-quality crystals suitable for diffraction experiments.[13][14]

The logical flow of this process is outlined below.

workflow cluster_prep Crystal Growth cluster_exp Data Collection cluster_analysis Structure Solution & Refinement A Compound Purification B Solvent Screening A->B C Crystallization Method Selection B->C D Crystal Harvesting & Mounting C->D Yields Single Crystal E Mount Crystal on Diffractometer D->E F X-ray Diffraction Experiment E->F G Data Processing & Scaling F->G H Structure Solution (e.g., Direct Methods) G->H Reflection Data (hkl) I Model Building H->I J Structure Refinement I->J K Validation & Deposition (CIF) J->K L L K->L Final 3D Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: this compound vs. 2-Fluorobenzonitrile

To understand the likely structural features of this compound, we will compare it with its parent scaffold, 2-fluorobenzonitrile, for which crystallographic data is available.[15]

Feature2-Fluorobenzonitrile (Known Structure)This compound (Predicted)Rationale for Prediction
Molecular Formula C₇H₄FNC₉H₈FNOAddition of -OCH₂CH₃ group.
Molecular Weight 121.11 g/mol 165.16 g/mol Increased mass from the ethoxy substituent.
Key Functional Groups Fluorine, Nitrile, Benzene RingFluorine, Nitrile, Benzene Ring, EtherThe ethoxy group introduces an ether linkage.
Hydrogen Bond Acceptors Nitrile Nitrogen, Fluorine (weak)Nitrile Nitrogen, Fluorine (weak), Ether Oxygen The oxygen atom provides a strong hydrogen bond acceptor site, which could significantly alter crystal packing if donor groups are present in the lattice (e.g., from co-crystallized solvent).
Hydrogen Bond Donors NoneNone (on the molecule itself)The molecule lacks acidic protons.
Conformational Flexibility Largely rigid planar structure.Flexible ethoxy group. The C-C and C-O bonds of the ethoxy group can rotate. This may lead to multiple stable conformers or crystallographic disorder. Spectroscopic studies on the related 2-ethoxybenzonitrile have identified multiple conformers.[16]
Expected Crystal Packing Likely dominated by π-π stacking and dipole-dipole interactions involving the nitrile group.Packing will be influenced by the bulkier ethoxy group, potentially disrupting simple stacking motifs. Van der Waals interactions involving the ethyl chain will be significant. The potential for C-H···O or C-H···N interactions increases.The steric bulk and additional interaction sites of the ethoxy group will dictate a more complex packing arrangement compared to the relatively simple, planar 2-fluorobenzonitrile.

The crystal structure of a complex tin derivative containing a 3-ethoxy-2-hydroxybenzylidene moiety shows that the ethoxy group can exhibit disorder, where the ethyl group occupies multiple positions within the crystal lattice.[17] This provides experimental evidence that the ethoxy group in this compound could also be disordered, a common challenge in crystallographic refinement.

Experimental Methodologies: A Practical Guide

Achieving a high-quality crystal structure is heavily dependent on the experimental protocols employed.[12][14] The following sections detail validated, step-by-step methodologies applicable to small organic molecules like this compound.

Protocol 1: Single Crystal Growth

The primary bottleneck in SCXRD is often the growth of a suitable, high-quality single crystal.[11][14] For a small organic molecule that is solid at room temperature, solution-based methods are most effective.

Objective: To grow diffraction-quality single crystals of this compound.

Materials:

  • Purified this compound (>98% purity)

  • A selection of analytical grade solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Heptane, Methanol, Toluene)[18]

  • Small glass vials (1-2 drams) with screw caps or parafilm

  • Microscope for crystal inspection

Procedure: Slow Evaporation Method [18]

  • Solubility Test: Begin by performing a qualitative solubility test. In separate small test tubes, add ~5 mg of the compound and test its solubility in 0.5 mL increments of different solvents. The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure all solid material is dissolved. If necessary, gently warm the solution and then allow it to cool to room temperature.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial. To control the rate of evaporation, either puncture the cap with a needle or cover the opening with parafilm and poke a few small holes in it. A slower evaporation rate generally leads to fewer, higher-quality crystals.[18]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Check the vial daily under a microscope. Crystals may form over a period of several days to weeks.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle, ensuring not to damage them.

Alternative Method: Vapor Diffusion [19] If slow evaporation fails, vapor diffusion is a powerful alternative.

  • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an "antisolvent" in which the compound is insoluble, but which is miscible with the good solvent).[19]

  • Over time, the vapor from the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

Protocol 2: X-ray Data Collection and Structure Refinement

This protocol outlines the general steps once a suitable crystal has been mounted on a modern diffractometer.

Objective: To collect high-resolution diffraction data and solve the crystal structure.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and a microfocus X-ray source)

  • Low-temperature device (e.g., nitrogen or helium cryostream)

  • Computer with data collection and structure solution software (e.g., SHELX, Olex2)

Procedure:

  • Crystal Mounting: Securely mount the harvested crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and reduces radiation damage, leading to better data quality.

  • Unit Cell Determination: Collect a few initial diffraction images (frames). The software will use the positions of the reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[13]

  • Data Collection Strategy: Based on the crystal system's symmetry, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[20]

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection spot and applies corrections for experimental factors (e.g., Lorentz factor, polarization). The output is a reflection file (e.g., HKLF 4 format).

  • Structure Solution: Using the processed reflection data, the structure is solved. For small molecules, direct methods or charge flipping algorithms are typically successful in finding the initial positions of most non-hydrogen atoms, revealing an initial electron density map.[13]

  • Structure Refinement: The initial atomic model is refined against the experimental data. This is an iterative process where atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors (minimizing R-factors). Hydrogen atoms are typically placed in calculated positions.

  • Validation and Finalization: The final structure is validated using tools like PLATON/checkCIF to ensure the model is chemically sensible and accurately represents the data. The final structure is saved in the Crystallographic Information File (CIF) format for publication and deposition.

Conclusion

While the crystal structure of this compound remains to be determined, a comprehensive comparison with the known structure of 2-fluorobenzonitrile allows for robust predictions of its crystallographic features. The addition of the ethoxy group is expected to introduce significant conformational flexibility and provide an additional hydrogen bond acceptor, leading to more complex crystal packing arrangements than its parent analog. The potential for crystallographic disorder in the ethoxy group presents a key experimental challenge that must be addressed during structure refinement. The detailed protocols provided in this guide offer a validated pathway for researchers to pursue the crystallization and structural determination of this and other similar small organic molecules, ultimately enabling a deeper understanding of their structure-property relationships.

References

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023).
  • Chemical crystallization. SPT Labtech.
  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. (2015).
  • Crystallization of small molecules. Course Material.
  • Probert, M. R. Advanced crystallisation methods for small organic molecules. ePrints Soton, University of Southampton. (2023).
  • 2-Fluorobenzonitrile. PubChem, NIH.
  • Molbank. DORAS | DCU Research Repository. (2024).
  • 3-(Ethoxymethyl)-2-fluorobenzonitrile. PubChem, NIH.
  • The Cambridge Structural Database. FAIRsharing.
  • X Ray crystallography. PubMed Central, NIH.
  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
  • Crystal structure of {N-(3-ethoxy-2-oxidobenzylidene)-4-fluorobenzohydrazonato-κ3O,N,O′}dimethyltin(IV), C18H19FN2O3Sn. ResearchGate. (2025).
  • Access Structures. CCDC.
  • CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online.
  • This compound. Crysdot LLC.
  • The Largest Curated Crystal Structure Database. CCDC.
  • This compound. ChemicalBook. (2022).
  • The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. ScienceDirect.
  • Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. PubMed Central, NIH. (2023).
  • Chemical structure of benzonitrile derivatives investigated. ResearchGate.
  • 2-Fluorobenzonitrile 98. Sigma-Aldrich.
  • Redetermination of the crystal structure of N′-(3-ethoxy-2-hydroxybenzylidene)-4-fluorobenzohydrazide monohydrate, C16H17FN2O4. ResearchGate. (2019).
  • X-ray Crystallography. Chemistry LibreTexts. (2023).
  • 2-Fluorobenzonitrile. Tokyo Chemical Industry (India) Pvt. Ltd..
  • In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Journal of the American Chemical Society. (2026).
  • Structural Chemistry Data, Software, and Insights. CCDC.
  • Fluorobenzonitrile Series. Sparrow Chemical.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI. (2020).
  • Applications of Benzonitrile Derivatives in Drug Development. Benchchem.

Sources

A Comparative Guide to the Purity Assessment of 3-Ethoxy-2-fluorobenzonitrile using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 3-Ethoxy-2-fluorobenzonitrile, a key building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to identify and quantify any process-related impurities or degradation products. This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound.

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte and the specific information required.[1][2] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, while GC-MS excels in the analysis of volatile and semi-volatile substances, offering exceptional sensitivity and structural elucidation capabilities.[3][4][5] This guide will delve into the methodological nuances of each technique, presenting supporting data to empower researchers and drug development professionals in making informed decisions for their analytical workflows.

The Analyte: this compound

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Quantification

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and applicability to a broad spectrum of compounds.[9][10] For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity for effective separation from potential impurities.

Causality Behind Experimental Choices

The development of a robust HPLC method hinges on the systematic selection of several key parameters. The goal is to achieve adequate separation (specificity) of the main component from all potential impurities.[11][12]

  • Column Selection: A C18 column is the workhorse of RP-HPLC and serves as an excellent starting point. The non-polar stationary phase will interact with the benzonitrile ring and the ethoxy group, providing retention.

  • Mobile Phase Composition: A mixture of a weak acid in water and an organic modifier like acetonitrile or methanol is typical. The acid (e.g., formic acid or phosphoric acid) helps to ensure consistent peak shapes by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[13] Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detector: A photodiode array (PDA) or a UV-Vis detector is ideal. The aromatic nature of this compound provides strong UV absorbance, allowing for sensitive detection. A PDA detector offers the added advantage of acquiring full UV spectra for each peak, aiding in peak purity assessment and impurity identification.

Experimental Workflow for HPLC Analysis

Sources

A Comparative Guide to the Theoretical and Experimental Properties of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is an indispensable tool. It allows researchers to estimate the physicochemical and spectroscopic properties of novel molecules before undertaking the resource-intensive process of synthesis and characterization. However, the ultimate arbiter of a molecule's behavior is empirical data. This guide provides an in-depth comparison of the theoretical, computationally-derived properties of 3-Ethoxy-2-fluorobenzonitrile (CAS No. 1033202-20-8) against its expected experimental characteristics, offering a framework for validation and analysis.

This compound is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile synthetic intermediate. The presence of a nitrile group, a fluorine atom, and an ethoxy group on the benzene ring creates a unique electronic and steric environment, making a thorough understanding of its properties crucial for its application in complex synthetic pathways. This document serves as a practical guide for researchers, synthesizing predictive data with established experimental protocols to build a comprehensive profile of this compound.

I. Theoretical Profile: In Silico Predictions

Computational models, primarily employing Density Functional Theory (DFT) and quantitative structure-property relationship (QSPR) algorithms, provide a robust set of predicted properties for this compound. These values are foundational for anticipating the molecule's behavior in various environments.

A. Predicted Physicochemical Properties

Calculated properties from established databases offer a baseline for understanding the molecule's physical nature. These predictions are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions or chromatography.

PropertyPredicted ValueSource
Molecular Formula C₉H₈FNO[1]
Molecular Weight 165.16 g/mol [1][2]
Exact Mass 165.058992 Da[2]
XLogP3 2.1[2]
Topological Polar Surface Area (TPSA) 33 Ų[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Complexity 186[2]
  • XLogP3: This value predicts the octanol-water partition coefficient, suggesting moderate lipophilicity. This is a key parameter in drug development for estimating membrane permeability.

  • TPSA: The topological polar surface area is a predictor of a molecule's ability to traverse cell membranes. A value of 33 Ų is well within the range considered favorable for oral bioavailability.

B. Predicted Spectroscopic Features

  • Infrared (IR) Spectroscopy: The most prominent predicted feature is a strong, sharp absorption band for the nitrile (C≡N) stretch. Computational studies on benzonitrile place this vibration around 2230-2300 cm⁻¹.[3] Other expected absorptions include C-F stretching, C-O stretching for the ether linkage, and various bands corresponding to the substituted aromatic ring.

  • NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in spectral assignment. The fluorine and ethoxy substituents are predicted to exert significant electronic effects, influencing the chemical shifts of the aromatic protons and carbons.

II. Experimental Characterization: The Empirical Benchmark

Experimental data provides the definitive characterization of a compound. While a complete set of published experimental results for this compound is not available, this section outlines the standard protocols for obtaining this data and provides expected results based on the analysis of structurally similar compounds, such as 2-fluorobenzonitrile and 3-fluorobenzonitrile.[5]

Workflow for Physicochemical and Spectroscopic Characterization

The following diagram illustrates a standard workflow for the complete characterization of a newly synthesized or procured chemical entity like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Physical Property Determination synthesis Synthesis / Procurement purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification purity_check Purity Assessment (e.g., HPLC, TLC) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purity_check->nmr ir Infrared (IR) Spectroscopy purity_check->ir ms Mass Spectrometry (MS) purity_check->ms mp Melting Point / Boiling Point purity_check->mp solubility Solubility Testing purity_check->solubility data_analysis Data Integration & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis mp->data_analysis solubility->data_analysis

Caption: A standard workflow for the comprehensive characterization of a chemical compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The expected signals would include a triplet and a quartet for the ethoxy group, and three distinct signals in the aromatic region for the benzene ring protons. The coupling between the protons and the adjacent fluorine atom (²JHF, ³JHF) will be observable.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect to see 9 distinct carbon signals. The carbon atoms bonded to or near the fluorine will exhibit C-F coupling (¹JCF, ²JCF), which is a key diagnostic feature.

Expected ¹H NMR Features:

  • Ethoxy Group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.2 ppm (2H, -OCH₂-).

  • Aromatic Protons: Three signals between δ 7.0-7.8 ppm, showing complex splitting patterns due to both H-H and H-F coupling.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired from a neat liquid sample between two salt plates (NaCl or KBr) or from a KBr pellet if the compound is a solid.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • C≡N Stretch: A strong, sharp peak around 2225-2235 cm⁻¹. This is a highly reliable and easily identifiable band.[6]

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from the ethoxy group).

  • C-O Stretch (Ether): A strong band in the 1200-1250 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition: Infuse the solution into an ESI-MS instrument. Acquire data in positive ion mode.

  • Analysis: Look for the molecular ion peak. Given the molecular weight of 165.16, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 166.07. The high-resolution mass should correspond to the calculated exact mass (165.058992 Da).

Structural Features and Expected Spectroscopic Signatures

The interplay of the functional groups in this compound dictates its spectral output.

Caption: Key structural features of this compound and their corresponding expected spectroscopic signals.

III. Synthesis and Comparison: Bridging Theory and Practice

The ultimate goal is to compare the predicted data with empirical results.

Comparison Table: Theoretical vs. Expected Experimental Data

PropertyTheoretical (Predicted)Expected Experimental Value / Technique
Molecular Weight 165.16 g/mol 165.16 g/mol (Confirmed by Mass Spectrometry)
Mass (m/z) [M+H]⁺ 166.06627 Da (Calculated)~166.07 (Determined by HRMS)
IR: C≡N Stretch ~2230-2300 cm⁻¹~2225-2235 cm⁻¹ (Determined by FT-IR)
¹³C NMR CalculableObservable spectrum with C-F coupling patterns
¹H NMR CalculableObservable spectrum with H-F coupling patterns
Lipophilicity (LogP) 2.1 (XLogP3)To be determined (e.g., by HPLC method)

Discussion:

  • High Confidence Matches: Properties like molecular weight and exact mass are expected to show perfect agreement between theoretical calculations and high-resolution mass spectrometry results.

  • Spectroscopic Correlation: The correlation between predicted and experimental IR and NMR spectra is generally strong. While exact peak positions in IR and chemical shifts in NMR can be influenced by solvent and concentration, the overall pattern and characteristic features (like the C≡N stretch and C-F/H-F couplings) are highly predictable and serve as powerful validation tools.[3][5] Any significant deviation would warrant a re-evaluation of the compound's structure or purity.

  • Physicochemical Properties: Properties like LogP are predictions based on molecular fragments. While XLogP3 provides a good estimate, the experimental value can differ and should be determined if it is a critical parameter for an application, such as in pharmacokinetic studies.

This guide demonstrates a symbiotic relationship between theoretical prediction and experimental validation. The computational data for this compound provides a robust hypothesis of its properties, which is then tested and confirmed through rigorous experimental characterization using standard, reliable protocols. This integrated approach is fundamental to ensuring accuracy, efficiency, and confidence in chemical research.

References

  • ACS Omega. (n.d.). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. Retrieved from [Link]

  • National Institutes of Health. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution. Retrieved from [Link]

  • ChemRxiv. (n.d.). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking - Assessment and Deconvolution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Retrieved from [Link]

  • Der Pharma Chemica. (2009). Comparative studies of the vibrational spectra of 4- methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethoxymethyl)-2-fluorobenzonitrile. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • AOBChem USA. (n.d.). 3-Ethoxy-2-fluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethoxy-5-fluorobenzonitrile (C9H8FNO). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-Chlorobenzonitrile(766-84-7). Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethoxy-2,3,4-trifluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • YouTube. (2020). IR Spectroscopy - Practice Problems. Retrieved from [Link]

  • (n.d.). IR Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethoxy-2-fluorobenzonitrile (C9H8FNO). Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

3-Ethoxy-2-fluorobenzonitrile is a substituted benzonitrile. The nitrile group (-C≡N) can be toxic, and the presence of a fluorine atom on the aromatic ring can alter the compound's reactivity and metabolic pathways. Benzonitriles, as a class, can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They may cause irritation to the skin, eyes, and respiratory tract.[1] Fluorinated organic compounds require careful handling due to their potential for increased biological activity and persistence.[3][4]

Based on analogous compounds, we can infer the following potential hazards for this compound:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][5][6]
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and personal protective equipment.

Core Disposal Protocol: A Step-by-Step Approach

This protocol is designed to guide the user through the safe disposal of this compound, from the laboratory bench to the final waste container.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]

  • Hand Protection: Wear compatible, chemical-resistant gloves. Given the nature of the compound, double-gloving is a recommended best practice.[3] Always inspect gloves for integrity before use and dispose of them properly after handling.

  • Body Protection: A flame-retardant lab coat is essential. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of this compound should be done in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[5]

2. Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.[3]

    • Prevent the spill from entering drains or waterways.[5]

3. Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Waste Container: Use a designated, properly labeled hazardous waste container that is compatible with organic nitriles. The container should be kept tightly closed when not in use and stored in a well-ventilated area, away from incompatible materials.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste stream.

  • Incompatible Wastes: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases.[2]

4. Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Thoroughly rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.[8]

  • Collect the rinsate in the designated hazardous waste container for this compound.[8]

  • After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Waste Generation cluster_disposal Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood procedure Experimental Procedure fume_hood->procedure waste_gen Generate Waste: - Unused Reagent - Contaminated Materials - Rinsate procedure->waste_gen waste_container Collect in Labeled, Compatible Hazardous Waste Container waste_gen->waste_container Normal Operation spill Spill Occurs waste_gen->spill final_disposal Arrange for Pickup by Certified Hazardous Waste Contractor waste_container->final_disposal spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->waste_container

Caption: Disposal workflow for this compound.

Regulatory Context

The disposal of this compound falls under the regulations for hazardous waste management. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste in accordance with federal, state, and local regulations.[9]

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and responsible research environment. By adhering to these guidelines, which are rooted in the principles of chemical safety for nitriles and fluorinated compounds, we can mitigate risks to ourselves, our colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[8][11]

References

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Purdue University. Fluorine Safety. Retrieved from [Link]

  • PubChem. 3-Ethoxybenzonitrile. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 3-Ethoxy-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Ethoxy-2-fluorobenzonitrile (CAS No. 1033202-20-8).[1][2][3] As a substituted aromatic nitrile, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The following procedures are based on established best practices for handling analogous chemical structures, including fluorinated benzonitriles and other aromatic nitriles.

Hazard Assessment and Risk Mitigation

While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally similar compounds, such as 2-fluorobenzonitrile and 3-fluorobenzonitrile, indicate several potential hazards.[4][5][6] These include acute toxicity if swallowed, skin irritation, serious eye damage, and respiratory irritation.[7][8] Therefore, a thorough risk assessment is mandatory before commencing any work with this compound.

Key Identified Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][8]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

  • Combustibility: It is a combustible liquid.[7]

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the reactivity of the nitrile group and the potential for the fluorinated aromatic ring to interfere with biological processes.

Personal Protective Equipment (PPE): A Multi-layered Defense

A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE should be based on the specific laboratory procedures being performed and the potential for splashing or aerosol generation.[9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[10][11][12][13]Protects against splashes and vapors that can cause severe eye irritation or damage.[5][7]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[10][11][12][13][14] Gloves should be inspected before use and disposed of after contamination.Nitrile gloves offer good resistance to a broad range of solvents and organic compounds.[10][14]
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used.[11][13][14]Prevents accidental skin contact with the chemical.[4]
Respiratory Protection Work should be conducted in a well-ventilated area or within a certified chemical fume hood.[4][5][14] If these controls are not feasible, a respirator with an appropriate filter (e.g., type ABEK EN14387) may be required.[6][11]Minimizes the inhalation of vapors or mists, which can cause respiratory irritation.[7][8]
PPE Selection Workflow

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area within a well-ventilated laboratory or a chemical fume hood.[5][14]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7] Have a spill kit with appropriate absorbent material (e.g., vermiculite, dry sand) readily available.[9]

  • Container Inspection: Before use, inspect the container for any damage or leaks.

Handling:

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.[9]

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or generating aerosols. Use a closed system whenever possible.[5]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7] Take measures to prevent the buildup of electrostatic charge.[5]

  • Hygiene: Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling, before breaks, and at the end of the workday.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Segregation: Store away from incompatible materials.[5]

  • Security: Store in a locked cabinet or area to restrict access.[5]

Disposal Plan: Managing Hazardous Waste

All waste containing this compound must be treated as hazardous waste.[9]

Waste Collection:

  • Dedicated Container: Collect waste in a dedicated, properly labeled, and chemically compatible container.[9] The label should clearly identify the contents as "Hazardous Waste: this compound".

  • No Mixing: Do not mix this waste with other waste streams to prevent potentially hazardous reactions.[9]

Disposal Procedure:

  • Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[8]

  • Licensed Disposal Facility: Arrange for disposal through a licensed hazardous waste disposal company.

  • Incineration: Incineration in a permitted hazardous waste incinerator is a common disposal method for similar organic compounds.[15] For fluorinated compounds, high-temperature incineration is necessary to ensure complete destruction and to manage the formation of hazardous byproducts like hydrogen fluoride.[16]

Emergency Response Protocol

Caption: Immediate first aid procedures following an exposure event.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]

  • Absorption: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[9]

  • Collection: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

By adhering to these rigorous safety and handling protocols, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]

  • Personal Protective Equipment for Fragrance Oil – Fragrance Oils Direct UK. (2022-07-04). Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025-04-08). Available at: [Link]

  • This compound - Benzene Compounds - Crysdot LLC. Available at: [Link]

  • 3-Ethoxybenzonitrile - SAFETY DATA SHEET. (2025-09-22). Available at: [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025-04-09). Available at: [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20). Available at: [Link]

  • US3024086A - Disposal of fluorine wastes - Google Patents.
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023-12-27). Available at: [Link]

  • DISPOSAL OF FLUORINE. (Technical Report) | OSTI.GOV. Available at: [Link]

  • NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.